Folate sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
29704-76-5 |
|---|---|
Molecular Formula |
C19H17N7Na2O6 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1 |
InChI Key |
SWIRFWUEJODNRG-LTCKWSDVSA-L |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |
Other CAS No. |
6484-89-5 |
sequence |
XE |
Origin of Product |
United States |
Foundational & Exploratory
Folate Sodium Salt: A Technical Guide for Research Applications
Introduction: Folate sodium salt, a water-soluble B vitamin (B9), is the sodium salt form of folic acid.[1] It is a critical nutrient in a vast array of biological processes, primarily serving as a cofactor in one-carbon transfer reactions.[2][3] These reactions are fundamental to the synthesis of nucleic acids (DNA and RNA) and amino acids, making this compound salt indispensable for cell division, growth, and the maturation of blood cells.[1][4] Its enhanced solubility and bioavailability compared to folic acid make it a preferred compound in various research and therapeutic applications, from cell culture to drug development.[1] This guide provides an in-depth overview of the core properties of this compound salt, detailed experimental protocols, and a visualization of its key metabolic and signaling pathways.
Core Chemical and Physical Properties
This compound salt is typically available as a monosodium or disodium salt. Its properties can vary slightly depending on the specific salt form. The compound consists of a pteridine ring linked to para-aminobenzoic acid and glutamic acid.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₇NaO₆ (Monosodium) / C₁₉H₁₇N₇Na₂O₆ (Disodium) | [5][6] |
| Molecular Weight | 463.38 g/mol (Monosodium) / 485.36 g/mol (Disodium) | [5][6][7][8] |
| CAS Number | 6484-89-5 | [1][5][6] |
| Appearance | Yellow to yellowish-orange crystalline powder | [5][9] |
| Melting Point | Decomposes above 250 °C | [1] |
| Purity | >98% (Typical) | [6] |
Solubility and Stability
The solubility of folate is highly pH-dependent. The sodium salt form offers improved solubility over the free acid, particularly in neutral to alkaline solutions.
| Solvent | Solubility | Notes | Reference |
| Water | Slightly soluble (1.6 mg/L at 25°C for free acid). Solubility increases in boiling water. | The free acid is insoluble in aqueous solutions below pH 5. | [1][9][10] |
| Alkaline Solutions | Soluble | Readily dissolves in solutions of alkali hydroxides (e.g., 0.1 M NaOH) and carbonates. | [1][9][10][11] |
| DMSO | Soluble | A common solvent for preparing stock solutions. | [1][6] |
| Methanol | Slightly soluble | [1][9] | |
| Ethanol, Butanol | Less soluble than in methanol | [1][9] | |
| Other Organic Solvents | Insoluble | Insoluble in acetone, chloroform, ether, and benzene. | [1][9] |
Stability Considerations:
-
Light Sensitivity: this compound salt is photolabile and can be inactivated by UV light. Solutions should be protected from light.[10][12]
-
Thermal Stability: While the solid powder is stable, solutions can be degraded by heat. Both acidic and alkaline solutions are susceptible to destruction upon heating.[10]
-
pH Stability: Alkaline solutions are reasonably stable when stored in the dark.[10]
-
Oxidizing/Reducing Agents: The compound is incompatible with strong oxidizing and reducing agents, as well as heavy metal ions.[9]
Biological Role and Signaling Pathways
Folate's primary biological function is in one-carbon metabolism, which is essential for the de novo synthesis of purines and thymidylate, required for DNA synthesis and repair. It also plays a key role in the methylation cycle, which is vital for regulating gene expression and protein function.
Folate Metabolism and One-Carbon Transfer
Dietary folate is converted into its biologically active form, tetrahydrofolate (THF), via the enzyme dihydrofolate reductase (DHFR). THF and its derivatives then act as donors of one-carbon units in various metabolic pathways.
Caption: Core folate metabolic pathway for one-carbon transfer.
Folate Receptor (FOLR1) Signaling
Beyond its metabolic role, folate can initiate intracellular signaling through the folate receptor alpha (FOLR1), which is often overexpressed in cancer cells. This signaling is independent of one-carbon metabolism and can promote cell proliferation and survival.
Caption: Non-canonical signaling pathways mediated by FOLR1.
Experimental Protocols and Methodologies
Preparation of Stock Solutions
Due to its limited solubility in water at neutral pH, stock solutions of this compound salt for research are typically prepared in an alkaline solution or DMSO.
-
Protocol for Alkaline Stock (e.g., for Cell Culture):
-
Weigh the desired amount of this compound salt powder.
-
Dissolve the powder in 0.1 M NaOH or a sodium bicarbonate solution. A common concentration for a stock solution is 1-10 mg/mL.[10]
-
Ensure complete dissolution, using gentle warming if necessary, but avoid boiling.[10]
-
For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.[13]
-
Aliquot the sterile stock solution into light-protecting tubes and store at -20°C or -80°C.[1][13]
-
-
Protocol for DMSO Stock:
-
Dissolve this compound salt powder directly in high-purity DMSO to the desired concentration.[6]
-
Aliquot and store at -20°C, protected from light and moisture.
-
Analytical Quantification: UV-Vis Spectrophotometry
This method is suitable for quantifying folic acid in solutions, such as in fortified salt analysis.[14][15]
-
Methodology:
-
Solvent/Blank: Use 0.1 M sodium carbonate or 0.1 M NaOH solution as the solvent and for the blank measurement.[11][15]
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound salt with known concentrations (e.g., 1-25 µg/mL) in the chosen solvent.[15]
-
Sample Preparation: Dissolve the unknown sample in the solvent, ensuring the final concentration falls within the range of the standard curve. This may require dilution.
-
Measurement: Measure the absorbance of the standards and the sample using a UV-Vis spectrophotometer. Folic acid has three absorbance maxima at approximately 256 nm, 283 nm, and 365 nm. The peak at 283 nm or 285 nm is often selected for quantification.[11][14]
-
Quantification: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the linear regression equation from the curve to calculate the concentration of the unknown sample.
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC provides a more specific and sensitive method for quantification, particularly in complex matrices. The following is based on the USP monograph for Folic Acid Tablets.[16]
-
Methodology:
-
Column: C18 (RP-18) end-capped column.
-
Mobile Phase: A buffered aqueous solution. For example: 35.1 g of sodium perchlorate and 1.40 g of monobasic potassium phosphate in 1 L of water, with 40 mL of methanol. Adjust pH to 7.2 with 1 N potassium hydroxide.[16]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 283 nm).
-
Standard Preparation: Prepare a standard solution of USP Folic Acid Reference Standard (RS) in the mobile phase or an appropriate diluent.
-
Sample Preparation: Dissolve the sample containing this compound salt in the diluent, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Analysis: Compare the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram to determine the concentration.
-
Storage and Handling
Proper storage is crucial to maintain the integrity and activity of this compound salt.
| Condition | Powder | Stock Solution (Aqueous/DMSO) |
| Short-Term | 0 - 4°C (days to weeks) | -20°C (1 month) |
| Long-Term | -20°C (months to years) | -80°C (6 months) |
| Protection | Store in a dry, dark place. | Store in light-protecting aliquots to avoid freeze-thaw cycles. |
References for Storage Table:[1][6][7][13]
References
- 1. Buy this compound | 6484-89-5 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Folate - Wikipedia [en.wikipedia.org]
- 5. Sodium Folate [drugfuture.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound | C19H18N7NaO6 | CID 135565736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A spectrophotometric method for determining the amount of folic acid in fortified salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. USP Dissolution Method for Folic Acid [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Sodium Folate in Aqueous Solution
This technical guide provides a comprehensive overview of the core physicochemical properties of sodium folate (Na-FA) in aqueous solutions. Sodium folate, the salt form of folic acid (Vitamin B9), is a critical molecule in various biological processes and a key targeting ligand in advanced drug delivery systems. Understanding its behavior in aqueous environments is paramount for its effective application in research and pharmaceutical development. This document details its solubility, stability, aggregation phenomena, and spectroscopic characteristics, supported by structured data tables, detailed experimental protocols, and clear visual diagrams.
Core Physicochemical Properties
The behavior of sodium folate in an aqueous solution is intrinsically linked to the properties of its parent molecule, folic acid. Folic acid is a polyprotic acid, and its solubility, stability, and spectroscopic characteristics are highly dependent on the pH of the medium. Sodium folate is generally more soluble than folic acid, particularly at neutral and acidic pH, due to the deprotonation of one of the carboxylic acid groups.[1]
Solubility and pH-Dependence
Folic acid's aqueous solubility is very low, particularly in acidic conditions, but increases significantly in neutral to alkaline solutions where its carboxylic acid groups are deprotonated.[2][3][4] The solubility of folic acid in water is approximately 1.6 mg/L (or 0.0016 mg/mL) at 25°C.[5][6] However, this value increases dramatically with pH.[2][4] Sodium folate, being a salt, exhibits higher initial solubility.
Table 1: Solubility of Folic Acid at Various pH Values
| pH | Solubility | Reference |
|---|---|---|
| < 5 | Almost insoluble | [7] |
| 7.0 | 183 times higher than at pH 1.0 | [4] |
| > 5 | Significantly increased solubility | [2] |
| 4.0-4.8 | pH of a 1 g / 10 mL aqueous suspension | [8] |
| 6.5-8.0 | pH of solutions made with NaHCO₃ |[8] |
pKa Values and Ionization States
The pH-dependent behavior of folate is governed by its multiple ionizable groups. The molecule has several pKa values corresponding to the protonation of the pteridine ring, the p-aminobenzoic acid moiety, and the two carboxylic acid groups of the glutamate residue. The specific protonation sites can vary, but the overall charge of the molecule changes significantly across the pH spectrum.
Table 2: Reported pKa Values for Folic Acid
| pKa Value | Corresponding Group (Probable Assignment) | Reference(s) |
|---|---|---|
| ~2.3 - 2.5 | Pteridine Ring (N1) | [9] |
| ~3.4 - 3.5 | α-Carboxylic Acid (Glutamate) | [8][9] |
| ~4.3 - 4.8 | γ-Carboxylic Acid (Glutamate) | [8][9] |
| ~8.0 | Pteridine Ring (N3-H/CO) |[9] |
At physiological pH (~7.4), the carboxylic acid groups are deprotonated, making the molecule anionic. The different ionization states of folate at varying pH levels are illustrated in the diagram below.
Caption: Logical flow of folate deprotonation as pH increases.
Stability in Aqueous Solution
Folates are known to be sensitive molecules, with their stability influenced by temperature, pH, light, and oxygen.[10]
-
pH: Folates generally exhibit the highest stability at neutral or slightly alkaline pH (pH 7-9).[11][12] Stability tends to decrease in acidic conditions, particularly for reduced folates like tetrahydrofolate.[12][13]
-
Temperature: Thermal degradation is a significant factor, especially at non-neutral pH.[12] Folic acid is generally more thermostable than its reduced derivatives.[11] For instance, folic acid is relatively stable at temperatures below 120°C but degrades at higher temperatures, with the degradation rate being faster at acidic pH.[12]
-
Light: Folate solutions are photolabile and can be inactivated by UV light, necessitating storage in dark or amber containers.[3]
-
Oxidation: Folates are susceptible to oxidation. The use of antioxidants, such as ascorbic acid, is common to prevent degradation during sample preparation and analysis.[10]
Aggregation and Self-Assembly
While not a classical amphiphilic surfactant, folic acid and its salts can exhibit self-association or aggregation in aqueous solutions, particularly at higher concentrations in alkaline environments.[7][14] This behavior is important in the context of drug delivery, where folate is often conjugated to nanoparticles or liposomes. The concentration at which this self-assembly begins is known as the Critical Aggregation Concentration (CAC). A distinct CAC value for sodium folate is not well-established in the literature, but its tendency to associate can be investigated using standard techniques.
Spectroscopic Properties
Sodium folate has a characteristic UV-Visible absorption spectrum that is useful for its quantification. The spectrum typically shows three main absorption maxima, the positions of which can shift slightly with pH due to the different ionization states of the molecule.
Table 3: UV-Visible Spectroscopic Data for Folate
| Condition (Solvent/pH) | Absorption Maxima (λmax) in nm | Reference(s) |
|---|---|---|
| pH 13 | 256, 283, 368 | [5] |
| 0.1 M Sodium Carbonate | 256, 283, 366 | [15] |
| General | 198, 288 |[16] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for characterizing the physicochemical properties of sodium folate. The following sections describe standard protocols for key experiments.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[17]
Methodology:
-
Preparation: Prepare a series of buffer solutions at desired pH values.
-
Addition of Solute: Add an excess amount of sodium folate solid to vials containing the buffer solutions. Ensure undissolved solid remains to confirm saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a suitable syringe filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of sodium folate in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.[17][18] Construct a calibration curve with standards of known concentration to determine the solubility.
Caption: Experimental workflow for the shake-flask solubility test.
Protocol for pKa Determination (Spectrophotometric Titration)
This method relies on the change in the UV-Vis absorbance spectrum of folate as its ionization state changes with pH.
Methodology:
-
Solution Preparation: Prepare a stock solution of sodium folate in deionized water. Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).
-
Sample Preparation: For each pH value, mix a fixed volume of the folate stock solution with a buffer to a constant final volume.
-
Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 220-450 nm) for each sample.
-
Data Analysis: Plot the absorbance at a specific wavelength (one that shows significant change with pH) against the pH of the solution.
-
pKa Calculation: The resulting titration curve will be sigmoidal. The pKa value corresponds to the pH at the midpoint of the transition in the curve. Mathematical fitting using appropriate equations (e.g., Henderson-Hasselbalch) can be used for precise determination.[19]
Protocol for Critical Aggregation Concentration (CAC) Determination
Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method to detect the formation of aggregates in solution.[20][21]
Methodology:
-
Stock Solutions: Prepare a concentrated stock solution of sodium folate in the desired aqueous buffer. Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Sample Preparation: Prepare a series of vials. To each vial, add a small aliquot of the pyrene stock solution and evaporate the solvent completely. Then, add the aqueous buffer to create a constant, low concentration of pyrene (e.g., 1 µM).
-
Titration: Add increasing amounts of the sodium folate stock solution to the vials to create a range of folate concentrations, both below and above the expected CAC.
-
Fluorescence Measurement: After incubation, measure the fluorescence emission spectrum of pyrene (e.g., excitation at ~335 nm).
-
Data Analysis: Determine the ratio of the intensity of the first vibrational peak (I₁) to the third vibrational peak (I₃) of the pyrene emission spectrum. Plot the I₁/I₃ ratio as a function of the logarithm of the sodium folate concentration.
-
CAC Determination: The plot will show a sharp decrease in the I₁/I₃ ratio as pyrene moves from the polar aqueous environment to the non-polar core of the folate aggregates. The CAC is determined from the inflection point of this curve.[20][21]
Caption: Workflow for determining Critical Aggregation Concentration.
Biological Interaction: Folate Receptor-Mediated Endocytosis
For drug development professionals, a key aspect of sodium folate is its role as a targeting ligand. Many cancer cells overexpress the folate receptor (FR).[22] Folate and folate-conjugated drugs or nanoparticles can bind to this receptor with high affinity and be internalized by the cell through a process called receptor-mediated endocytosis.[23][24]
The key steps are:
-
Binding: The folate conjugate binds to the folate receptor on the cell surface.[24]
-
Internalization: The cell membrane invaginates, forming an endosome that encapsulates the receptor-ligand complex.[24]
-
Acidification: The endosome acidifies (to ~pH 5), which induces a conformational change in the receptor, causing the release of the folate conjugate.[23][24]
-
Recycling: The folate receptor is then recycled back to the cell surface to bind more ligands.[24]
Caption: Pathway of cellular uptake via the folate receptor.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Folic acid CAS#: 59-30-3 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 13. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility of folic acid and protonation of folate in NaCl at different concentrations, even in physiological solution - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UV-Vis Spectrum of Folic Acid | SIELC Technologies [sielc.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 23. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Integral Role of Sodium Folate in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folate, a water-soluble B vitamin, is a cornerstone of cellular metabolism, primarily through its participation in one-carbon transfer reactions. As the biologically active form, sodium folate and its derivatives are indispensable for a multitude of physiological processes, including the biosynthesis of nucleotides, regulation of methylation reactions, and amino acid homeostasis. This technical guide provides an in-depth exploration of the pivotal role of sodium folate in one-carbon metabolism, detailing the core biochemical pathways, presenting quantitative data, outlining key experimental methodologies, and visualizing the intricate molecular interactions. A comprehensive understanding of these mechanisms is critical for researchers in cellular biology, scientists developing novel therapeutics, and professionals in drug development targeting pathways reliant on folate metabolism.
Introduction to Folate and One-Carbon Metabolism
Folate, existing in various forms, functions as a carrier of single-carbon units at different oxidation states. These one-carbon units are essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA, as well as for the methylation of a wide range of substrates, including DNA, RNA, proteins, and lipids. The network of interconnected biochemical pathways that facilitate the transfer of these one-carbon units is collectively known as one-carbon metabolism. This metabolic network is compartmentalized within the cell, with key reactions occurring in the cytoplasm, mitochondria, and nucleus.
Sodium folate, a salt form of folic acid, is a synthetic, oxidized form of folate that is readily absorbed and converted into its biologically active, reduced form, tetrahydrofolate (THF), within the cell. THF and its derivatives are the central coenzymes in one-carbon metabolism.
The Folate Cycle: The Hub of One-Carbon Metabolism
The folate cycle is a series of enzymatic reactions that interconvert various folate derivatives, thereby providing the necessary one-carbon units for various biosynthetic pathways.
Cellular Uptake and Activation of Folate
Dietary folates are absorbed in the small intestine and transported into cells primarily via three mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRα and FRβ). Once inside the cell, folic acid undergoes a two-step reduction to dihydrofolate (DHF) and then to the active tetrahydrofolate (THF), a reaction catalyzed by dihydrofolate reductase (DHFR) .
Key Reactions and Enzymes of the Folate Cycle
The central reactions of the folate cycle involve the acceptance, chemical modification, and donation of one-carbon units by THF. The key enzymes and their functions are summarized in the table below.
| Enzyme | Abbreviation | EC Number | Function |
| Dihydrofolate Reductase | DHFR | 1.5.1.3 | Reduces dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of the coenzyme. |
| Serine Hydroxymethyltransferase | SHMT | 2.1.2.1 | Catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). |
| Methylenetetrahydrofolate Dehydrogenase | MTHFD | 1.5.1.5 | Catalyzes the reversible oxidation of 5,10-CH2-THF to 5,10-methenyltetrahydrofolate (5,10-CH=THF). |
| Methenyltetrahydrofolate Cyclohydrolase | MTHFC | 3.5.4.9 | Catalyzes the reversible hydrolysis of 5,10-CH=THF to 10-formyltetrahydrofolate (10-CHO-THF). |
| Formyltetrahydrofolate Synthetase | MTHFS | 6.3.4.3 | Catalyzes the ATP-dependent conversion of THF and formate to 10-CHO-THF. |
| Methylenetetrahydrofolate Reductase | MTHFR | 1.5.1.20 | Catalyzes the irreversible reduction of 5,10-CH2-THF to 5-methyltetrahydrofolate (5-CH3-THF). |
| Methionine Synthase | MTR | 2.1.1.13 | Catalyzes the transfer of a methyl group from 5-CH3-THF to homocysteine, regenerating methionine and THF. Requires Vitamin B12 as a cofactor. |
| Folylpolyglutamate Synthetase | FPGS | 6.3.2.17 | Adds glutamate residues to folate monoglutamates, which enhances cellular retention and increases affinity for folate-dependent enzymes. |
| Gamma-Glutamyl Hydrolase | GGH | 3.4.19.9 | Removes glutamate residues from folylpolyglutamates, facilitating folate efflux from the cell.[1] |
Quantitative Data in Folate Metabolism
The concentrations of folate derivatives and the kinetic properties of the enzymes involved are crucial for understanding the regulation and flux of one-carbon metabolism.
Plasma Concentrations of Folate Vitamers
The table below summarizes typical concentration ranges of various folate forms in human plasma. These values can vary based on dietary intake, genetic factors, and disease states.
| Folate Vitamer | Typical Plasma Concentration Range (nmol/L) |
| 5-Methyltetrahydrofolate (5-CH3-THF) | 5 - 50 |
| Folic Acid (FA) | < 2.5 |
| Tetrahydrofolate (THF) | < 1.0 |
| 5-Formyltetrahydrofolate (5-CHO-THF) | < 1.0 |
| 5,10-Methenyltetrahydrofolate (5,10-CH=THF) | < 0.5 |
Kinetic Parameters of Key Folate-Metabolizing Enzymes
The kinetic properties of enzymes in the folate pathway determine the rate of metabolic flux. The table below presents representative Michaelis-Menten constants (Km) for key enzymes.
| Enzyme | Substrate | Km (µM) |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | 0.1 - 5 |
| NADPH | 1 - 10 | |
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | 5 - 50 |
| NADPH | 10 - 100 | |
| Methionine Synthase (MTR) | 5-Methyl-THF | 20 - 100 |
| Homocysteine | 1 - 20 |
Experimental Protocols
A variety of experimental techniques are employed to study folate metabolism. Detailed protocols for some of the key assays are provided below.
Microbiological Assay for Total Folate
This assay relies on the growth of folate-dependent bacteria, such as Lactobacillus rhamnosus, which is proportional to the amount of folate in the sample.
Materials:
-
Folate assay medium (folate-free)
-
Lactobacillus rhamnosus (ATCC 7469) culture
-
Folic acid standard solution
-
Ascorbic acid solution (1% w/v)
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplates
-
Microplate reader (600 nm)
Procedure:
-
Sample Preparation:
-
For serum/plasma: Dilute the sample with ascorbic acid solution to protect labile folates.
-
For red blood cells: Lyse washed red blood cells in ascorbic acid solution to release intracellular folates.
-
For tissues: Homogenize the tissue in phosphate buffer containing ascorbic acid.
-
-
Standard Curve Preparation: Prepare a series of dilutions of the folic acid standard in the assay medium.
-
Inoculation: Inoculate the folate assay medium with a standardized suspension of Lactobacillus rhamnosus.
-
Assay Setup: In a 96-well plate, add the prepared samples and standards to the inoculated medium. Include a blank control (uninoculated medium) and a zero-folate control (inoculated medium without added folate).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the turbidity (optical density) at 600 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the optical density against the known folic acid concentrations. Determine the folate concentration in the samples by interpolating their optical density values on the standard curve.
LC-MS/MS for Quantification of Folate Vitamers
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of different folate derivatives.[2][3][4]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Folate vitamer standards (5-CH3-THF, FA, THF, etc.)
-
Stable isotope-labeled internal standards
-
Solid-phase extraction (SPE) cartridges (e.g., phenyl)
-
Ascorbic acid and dithiothreitol (DTT) as antioxidants
Procedure:
-
Sample Preparation:
-
Spike the serum or plasma sample with a mixture of stable isotope-labeled internal standards.
-
Add antioxidants (ascorbic acid, DTT) to prevent folate degradation.
-
Perform protein precipitation with acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol and then with equilibration buffer (e.g., ammonium acetate).
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the folates with an appropriate solvent mixture (e.g., methanol/acetonitrile with a small amount of acid).
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample onto the LC-MS/MS system.
-
Separate the different folate vitamers using a gradient elution with mobile phases A and B.
-
Detect and quantify the folate vitamers and their corresponding internal standards using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate calibration curves for each folate vitamer by plotting the peak area ratio of the analyte to its internal standard against the concentration.
-
Calculate the concentration of each folate vitamer in the samples based on the calibration curves.
-
Dihydrofolate Reductase (DHFR) Activity Assay
DHFR activity is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5][6][7][8]
Materials:
-
Spectrophotometer or microplate reader capable of reading at 340 nm
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Cell or tissue lysate
Procedure:
-
Prepare Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing assay buffer, NADPH, and the cell or tissue lysate.
-
Initiate Reaction: Start the reaction by adding the DHF solution.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate Activity: The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing the complex relationships within one-carbon metabolism and the experimental procedures used to study it.
Caption: The Folate Cycle and its connection to nucleotide synthesis and the methionine cycle.
Caption: A typical experimental workflow for the quantification of folate vitamers using LC-MS/MS.
Caption: The principle of the spectrophotometric assay for Dihydrofolate Reductase (DHFR) activity.
Conclusion
Sodium folate plays a central and indispensable role in one-carbon metabolism, a network of pathways fundamental to cellular proliferation, maintenance of genomic integrity, and epigenetic regulation. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of the folate cycle is paramount for researchers and clinicians. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for those investigating folate metabolism in both basic research and clinical settings. The continued exploration of this vital metabolic pathway holds significant promise for the development of novel therapeutic strategies for a range of human diseases, including cancer and developmental disorders.
References
- 1. GGH Enzyme, Gamma-Glutamyl Hydrolase - Syd Labs [sydlabs.com]
- 2. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.com [abcam.com]
- 7. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Nuances: A Technical Guide to Sodium Folate and Folic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the critical distinctions between sodium folate and folic acid, focusing on their chemical structures and the resultant impact on their physicochemical properties and biological activities. A comprehensive understanding of these differences is paramount for researchers and professionals engaged in drug development, nutritional science, and cellular biology.
Core Chemical Structure Differences
Folic acid, a synthetic oxidized form of folate, is the parent compound from which sodium folate is derived. The fundamental chemical structures of both molecules are composed of three key moieties: a pteridine ring, a para-aminobenzoic acid (PABA) molecule, and a glutamic acid residue.
The primary structural distinction lies in the glutamic acid tail. Folic acid possesses two carboxylic acid groups (-COOH) on its glutamate moiety. In sodium folate, one of these carboxylic acid protons is replaced by a sodium ion (Na+), forming a monosodium salt.[1] This seemingly minor alteration has significant implications for the molecule's overall properties.
Chemical Formula and Molecular Weight:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Folic Acid | C₁₉H₁₉N₇O₆ | 441.40[2][3] |
| Sodium Folate | C₁₉H₁₈N₇NaO₆ | 463.38[6] |
Physicochemical Properties: A Comparative Analysis
The substitution of a proton with a sodium ion significantly influences the physicochemical characteristics of the molecule, most notably its solubility and stability.
Solubility
Folic acid is known for its poor solubility in water, especially in acidic conditions (pH < 5).[7][8] This low solubility can limit its applications in certain formulations. In contrast, sodium folate, being a salt, exhibits significantly higher aqueous solubility.[8] Folic acid is readily soluble in dilute solutions of alkali hydroxides and carbonates, which leads to the formation of its soluble sodium salt.[8]
| Compound | Aqueous Solubility |
| Folic Acid | Very slightly soluble in water[8] |
| Sodium Folate | Readily soluble in water[8] |
Stability
While folic acid is the more oxidized and generally considered the most stable form of folate, its solutions can be sensitive to heat and light.[8][9] Alkaline solutions of folic acid (as sodium folate) are reasonably stable in the dark, but heating can lead to degradation.[10] The stability of both compounds is a critical factor in the formulation of pharmaceuticals and fortified foods.
Bioavailability and Metabolic Fate
The structural differences also translate to variations in bioavailability. While both forms must be metabolized to the active form, 5-methyltetrahydrofolate (5-MTHF), to participate in cellular processes, their initial absorption and conversion pathways differ.[11] Some studies suggest that reduced folate forms, which are structurally more similar to the naturally occurring folates, may have higher bioavailability than folic acid.[12][13]
The metabolic conversion of folic acid to 5-MTHF is a multi-step enzymatic process that can be influenced by genetic polymorphisms, particularly in the methylenetetrahydrofolate reductase (MTHFR) enzyme.[11][14][15][16] Individuals with certain MTHFR gene variants may have a reduced capacity to convert folic acid to its active form.
Experimental Protocols for Differentiation and Analysis
Several analytical techniques can be employed to differentiate and quantify sodium folate and folic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying different folate forms. A common approach involves reversed-phase HPLC coupled with UV or electrochemical detection.[17][18][19]
Illustrative HPLC Protocol:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[18][20]
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile is common.[17][20] The pH of the mobile phase is a critical parameter for achieving good separation.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
-
Detection:
-
UV Detection: Folic acid can be detected by its UV absorbance, typically around 280-290 nm.[21]
-
Electrochemical Detection (ECD): ECD offers high sensitivity for the detection of folates.[17][18]
-
Fluorescence Detection: While folic acid itself is not fluorescent, some of its reduced derivatives are, and post-column derivatization or photolysis can be used to enable fluorescent detection.[21]
-
Workflow for HPLC Analysis of Folates:
Caption: A generalized workflow for the HPLC analysis of folates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy can provide detailed structural information and help differentiate between folic acid and its salts.[22][23][24][25][26] 13C and 15N CP-MAS NMR experiments can reveal differences in the chemical environments of the carbon and nitrogen atoms within the molecules, arising from the deprotonation of the carboxylic acid group in sodium folate.[22][26]
Key Observables in NMR:
-
Chemical Shifts: The deprotonation and presence of the sodium ion in sodium folate will lead to changes in the chemical shifts of the carbon and nitrogen nuclei in the glutamic acid moiety compared to folic acid.
-
Spin-Lattice Relaxation Times (T1): Differences in molecular dynamics between the two compounds can be probed by measuring T1 relaxation times.
Role in One-Carbon Metabolism
Both sodium folate and folic acid, after conversion to their active form (5-MTHF), play a vital role as coenzymes in one-carbon metabolism.[1][2][3][4][6][27][28] This metabolic network is crucial for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA and other molecules, and the metabolism of amino acids.[1][2][3][4][6][27][28]
Simplified One-Carbon Metabolism Pathway:
Caption: The central role of folate in one-carbon metabolism.
Key Enzymes:
-
DHFR (Dihydrofolate Reductase): Reduces folic acid and dihydrofolate.[5]
-
SHMT (Serine Hydroxymethyltransferase): Converts THF to 5,10-methylene-THF.
-
MTHFR (Methylenetetrahydrofolate Reductase): Converts 5,10-methylene-THF to 5-methyl-THF.[11][14][15][16][29]
-
MS (Methionine Synthase): Uses 5-methyl-THF to convert homocysteine to methionine.
Conclusion
The distinction between sodium folate and folic acid extends beyond a simple salt formation. The presence of the sodium ion in sodium folate significantly enhances its aqueous solubility, a property of considerable importance in pharmaceutical and food technology applications. While both compounds are precursors to the biologically active 5-MTHF, their differing physicochemical properties and potential variations in bioavailability necessitate careful consideration in research and product development. A thorough understanding of their individual characteristics, coupled with robust analytical methodologies, is essential for optimizing their use in promoting human health.
References
- 1. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Carbon Metabolism Micronutrients – Human Nutrition [open.oregonstate.education]
- 4. Folate - Wikipedia [en.wikipedia.org]
- 5. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FOLIC ACID [dailymed.nlm.nih.gov]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mareawellness.com [mareawellness.com]
- 12. Enhanced oral bioavailability of a novel folate salt: comparison with folic acid and a calcium folate salt in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Folate Insufficiency Due to MTHFR Deficiency Is Bypassed by 5-Methyltetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. naturalchemist.com.au [naturalchemist.com.au]
- 16. mygenefood.com [mygenefood.com]
- 17. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Folic acid and sodium folate salts: Thermal behavior and spectroscopic (IR, Raman, and solid-state 13C NMR) characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An atomic resolution description of folic acid using solid state NMR measurements - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. An atomic resolution description of folic acid using solid state NMR measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. metabolicsupportuk.org [metabolicsupportuk.org]
The Discovery and Scientific Journey of Folate Sodium in Nutritional Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific elucidation of folate in nutritional science, with a specific focus on its sodium salt form. It details the pivotal experiments that established its role in human health, outlines the intricate biochemical pathways it governs, and presents key quantitative data and experimental methodologies for the scientific professional. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of folate's journey from a mysterious nutritional factor to an essential tool in public health and therapeutics.
Introduction
Folate, a water-soluble B vitamin (B9), is a fundamentally essential nutrient for numerous physiological processes, most notably DNA synthesis, repair, and methylation.[1] Its deficiency is implicated in a range of pathologies, including megaloblastic anemia and severe congenital abnormalities.[1] The synthetic, oxidized form, folic acid, and its more soluble sodium salt, have become cornerstones of nutritional supplementation and food fortification programs worldwide. This guide traces the scientific milestones that unveiled the critical importance of this vitamin.
The Historical Unraveling of a Vital Nutrient
The story of folate is one of careful observation, meticulous experimentation, and international scientific collaboration. It began with the quest to understand a debilitating anemia affecting pregnant women in the early 20th century.
The "Wills Factor" and the Dawn of Discovery
In the late 1920s and early 1930s, Dr. Lucy Wills, a British hematologist, investigated a severe form of megaloblastic anemia prevalent among pregnant textile workers in Bombay, India.[2][3] Her pioneering work, published in 1931, identified a nutritional deficiency as the cause. She observed that the anemia could be reversed with a yeast extract, a substance she termed the "Wills Factor."[3] This marked the first crucial step toward the discovery of folate.
Isolation, Characterization, and Synthesis
Following Wills' discovery, the scientific community embarked on a race to isolate and identify this unknown hematopoietic factor. Over the next decade, various research groups identified similar factors from different sources, giving them names like "vitamin M" (from monkey studies) and "vitamin Bc" (from chick studies). The term "folic acid" was first used in 1941 by Mitchell, Snell, and Williams, who isolated a growth factor for Lactobacillus casei from spinach leaves (from the Latin folium, meaning leaf).
The culmination of this research came in 1945 when a team at Lederle Laboratories, led by Dr. Yellapragada Subbarao and including Dr. Robert Stokstad, successfully synthesized pteroyl-L-glutamic acid, the chemical structure of what we now know as folic acid. This breakthrough allowed for the large-scale production of the vitamin for research and clinical use.
Pivotal Experimental Evidence
Two key sets of experimental findings firmly established the indispensable role of folate in human health: Dr. Lucy Wills' initial studies on megaloblastic anemia and the landmark Medical Research Council (MRC) Vitamin Study on neural tube defects.
Dr. Lucy Wills' 1931 Study on Megaloblastic Anemia
Experimental Protocol:
-
Objective: To investigate the therapeutic effect of a yeast extract (Marmite) on macrocytic anemia in pregnant women.
-
Study Population: Pregnant women in Bombay, India, presenting with severe macrocytic anemia.
-
Intervention: Administration of a commercially available yeast extract (Marmite). The exact dosage varied but was typically around one teaspoonful daily.
-
Data Collection: Regular monitoring of hematological parameters, including red blood cell (RBC) count and hemoglobin (Hb) levels.
-
Key Outcome: A significant improvement in the anemic condition of the patients following treatment with the yeast extract.
Quantitative Data:
The following table summarizes the hematological response in a representative case from Dr. Wills' 1931 publication.
| Day of Treatment | Hemoglobin (%) | Red Blood Cells (millions/mm³) |
| 1 | 34 | 1.30 |
| 11 | 41 | 2.56 |
Data extracted from a representative case in Wills, L. (1931). Treatment of 'pernicious anaemia of pregnancy' and 'tropical anaemia.' with special reference to yeast extract as a curative agent. British Medical Journal, 1(3676), 1059–1064.[3][4][5][6]
The Medical Research Council (MRC) Vitamin Study (1991)
This large-scale, randomized, double-blind, international study provided conclusive evidence for the role of folic acid in preventing neural tube defects (NTDs).[7][8]
Experimental Protocol:
-
Objective: To determine if periconceptional supplementation with folic acid, other vitamins, or both, could prevent the recurrence of NTDs.[7][8]
-
Study Population: 1,817 women at high risk for an NTD-affected pregnancy (having had a previous NTD-affected pregnancy).[7]
-
Study Design: A 2x2 factorial design with four treatment groups:
-
Folic acid (4 mg/day)
-
Multivitamins (Vitamins A, D, B1, B2, B6, C, and Nicotinamide)
-
Folic acid and multivitamins
-
Placebo (minerals only)[9]
-
-
Intervention Period: From before conception until the 12th week of pregnancy.[9]
-
Outcome Assessment: Diagnosis of NTDs (anencephaly, spina bifida, encephalocele) through prenatal screening or examination at birth.[7]
-
Statistical Analysis: The primary analysis was based on the "intention-to-treat" principle, comparing all pregnancies in the folic acid-allocated groups with those in the non-folic acid groups.
Quantitative Data:
| Treatment Group | Number of Pregnancies with Known Outcome | Number of NTDs | NTD Rate (%) |
| Folic Acid (with or without multivitamins) | 593 | 6 | 1.0 |
| No Folic Acid (with or without multivitamins) | 602 | 21 | 3.5 |
Data from the MRC Vitamin Study Research Group (1991). Prevention of neural tube defects: results of the Medical Research Council Vitamin Study. The Lancet, 338(8760), 131-137.[7][8][9]
The study demonstrated a 72% protective effect of folic acid supplementation against the recurrence of NTDs (Relative Risk 0.28, 95% Confidence Interval 0.12-0.71).[7]
Biochemical Pathways and Mechanism of Action
Folate's biological activity is mediated by its conversion to various coenzyme forms, primarily tetrahydrofolate (THF). These coenzymes are crucial for one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides and for the methylation of various biomolecules.
The Folate Cycle
Dietary folates are absorbed and converted to THF. THF then acts as an acceptor and donor of one-carbon units in different oxidation states (formyl, methenyl, methylene, and methyl). Key enzymes in this cycle include dihydrofolate reductase (DHFR), serine hydroxymethyltransferase (SHMT), and methylenetetrahydrofolate reductase (MTHFR).
The Methionine Cycle
The folate cycle is intricately linked to the methionine cycle. 5-methyltetrahydrofolate, a product of the folate cycle, donates its methyl group to homocysteine to regenerate methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation.
Sodium Folate: Synthesis and Properties
Folic acid is sparingly soluble in water, which can limit its use in certain pharmaceutical preparations. The sodium salt of folic acid, sodium folate, is significantly more water-soluble, making it a preferred form for liquid formulations and intravenous solutions.
Laboratory Synthesis of Sodium Folate
Principle: Folic acid is a weak acid and will react with a strong base, such as sodium hydroxide, to form its corresponding salt, sodium folate.
Experimental Protocol:
-
Dissolution: Suspend a known quantity of folic acid in deionized water.
-
Titration: Slowly add a standardized solution of sodium hydroxide (e.g., 1 M NaOH) to the folic acid suspension with constant stirring.
-
Endpoint Determination: Monitor the pH of the solution. The endpoint is reached when all the folic acid has dissolved and the pH stabilizes in the neutral to slightly alkaline range (pH 7-8).
-
Isolation (Optional): The resulting aqueous solution of sodium folate can be used directly, or the sodium folate can be isolated as a solid by lyophilization (freeze-drying).
Logical Workflow for Sodium Folate Synthesis:
Conclusion
The discovery and elucidation of folate's role in nutritional science is a testament to the power of the scientific method. From Dr. Lucy Wills' initial observations to the large-scale clinical trials that confirmed its public health importance, the journey of folate has transformed our understanding of maternal and child health. The development of stable, bioavailable forms like folic acid and its sodium salt has enabled effective food fortification and supplementation strategies that have saved countless lives and prevented debilitating birth defects. Continued research into the intricate mechanisms of folate metabolism holds promise for further advancements in personalized nutrition and therapeutic interventions.
References
- 1. Folate - Wikipedia [en.wikipedia.org]
- 2. Nutrition Classics. British Medical Journal 1:1059-64, 1931. Treatment of "pernicious anaemia of pregnancy" and "tropical anaemia" with special reference to yeast extract as a curative agent. By Lucy Wills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Anemia during Pregnancy (1931), by Lucy Wills | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. TREATMENT OF "PERNICIOUS ANAEMIA OF PREGNANCY" AND "TROPICAL ANAEMIA" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of "pernicious anaemia of pregnancy" and "tropical anaemia" with special reference to yeast extract as a curative agent. 1931 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Prevention of neural tube defects: results of the Medical Research Council Vitamin Study. MRC Vitamin Study Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of neural tube defects: Results of the Medical Research Council Vitamin Study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Lancet 1991; 338:8760:131-137 [sjsu.edu]
A Technical Guide to the Bioavailability of Different Folate Sodium Forms
For Researchers, Scientists, and Drug Development Professionals
Folate, an essential B-vitamin, is critical for numerous physiological processes, including DNA synthesis, methylation, and cellular division. Its supplementation is particularly crucial in preconception and pregnancy to prevent neural tube defects. While synthetic folic acid has historically been the standard for supplementation and food fortification, newer forms, such as the sodium salt of L-5-methyltetrahydrofolate (L-5-MTHF-Na), are gaining prominence due to potential advantages in bioavailability and metabolism. This guide provides an in-depth comparison of the bioavailability of these folate forms, supported by quantitative data, experimental methodologies, and pathway visualizations.
Metabolic Pathways: Folic Acid vs. L-5-Methyltetrahydrofolate (L-5-MTHF)
The fundamental difference in the bioavailability between folic acid and L-5-MTHF lies in their metabolic pathways. Folic acid is a synthetic, oxidized molecule that has no biological function until it is metabolized into its active form.[1] This multi-step conversion primarily occurs in the liver and involves the enzyme dihydrofolate reductase (DHFR).[1][2] In contrast, L-5-MTHF is the primary biologically active form of folate found in circulation and is directly available for cellular uptake and use, bypassing the need for enzymatic reduction.[1][3][4]
This metabolic distinction is significant. The activity of the DHFR enzyme can be a rate-limiting step, and high intakes of folic acid can lead to the presence of unmetabolized folic acid (UMFA) in the bloodstream, the long-term consequences of which are still under investigation.[5] Furthermore, common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme can impair the final conversion step to L-5-MTHF, making folic acid supplementation less effective for a substantial portion of the population.[2][6] Supplementation with L-5-MTHF circumvents these metabolic hurdles.[2]
References
- 1. gmr.scholasticahq.com [gmr.scholasticahq.com]
- 2. rheumaterx.com [rheumaterx.com]
- 3. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Sodium Folate in Mammalian Cells: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic journey of sodium folate within mammalian cells. From its initial transport across the cell membrane to its critical role as a cofactor in one-carbon metabolism, this document details the intricate biochemical processes involved. The information presented is curated to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the fundamental pathways that are often targeted in therapeutic interventions.
Cellular Uptake and Transport of Folate
The journey of folate begins with its transport into the cell, a process mediated by several distinct carrier systems. The primary transporters involved are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs).[1][2][3][4][5] Each of these transporters exhibits unique characteristics in terms of substrate affinity, pH dependence, and tissue distribution, which collectively regulate folate homeostasis.
The Reduced Folate Carrier (RFC) , encoded by the SLC19A1 gene, is a major route for folate delivery to systemic tissues at neutral pH.[1][3] It functions as an organic anion antiporter, utilizing the organic phosphate gradient to drive folate uptake.[1] In contrast, the Proton-Coupled Folate Transporter (PCFT) , encoded by SLC46A1, is the primary transporter for folate absorption in the small intestine, functioning optimally at an acidic pH.[1][2] Loss-of-function mutations in the PCFT gene lead to hereditary folate malabsorption.[1] Folate Receptors (FRα and FRβ) are high-affinity binding proteins that internalize folates via endocytosis.[3][4]
| Transporter | Gene | Optimal pH | Affinity (Km/Kd) | Primary Location/Role |
| Reduced Folate Carrier (RFC) | SLC19A1 | Neutral | 3-7 µM for reduced folates | Major transporter in systemic tissues |
| Proton-Coupled Folate Transporter (PCFT) | SLC46A1 | Acidic (5.5-6.0) | ~1-5 µM for reduced folates | Intestinal absorption |
| Folate Receptors (FRα, FRβ) | FOLR1, FOLR2 | Neutral to mildly acidic | 1-10 nM (Kd) for folic acid | High-affinity uptake, tissue-specific expression |
Below is a diagram illustrating the cellular uptake pathways for folate.
Intracellular Activation: The Dihydrofolate Reductase Pathway
Upon entering the cell, folic acid, the synthetic form of folate, has no cofactor activity and must be reduced to its biologically active form, tetrahydrofolate (THF).[6] This reduction is a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR) , with each step requiring a molecule of NADPH as a hydride donor.[7][8][9][10]
-
Folic Acid → Dihydrofolate (DHF)
-
Dihydrofolate (DHF) → Tetrahydrofolate (THF)
DHFR is a critical enzyme for maintaining the intracellular pool of THF, which is essential for a variety of metabolic processes.[7][11] The activity of DHFR is a key target for several anticancer drugs, such as methotrexate, which act as competitive inhibitors.[7][11] The kinetic properties of DHFR have been extensively studied, revealing a complex mechanism involving conformational changes.[12]
| Enzyme | Reaction | Cofactor | Human Liver Activity (vs. Rat) |
| Dihydrofolate Reductase (DHFR) | Folic Acid → DHF → THF | NADPH | <2% of rat liver activity[6] |
| Kinetic Parameters of DHFR | Value | Organism/Conditions |
| Km for DHF | 0.3 µM | Drosophila melanogaster[13] |
| Km for NADPH | 5.2 µM | Drosophila melanogaster[13] |
| kcat | 31.5 s-1 | Streptococcus pneumoniae (pH 7.0)[14] |
The following diagram depicts the enzymatic reduction of folic acid to tetrahydrofolate.
Polyglutamylation: Intracellular Retention and Cofactor Activation
To be retained within the cell and to function effectively as a cofactor, THF and its derivatives undergo polyglutamylation. This process, catalyzed by the enzyme folylpoly-γ-glutamate synthetase (FPGS) , involves the sequential addition of glutamate residues to the folate molecule.[15][16] Polyglutamylation increases the intracellular concentration of folates and enhances their affinity for enzymes involved in one-carbon metabolism.[17] The chain length of the polyglutamate tail can vary, with hexaglutamates and heptaglutamates being major forms in human fibroblasts.[18][19]
The extent of polyglutamylation is dependent on the activity of FPGS and the concentration of folate.[15] At high folate concentrations, competition for FPGS can limit the extent of polyglutamylation.[15]
One-Carbon Metabolism: The Central Role of Tetrahydrofolate
Tetrahydrofolate and its derivatives are central to one-carbon metabolism , a network of interconnected biosynthetic pathways that are compartmentalized within the cytoplasm, mitochondria, and nucleus.[20] These pathways are crucial for the synthesis of purines, thymidylate, and the remethylation of homocysteine to methionine.[20][21]
The one-carbon units, which exist at different oxidation states (formyl, methylene, methyl), are carried by THF at the N5 and/or N10 positions.[10] The major source of these one-carbon units is the amino acid serine.[22]
Key THF derivatives and their roles include:
-
5,10-Methylene-THF : A substrate for thymidylate synthase in the synthesis of dTMP from dUMP.[8]
-
10-Formyl-THF : Donates carbon atoms for the C2 and C8 positions of the purine ring in de novo purine synthesis.[21]
-
5-Methyl-THF : The primary circulating form of folate, which donates a methyl group for the conversion of homocysteine to methionine.[22]
The interconversion of these THF derivatives is catalyzed by a series of enzymes, including serine hydroxymethyltransferase (SHMT), methylenetetrahydrofolate dehydrogenase (MTHFD), and methylenetetrahydrofolate reductase (MTHFR).
The following diagram illustrates the central pathways of one-carbon metabolism.
References
- 1. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption and blood/cellular transport of folate and cobalamin: pharmacokinetic and physiological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for recognition and transport of folic acid in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 8. Folate - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. USMLE / COMLEX - Step 1: Tetrahydrofolate (THF) & S-Adenosylmethionine (SAM) | ditki medical & biological sciences [ditki.com]
- 11. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of folate and one-carbon metabolism in mammalian cells. II. Effect of folylpoly-gamma-glutamate synthetase substrate specificity and level on folate metabolism and folylpoly-gamma-glutamate specificity of metabolic cycles of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 18. Folate derivatives in human cells: studies on normal and 5,10-methylenetetrahydrofolate reductase-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Characterization of Sodium Folate: An In-depth Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of sodium folate. Detailed methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with key quantitative data summarized for ease of comparison. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing sodium folate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a robust method for the quantitative analysis of sodium folate, based on the principle of light absorption by the pterin ring system.
Quantitative UV-Vis Data for Sodium Folate
The absorption profile of sodium folate is pH-dependent. In a 0.1 M sodium hydroxide solution, it typically exhibits three distinct absorption maxima.[1]
| Parameter | Wavelength (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference Absorbance |
| λmax 1 | ~256 | ~26,800 | ~0.59[1] |
| λmax 2 | ~283 | ~26,200 | ~0.575[1] |
| λmax 3 | ~365 | ~9,400 | ~0.206[1] |
Note: Molar absorptivity values are estimated based on the molecular weight of sodium folate (~463.38 g/mol ) and reference absorbance values for a specific concentration.
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the procedure for determining the absorbance spectrum of sodium folate.
Equipment and Materials:
-
Double-beam UV-Vis spectrophotometer
-
Matched 1 cm quartz cuvettes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Sodium folate reference standard
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Purified water
Procedure:
-
Instrument Preparation: Power on the spectrophotometer and allow the lamps to stabilize for at least 15-30 minutes.
-
Blank Preparation: Fill a clean quartz cuvette with the 0.1 M NaOH solution to serve as the blank.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the sodium folate reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with 0.1 M NaOH to create a stock solution of 100 µg/mL.
-
From the stock solution, prepare a working solution of approximately 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with 0.1 M NaOH.
-
-
Measurement:
-
Set the spectrophotometer to scan a wavelength range of 230 nm to 400 nm.
-
Place the blank cuvette in the reference holder and the sample cuvette (containing the sodium folate working solution) in the sample holder.
-
Perform a baseline correction with the blank solution.
-
Acquire the absorbance spectrum of the sodium folate solution.
-
-
Data Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in sodium folate, providing a molecular fingerprint for the compound.
Characteristic FTIR Absorption Bands for Sodium Folate
The FTIR spectrum of sodium folate is characterized by absorption bands corresponding to its various functional groups. The deprotonation of the carboxylic acid groups in folic acid to form the sodium salt results in characteristic shifts in the carbonyl stretching frequencies.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3400 (broad) | N-H and O-H stretching | Amine, Amide, and residual water |
| ~1690 | C=O stretching (Amide I) | Pterin ring and p-aminobenzoyl group |
| ~1605 | N-H bending and C=C stretching | Amine and aromatic rings |
| ~1570 | Antisymmetric COO⁻ stretching | Carboxylate (glutamate moiety) |
| ~1480 | C=C stretching | Phenyl and pterin rings[3] |
| ~1400 | Symmetric COO⁻ stretching | Carboxylate (glutamate moiety) |
| ~1220 | C-N stretching | Aromatic amine |
Note: Peak positions can vary slightly depending on the sample preparation and instrument.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[4][5][6]
Equipment and Materials:
-
FTIR spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Infrared lamp or oven
-
Sodium folate sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
Procedure:
-
Sample Preparation:
-
Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove moisture and store in a desiccator.[6]
-
Place approximately 1-2 mg of the sodium folate sample into the agate mortar.
-
Grind the sample to a fine, consistent powder.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Gently but thoroughly mix and grind the sample and KBr together until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to the pellet die.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5]
-
-
Measurement:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the FTIR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to the reference data for sodium folate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H) and carbon (¹³C) atoms within the sodium folate molecule.
¹H NMR Spectroscopic Data for Sodium Folate
The following data is based on the spectrum of folic acid in D₂O, which is a close approximation for sodium folate in the same solvent due to the exchange of labile protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.6 | Singlet | H-7 (Pterin ring) |
| ~7.6 | Doublet | H-2', H-6' (p-aminobenzoyl ring) |
| ~6.6 | Doublet | H-3', H-5' (p-aminobenzoyl ring) |
| ~4.5 | Singlet | H-9 (Methylene bridge) |
| ~4.3 | Multiplet | α-CH (Glutamate) |
| ~2.3 | Multiplet | γ-CH₂ (Glutamate) |
| ~2.0 | Multiplet | β-CH₂ (Glutamate) |
¹³C NMR Spectroscopic Data for Sodium Folate
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | Carboxylate Carbons (Glutamate) |
| ~168 | Amide Carbonyl |
| ~165 | C-4 (Pterin ring) |
| ~155 | C-2 (Pterin ring) |
| ~152 | C-8a (Pterin ring) |
| ~150 | C-4' (p-aminobenzoyl ring) |
| ~130 | C-2', C-6' (p-aminobenzoyl ring) |
| ~128 | C-1' (p-aminobenzoyl ring) |
| ~122 | C-6 (Pterin ring) |
| ~112 | C-3', C-5' (p-aminobenzoyl ring) |
| ~55 | α-CH (Glutamate) |
| ~48 | C-9 (Methylene bridge) |
| ~33 | β-CH₂ (Glutamate) |
| ~30 | γ-CH₂ (Glutamate) |
Note: Chemical shifts are approximate and can be influenced by solvent, pH, and temperature.[7][8][9]
Experimental Protocol: NMR Spectroscopy
Equipment and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Sodium folate sample
-
Deuterium oxide (D₂O)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of sodium folate and dissolve it in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard 1D proton pulse sequence, often with solvent suppression to attenuate the residual HDO signal.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[10]
-
Set the relaxation delay (d1) to be at least 1-2 seconds to allow for sufficient relaxation of the protons between pulses.[11]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a standard 1D carbon pulse sequence with proton decoupling.
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A shorter relaxation delay can often be used.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum (the residual HDO peak at ~4.79 ppm can be used for the ¹H spectrum).
-
Integrate the signals and determine their multiplicities.
-
Assign the peaks to the corresponding nuclei in the sodium folate structure.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of sodium folate and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.
Expected Mass Spectrometric Data for Sodium Folate
In positive ion ESI-MS, sodium folate is expected to be readily observed as its sodium adduct.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₉H₁₉N₇O₆ + H]⁺ | 442.1470 |
| [M+Na]⁺ | [C₁₉H₁₈N₇O₆Na + Na]⁺ | 484.1119 |
| [M-H+2Na]⁺ | [C₁₉H₁₈N₇O₆Na + Na]⁺ | 484.1119 |
M represents the neutral folic acid molecule for the protonated species and the monosodium salt for the sodiated species.
Fragmentation: Tandem MS (MS/MS) of the precursor ions would likely show characteristic fragmentation patterns. A primary fragmentation pathway involves the cleavage of the C9-N10 bond, separating the pterin moiety from the p-aminobenzoylglutamate portion.
Experimental Protocol: LC-MS/MS
This protocol provides a general method for the analysis of sodium folate using liquid chromatography coupled with tandem mass spectrometry.
Equipment and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 HPLC column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Sodium folate sample
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Purified water and HPLC-grade solvents
Procedure:
-
Sample Preparation:
-
Dissolve the sodium folate sample in a suitable solvent, such as a water/methanol mixture, to a concentration of approximately 1 µg/mL.
-
-
LC Conditions:
-
Set the column temperature to 30°C.
-
Use a flow rate of 0.4 mL/min.
-
Employ a gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the analyte.
-
-
MS Conditions:
-
Operate the ESI source in positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Perform a full scan (MS1) to identify the precursor ions (e.g., m/z 442.1 and 484.1).
-
Select the precursor ions for collision-induced dissociation (CID) to generate product ion spectra (MS2).
-
Optimize collision energy to achieve characteristic fragmentation.
-
-
Data Analysis:
-
Analyze the full scan data to confirm the presence of the expected precursor ions.
-
Examine the product ion spectra to identify characteristic fragment ions, confirming the identity of sodium folate.
-
Visualizations
Experimental Workflow for Spectroscopic Identification
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 6. azom.com [azom.com]
- 7. Folic acid and sodium folate salts: Thermal behavior and spectroscopic (IR, Raman, and solid-state 13C NMR) characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. compoundchem.com [compoundchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Methodological & Application
Application Notes and Protocols for Preparing Sodium Folate Stock Solution
Application Notes
Introduction to Folate in Cell Culture
Folate (Vitamin B9) and its derivatives are essential water-soluble vitamins required for the in vitro growth of mammalian cells.[1][2][3] Folates are critical cofactors in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (purines and thymidylate) and amino acids like methionine.[4][5][6][7] This makes folate indispensable for DNA synthesis, repair, and methylation, processes vital for cell proliferation and viability.[1][5][6] Consequently, folate is a standard component of most defined cell culture media, including DMEM, RPMI-1640, Ham's F-12, and CMRL-1066.[3]
Sodium Folate vs. Folic Acid
While the terms are often used interchangeably, there is a key chemical and practical distinction between folic acid and its salt, sodium folate.
-
Folic Acid: This is the synthetic, oxidized, and most stable form of folate.[8] However, it is poorly soluble in water at neutral pH, with a minimum solubility between pH 2 and 4.[2][9] Its solubility significantly increases in alkaline conditions (pH > 5) or with the use of solvents like 1 M NaOH or DMSO.[2][10][11][12]
-
Sodium Folate: This is the sodium salt of folic acid.[10] It is readily soluble in aqueous solutions, making it a more convenient choice for preparing stock solutions for cell culture.[10] Using sodium folate avoids the need for harsh solvents or extreme pH adjustments that could be detrimental to cells, even when highly diluted.[13]
For cell culture applications, using sodium folate is highly recommended to ensure complete dissolution and avoid precipitation in the stock solution or final medium.
Key Considerations for Preparation and Storage
-
Solubility: Folic acid is very slightly soluble in water (approximately 1.6 mg/L at 25°C), but its sodium salt is much more soluble.[9][10] Preparation in a slightly alkaline solution (e.g., using a sodium bicarbonate buffer) can aid dissolution.[10][13]
-
Stability: Folate solutions are sensitive to heat, light (especially UV), and riboflavin.[2][10] Aqueous solutions should be protected from light during preparation and storage.[10] Alkaline solutions are relatively stable in the dark, but heating can cause rapid degradation.[2]
-
Sterilization: Due to the heat-labile nature of folate, stock solutions must be sterilized by filtration through a 0.1 µm or 0.22 µm sterile syringe filter.[14][15] Autoclaving (wet heat sterilization) is not recommended as it will destroy the vitamin.[2][15][16]
-
Storage: Sterile, light-protected stock solutions should be stored frozen. For long-term storage (months to years), -20°C is recommended.[17][18] For short-term storage (days to weeks), 2-8°C is acceptable.[17]
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and handling of sodium folate and folic acid.
| Parameter | Folic Acid | Sodium Folate | Notes & References |
| Molecular Formula | C₁₉H₁₉N₇O₆ | C₁₉H₁₈N₇NaO₆ | [19] |
| Molecular Weight | 441.4 g/mol | 463.4 g/mol | [19] |
| Solubility in Water | Very slightly soluble (~1.6 mg/L at 25°C) | Readily soluble | Solubility is pH-dependent; folic acid is more soluble in alkaline solutions.[9][10] |
| Solubility in 1M NaOH | ~50 mg/mL | Not applicable (already a salt) | [2][12] |
| Sterilization Method | 0.22 µm or 0.1 µm sterile filtration | 0.22 µm or 0.1 µm sterile filtration | Heat-sensitive; do not autoclave.[14][15] |
| Storage (Powder) | Room temperature (20-25°C) | 0-4°C (short term) or -20°C (long term) | Protect from light.[10][17] |
| Storage (Stock Solution) | -20°C (long term, >3 years) | -20°C (long term, >3 years) | Store in light-protected aliquots.[17][18] |
| Typical Media Conc. | ~1-4 mg/L (2.3-9 µM) | ~1-4 mg/L (2.2-8.6 µM) | Varies by media formulation (e.g., RPMI-1640, DMEM).[2][3] |
Experimental Protocol: Preparation of 1000X Sodium Folate Stock Solution
This protocol details the preparation of a 10 mg/mL (1000X for a final concentration of 10 µg/mL) stock solution of sodium folate.
Materials and Equipment
-
Sodium Folate powder (Cell culture grade, e.g., Sigma-Aldrich F7876 or equivalent)
-
Cell culture grade water (WFI, Milli-Q, or equivalent)
-
Sterile 50 mL conical tubes
-
Analytical balance
-
Weighing paper/boats
-
Spatula
-
Sterile serological pipettes
-
Pipette controller
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (10-20 mL)
-
Sterile, light-protected cryovials or conical tubes for aliquots (e.g., amber tubes)
-
Vortex mixer
-
pH meter (optional, if starting with folic acid)
-
Biological Safety Cabinet (BSC)
Protocol Steps
-
Perform all aseptic manipulations inside a certified Biological Safety Cabinet (BSC).
-
Weighing: Carefully weigh 100 mg of sodium folate powder using an analytical balance and sterile technique.
-
Dissolution:
-
Aseptically transfer the 100 mg of sodium folate powder into a sterile 50 mL conical tube.
-
Using a sterile serological pipette, add 10 mL of cell culture grade water to the tube. This creates a final concentration of 10 mg/mL.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellowish-orange.
-
-
Sterilization:
-
Draw the entire sodium folate solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Dispense the solution through the filter into a new sterile 50 mL conical tube. This step removes any potential microbial contamination.[14]
-
-
Aliquoting:
-
Using a sterile pipette, dispense the filtered stock solution into smaller, pre-labeled, sterile, and light-protected tubes (e.g., 1 mL aliquots in 1.5 mL amber cryovials).
-
Aliquoting prevents repeated freeze-thaw cycles which can degrade the vitamin.
-
-
Storage:
Diagrams and Workflows
Experimental Workflow
The following diagram illustrates the step-by-step workflow for preparing the sterile sodium folate stock solution.
Caption: Workflow for preparing sodium folate stock solution.
Folate Metabolic Pathway
This diagram provides a simplified overview of the central role of folate in one-carbon metabolism, which is crucial for nucleotide and amino acid synthesis in cultured cells.
Caption: Simplified diagram of the folate metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Folic Acid and Tetrahydrofolates in Cell Culture [sigmaaldrich.com]
- 4. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folate - Wikipedia [en.wikipedia.org]
- 6. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Folic Acid [dailymed.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rollmed.net [rollmed.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. medkoo.com [medkoo.com]
- 18. Folate sodium | TargetMol [targetmol.com]
- 19. Sodium folate | C19H18N7NaO6 | CID 136359212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-5-Methyltetrahydrofolate Sodium Salt in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-5-methyltetrahydrofolate (L-5-MTHF), the biologically active form of folate, is a critical coenzyme in a variety of fundamental cellular processes, including one-carbon metabolism, DNA synthesis and repair, and the methylation of DNA, proteins, and lipids.[1][2] Unlike synthetic folic acid, L-5-MTHF can be directly utilized by cells without the need for enzymatic reduction by dihydrofolate reductase (DHFR).[3][4][5] This makes the sodium salt of L-5-MTHF an invaluable tool for in vitro studies investigating cellular processes involving folate metabolism, particularly in contexts where DHFR activity may be limited or compromised. These application notes provide detailed protocols for utilizing L-5-methyltetrahydrofolate sodium salt in various in vitro assays, along with data presentation and visualization of relevant biological pathways.
Key Applications in In Vitro Research
-
Cancer Biology: Investigation of the dose-dependent effects of L-5-MTHF on the growth and viability of cancer cell lines.[6]
-
Genomic Stability: Comparative studies with folic acid to assess the prevention of DNA damage and cell death.[3][7]
-
Neuroscience: Elucidation of the neuroprotective mechanisms of L-5-MTHF in models of neurodegenerative diseases and ischemic injury.[8][9][10]
-
Metabolic Studies: Analysis of the folate-homocysteine pathway and the impact of MTHFR enzyme efficiency on cellular metabolism.[11]
-
Toxicology and Safety: Assessment of the mutagenic potential of L-5-MTHF in mammalian cell lines.[12]
Data Presentation
Table 1: Cytotoxicity of L-5-methyltetrahydrofolate in Lymphoid Leukemia Cell Lines
| Cell Line | L-5-MTHF Concentration (M) | Effect | Reference |
| BALM 3 | 10⁻³ | ~3 log cytocidal effect | [6] |
| CCRF-SB | 10⁻³ | ~3 log cytocidal effect | [6] |
| CEM | 10⁻³ | ~3 log cytocidal effect | [6] |
| Daudi | 10⁻³ | ~3 log cytocidal effect | [6] |
| MOLT 4 | 10⁻³ | ~3 log cytocidal effect | [6] |
| P3HR1 | 10⁻³ | ~3 log cytocidal effect | [6] |
| Normal Human Lymphocytes | 10⁻³ | Viability not affected | [6] |
Table 2: Comparison of Folic Acid and L-5-MTHF on Genomic Instability in Human Lymphocytes
| Folate Form | Concentration (nM) | Micronucleated Binucleate Cells Frequency (Compared to 120 nM FA) | Apoptosis | Necrosis | Nuclear Division | Reference |
| Folic Acid | 120 | Baseline | Lower | Similar | Similar | [3][7] |
| L-5-MTHF | 120 | Significantly Higher | Higher | Similar | Similar | [3][7] |
| Folic Acid | 12 | Increased | - | - | - | [3][7] |
| L-5-MTHF | 12 | Increased | - | - | - | [3][7] |
Table 3: Genotoxicity of Calcium L-methylfolate in Mouse Lymphoma Cells
| Concentration (µg/mL) | Result | Reference |
| 50.0 | Non-mutagenic | [12] |
| 158 | Non-mutagenic | [12] |
| 500 | Non-mutagenic | [12] |
| 1580 | Non-mutagenic | [12] |
| 2810 | Non-mutagenic | [12] |
| 5000 | Non-mutagenic | [12] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity in Cancer Cell Lines
This protocol is adapted from studies on lymphoid leukemia cell lines.[6]
1. Materials:
-
L-5-methyltetrahydrothis compound salt (or (dl)-5-methyltetrahydrofolate)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lymphoid cancer cell lines (e.g., CEM, MOLT-4)
-
96-well cell culture plates
-
MTT or similar cell viability assay reagent
-
Plate reader
2. Cell Culture:
-
Culture lymphoid cell lines in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cells in exponential growth phase.
3. Experimental Procedure:
-
Prepare a stock solution of L-5-methyltetrahydrofolate in sterile PBS or culture medium. Further dilute to desired concentrations (e.g., in the mM range).
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well.
-
Add varying concentrations of L-5-MTHF to the wells. Include a vehicle control (medium without L-5-MTHF).
-
Incubate for 72 hours.
-
Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Measure absorbance using a plate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the control.
-
Plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Micronucleus Assay for Genotoxicity
This protocol is based on a comparative study of folic acid and L-5-MTHF in human lymphocytes.[3][7]
1. Materials:
-
L-5-methyltetrahydrothis compound salt
-
Folic acid (for comparison)
-
RPMI 1640 medium (folate-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Interleukin-2 (IL-2)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Cytochalasin B
-
Giemsa stain
-
Microscope slides
2. Lymphocyte Isolation and Culture:
-
Isolate lymphocytes from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend lymphocytes in RPMI 1640 medium.
-
Culture lymphocytes at a concentration of 0.5 x 10⁶ cells/mL in RPMI 1640 medium containing either L-5-MTHF or folic acid at desired concentrations (e.g., 12 nM and 120 nM), supplemented with 5% dFBS, 10 U/mL IL-2, 2 mM L-glutamine, and antibiotics.
3. Micronucleus Assay:
-
After an appropriate culture period (e.g., 9 days), add cytochalasin B to block cytokinesis.
-
Incubate for an additional 24 hours.
-
Harvest cells, treat with a hypotonic solution, and fix in methanol:acetic acid.
-
Drop cell suspension onto clean microscope slides and air dry.
-
Stain slides with Giemsa.
-
Score micronuclei in binucleated cells under a microscope.
4. Data Analysis:
-
Calculate the frequency of micronucleated binucleate cells.
-
Compare the results between different folate forms and concentrations.
Signaling Pathways and Workflows
Folate-Homocysteine Metabolism
L-5-MTHF is a central molecule in the folate and methionine cycles. It donates a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase which requires Vitamin B12 as a cofactor.[11] Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[11]
References
- 1. Biosynthesis of L‐5‐methyltetrahydrofolate by genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of (dl)-5-methyltetrahydrofolate on lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Methyltetrahydrofolate Alleviates Memory Impairment in a Rat Model of Alzheimer’s Disease Induced by D-Galactose and Aluminum Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Mechanism Study of 6S-5-Methyltetrahydrofolate-Calcium Against Telencephalon Infarction Injury in Zebrafish Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Safety evaluation of calcium L-methylfolate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Sodium Folate as a Supplement in Custom Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folate (Vitamin B9) is an essential water-soluble vitamin that is critical for the growth and proliferation of mammalian cells in culture.[1] It serves as a crucial cofactor in one-carbon metabolism, a series of biochemical reactions necessary for the synthesis of nucleotides (purines and thymidylate) for DNA replication and repair, and for the methylation of DNA, RNA, and proteins.[2][3] Mammalian cells cannot synthesize folate de novo and therefore must acquire it from the culture medium.[1][4]
Folate deficiency in vitro can lead to significant cellular stress, including impaired DNA synthesis and repair, uracil misincorporation into DNA, chromosomal instability, and cell cycle arrest.[5][6][7] Consequently, folate is a standard component of most commercially available cell culture media formulations.
While folic acid is the most common form used in media, its low solubility at physiological pH can be a challenge, especially when preparing concentrated stock solutions or developing custom formulations.[8] Sodium folate, the salt form of folic acid, offers significantly higher aqueous solubility, making it a more convenient and reliable alternative for custom media preparation. This document provides detailed notes and protocols for the effective use of sodium folate as a supplement in custom cell culture media.
Key Considerations for Sodium Folate Supplementation
Why Use Sodium Folate over Folic Acid?
-
Enhanced Solubility: Folic acid is only sparingly soluble in water at neutral pH (~1.6 mg/L). Its dissolution often requires the use of basic solutions like NaOH or sodium bicarbonate, which can complicate media preparation.[9][10][11] Sodium folate is readily soluble in aqueous solutions, simplifying the preparation of sterile, pH-neutral stock solutions.
-
Bioavailability: Once in solution, sodium folate dissociates to provide the folate anion, which is biologically equivalent to the form supplied by folic acid. Cells utilize transporters like the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT) to uptake folate, which is then intracellularly converted to its active form, tetrahydrofolate (THF).[12][13]
Optimizing Concentration
The optimal folate concentration is highly dependent on the specific cell line and its metabolic requirements.
-
Standard Media: Many common media formulations like DMEM and RPMI-1640 contain folic acid at a concentration of approximately 4 mg/L (~9 µM).
-
Folate-Deficient Studies: Studies investigating the effects of folate deficiency may use concentrations as low as 12 nM to 30 nM.[1][14]
-
High-Requirement Cells: Some cell lines, particularly rapidly proliferating cancer cells or those with high expression of folate receptors (e.g., KB, IGROV-1, SKOV-3 cells), may benefit from higher concentrations.[15][16]
-
Toxicity: Both folate deficiency and excessive folic acid levels have been shown to negatively impact cellular processes, such as by inducing DNA damage or altering DNA methylation patterns.[1] Therefore, empirical testing is crucial to determine the optimal concentration for a custom application.
Stability and Storage
Folate is sensitive to light and can degrade when exposed to UV or visible light.[13] Stock solutions of sodium folate should be sterile-filtered, protected from light by using amber tubes or wrapping containers in foil, and stored at -20°C for long-term use.
Quantitative Data Summary
The concentration of folate in culture media directly impacts cellular function. The following tables summarize quantitative data from published studies.
Table 1: Effect of Folic Acid Concentration on Cell Proliferation and Metabolism
| Cell Line | Folic Acid Concentration | Observation | Reference |
|---|---|---|---|
| HT29 (Human Colon Cancer) | 10 ng/mL (~22.6 nM) | Baseline growth rate. | [17] |
| HT29 (Human Colon Cancer) | 100 ng/mL (~226 nM) | 2.4-fold higher growth rate and 2.1-fold higher metabolic activity compared to 10 ng/mL. | [17] |
| Lymphoblastoid Cell Line (LCL) | 12 nM | Significantly increased cell doubling time (reduced proliferation). | [1] |
| Embryonic Neural Stem Cells | 4 mg/L (Control) | Baseline cell viability. | [18] |
| Embryonic Neural Stem Cells | 8 mg/L (Low Supplementation) | Increased cell viability after 5-7 days. | [18] |
| Embryonic Neural Stem Cells | 44 mg/L (High Supplementation) | Dose-dependent increase in cell viability, higher than low supplementation group. |[18] |
Table 2: Effect of Folic Acid Concentration on DNA Integrity
| Cell Line | Folic Acid Concentration | Observation | Reference |
|---|---|---|---|
| Lymphoblastoid Cell Line (LCL) | 12 nM (Depletion) | Significant reduction in global DNA methylation (LINE-1). | [1] |
| Lymphoblastoid Cell Line (LCL) | 10,000 nM (Supraphysiological) | Reduced global DNA methylation, similar to depletion. | [1] |
| WIL2-NS (Human Lymphoblastoid) | 30 nM (Deficient) | 2.9-fold greater uracil incorporation into telomeric DNA compared to baseline. | [14] |
| WIL2-NS (Human Lymphoblastoid) | 300 nM (Replete) | 3.4-fold greater uracil incorporation into telomeric DNA compared to baseline. |[14] |
Diagrams and Visualizations
Folate Metabolism Pathway
Caption: Simplified overview of the intracellular folate metabolic pathway.
Experimental Workflow for Media Customization
Caption: Workflow for developing and validating a custom cell culture medium.
Troubleshooting Guide
Caption: Logic diagram for troubleshooting common issues with custom media.
Experimental Protocols
Safety Precaution: Always use appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, and work within a laminar flow hood when preparing sterile cell culture media and reagents.
Protocol: Preparation of a 1000x Sodium Folate Stock Solution (4 mg/mL)
-
Materials:
-
Sodium Folate (M.W. ~463.38 g/mol , varies with salt form)
-
Cell culture-grade water (e.g., WFI or Milli-Q)
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile, light-blocking storage tubes (e.g., amber cryovials)
-
-
Procedure:
-
Weigh 200 mg of sodium folate powder and transfer it to the 50 mL conical tube.
-
Add cell culture-grade water to a final volume of 50 mL. This yields a concentration of 4 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Attach the 0.22 µm sterile filter to a sterile syringe.
-
Draw the sodium folate solution into the syringe.
-
Filter-sterilize the solution into sterile, light-blocking tubes, creating working aliquots (e.g., 1 mL).
-
Label the aliquots clearly with the name ("1000x Sodium Folate"), concentration (4 mg/mL), and date of preparation.
-
Store aliquots at -20°C, protected from light.
-
Protocol: Formulation of Custom Medium with 4 mg/L Sodium Folate
-
Materials:
-
Folate-free basal medium (e.g., RPMI-1640 without folic acid)
-
1000x Sodium Folate stock solution (from Protocol 5.1)
-
Other required supplements (e.g., Fetal Bovine Serum (FBS), L-glutamine, Penicillin-Streptomycin)
-
Sterile media bottle
-
-
Procedure:
-
Start with a 500 mL bottle of folate-free basal medium.
-
Aseptically add any other required supplements (e.g., 50 mL of FBS for a 10% final concentration, 5 mL of L-glutamine).
-
Thaw one aliquot of the 1000x Sodium Folate stock solution.
-
To achieve a final concentration of 4 mg/L (a 1:1000 dilution), add 500 µL of the 4 mg/mL stock solution to the 500 mL of medium.
-
Mix the final medium gently by swirling the bottle.
-
Label the bottle appropriately, indicating that it has been supplemented with sodium folate.
-
Store the complete medium at 4°C, protected from light.
-
Protocol: Assessing Cell Proliferation via MTT Assay
-
Materials:
-
Cells of interest
-
96-well flat-bottom cell culture plates
-
Custom media with varying concentrations of sodium folate
-
Control medium (folate-free and/or standard folate level)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of their standard growth medium. Allow cells to attach overnight.
-
Treatment: Carefully aspirate the medium and replace it with 100 µL of the custom test media (containing different sodium folate concentrations) and control media. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Subtract the background absorbance from all readings. Calculate the percentage of proliferation relative to the control group to determine the effect of each sodium folate concentration.[18]
-
References
- 1. mdpi.com [mdpi.com]
- 2. rupress.org [rupress.org]
- 3. Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photobiological Implications of Folate Depletion and Repletion in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate deficiency in vitro induces uracil misincorporation and DNA hypomethylation and inhibits DNA excision repair in immortalized normal human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate deficiency induces mitotic aberrations and chromosomal instability by compromising the spindle assembly checkpoint in cultured human colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. protocol-online.org [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for recognition and transport of folic acid in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization | MDPI [mdpi.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. High folic acid increases cell turnover and lowers differentiation and iron content in human HT29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 18. Folic Acid Supplementation Stimulates Notch Signaling and Cell Proliferation in Embryonic Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Sodium Folate and its Metabolites in Biological Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
Folate, a water-soluble B vitamin, is crucial for numerous metabolic processes, including DNA synthesis, repair, and methylation. Its deficiency is linked to various health issues, including neural tube defects and megaloblastic anemia. Accurate quantification of folate levels in biological matrices such as plasma, serum, and red blood cells is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of sodium folate and its active metabolites.
Principle
This method utilizes reversed-phase HPLC to separate various folate vitamers, including folic acid, 5-methyltetrahydrofolate (5-MTHF), tetrahydrofolate (THF), and 5-formyltetrahydrofolate. Biological samples are first subjected to a sample preparation procedure involving protein precipitation and, for red blood cells, hemolysis and enzymatic treatment to convert polyglutamates to monoglutamates. The extracted folates are then separated on a C18 column with a gradient elution and detected by UV absorbance or, for higher sensitivity and specificity, by tandem mass spectrometry (LC-MS/MS). The concentration of each folate form is determined by comparing its peak area to that of a known standard.
Experimental Protocols
1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV or tandem mass spectrometer detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Centrifuge, vortex mixer, and evaporator.
-
Analytical balance.
-
Methanol, acetonitrile (HPLC grade).
-
Ammonium acetate, formic acid, ascorbic acid, dithiothreitol (DTT).
-
Folic acid, 5-methyltetrahydrofolate, and other folate standards.
-
Deionized water.
-
Rat serum (as a source of folate conjugase).
-
α-amylase and protease (for red blood cell folate extraction).
2. Sample Preparation
2.1. Plasma or Serum Samples
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing 1% ascorbic acid to precipitate proteins.[1][2][3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Inject a 20 µL aliquot into the HPLC system.
2.2. Red Blood Cell (RBC) Samples
-
Wash packed RBCs three times with isotonic saline.
-
Prepare a hemolysate by adding 100 µL of washed RBCs to 1 mL of a 1% (w/v) ascorbic acid solution.[4]
-
To release folate from its bound forms and deconjugate polyglutamates, a trienzyme treatment can be employed.[5][6] This involves incubation with α-amylase, protease, and a source of folate conjugase (like rat plasma).[5][6]
-
Following enzymatic treatment, precipitate proteins with ice-cold acetonitrile as described for plasma/serum.
-
Proceed with centrifugation, evaporation, and reconstitution as outlined in steps 3-6 of the plasma/serum protocol.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 3.00 mm, 3 µm).[1]
-
Mobile Phase A: 1 mM Ammonium acetate and 0.1% acetic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30-40°C.
-
Gradient Elution: A typical gradient starts with a high percentage of aqueous phase (e.g., 90-95% A) and gradually increases the organic phase (B) to elute the more hydrophobic compounds.[5][7]
-
Detection:
4. Data Analysis
-
Identify the folate vitamers in the sample chromatograms by comparing their retention times with those of the standards.
-
Generate a calibration curve for each analyte by plotting the peak area against the concentration of the standards.
-
Quantify the concentration of each folate vitamer in the samples using the linear regression equation from the calibration curve.
Data Presentation
Table 1: Summary of Quantitative HPLC Method Parameters for Folate Analysis
| Parameter | Folic Acid | 5-Methyltetrahydrofolate (5-MTHF) | Tetrahydrofolate (THF) | 5-Formyltetrahydrofolate |
| Typical Retention Time (min) | 2.5 - 15.0 | 3.0 - 10.0 | Analyzed with other folates | Analyzed with other folates |
| Linearity Range | 0.1 - 3 mmol/L[6] | 0.0125 - 0.25 mmol/L[6] | Method dependent | Method dependent |
| Limit of Detection (LOD) | 37.5 pmol/L (in plasma)[2] | 165 pmol/L (in plasma)[2] | 425 pmol/L (in plasma)[2] | 140 pmol/L (in plasma)[2] |
| Limit of Quantification (LOQ) | 80 pmol/L (in plasma)[2] | 400 pmol/L (in plasma)[2] | 1250 pmol/L (in plasma)[2] | 360 pmol/L (in plasma)[2] |
| Recovery (%) | 98.9[9] | 92.2[9] | >97[2] | >97[2] |
| Intra-day Precision (%CV) | 3.2[9] | 8.1[9] | 3.7 - 6.5[2] | 3.7 - 6.5[2] |
| Inter-day Precision (%CV) | 5.9[9] | 6.8[9] | Not specified | Not specified |
Visualizations
Caption: Experimental workflow for folate analysis in biological samples.
Caption: Key steps in HPLC method development and validation.
References
- 1. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
- 5. scribd.com [scribd.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of key red blood cell folates from subjects with defined MTHFR 677C>T genotypes using stable isotope dilution liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of unmetabolized folic acid in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dietary Supplementation with Sodium Folate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate, a B vitamin, is essential for numerous biological processes, including DNA synthesis, repair, and methylation. Its synthetic form, folic acid, and its salts, such as sodium folate, are widely used in research to investigate its role in health and disease. Animal models are crucial for elucidating the mechanisms of folate action and for preclinical evaluation of folate-related therapeutic strategies. These application notes provide a summary of quantitative data from various studies, detailed experimental protocols for dietary supplementation, and visualizations of key signaling pathways involved in folate metabolism.
Data Presentation: Quantitative Summary of Sodium Folate/Folic Acid Supplementation Studies
The following tables summarize the experimental parameters and outcomes from several key studies on dietary folate supplementation in rodent models.
Table 1: Folic Acid Supplementation in Mouse Models
| Animal Model | Folic Acid Dose | Duration | Key Outcomes | Reference(s) |
| C57BL/6 Mice | 10 mg/kg diet (5x recommended) | 4-5 weeks before mating, throughout pregnancy and lactation | Hyperactivity-like behavior and memory impairment in offspring.[1] | [1] |
| C57BL/6 Mice | 10 mg/kg diet (10x recommended) | 5 weeks | Reduced survival and higher parasitemia after malarial infection; altered immune response.[2] | [2] |
| C57BL/6 Mice (weanlings and 18-month-old) | 0 mg/kg (deplete), 2 mg/kg (replete), 8 mg/kg (supplemented) diet | 20 weeks | Increased liver folate concentrations with increased dietary folate in both young and old mice.[3] | [3] |
| Pregnant C57BL/6 Mice | 10 mg/kg diet (5x recommended) | 1 month before mating and during pregnancy/lactation | Altered sex-specific gene expression in the brain of offspring.[1] | [1] |
Table 2: Folic Acid Supplementation in Rat Models
| Animal Model | Folic Acid Dose | Duration | Key Outcomes | Reference(s) |
| Wistar Rats (virgin and pregnant) | 40 mg/kg diet (high-dose) vs. 2 mg/kg diet (control) | 3 weeks | Reductions in fetal body weight and length in supplemented dams; reduced serum homocysteine.[4][5] | [4][5] |
| Fischer 344 Rats | 0, 2, or 40 mg/kg diet | 4 weeks prior to carcinogen injection | Folate deficiency suppressed, and supplementation enhanced, the initiation of mammary cancer. | [6] |
| Wistar Rats | 20 mg/kg/day (in combination with aluminum chloride) | 8 weeks | Decreased aluminum accumulation in bone, kidney, and brain. | [7] |
| Wistar Rats | 10 mg/L in drinking water (with 36% ethanol diet) | 5 weeks | Attenuated ethanol-induced hepatic toxicity and oxidative stress.[8] | [8] |
| Female Wistar Rats | Deficient diet supplemented with iron and/or folic acid | 2, 10, and 21 days | Supplementation affected copper, calcium, and magnesium levels in tissues.[[“]] | [[“]] |
Experimental Protocols
Protocol 1: Preparation and Administration of Sodium Folate Solution via Oral Gavage
This protocol outlines the standard procedure for the preparation of a sodium folate solution and its administration to mice or rats via oral gavage.
Materials:
-
Sodium folate powder
-
Sterile, purified water or phosphate-buffered saline (PBS)
-
pH meter and adjustment solutions (e.g., sterile NaOH or HCl)
-
Sterile containers for solution preparation
-
Animal scale
-
Appropriately sized gavage needles (flexible or stainless steel with a ball tip)
-
Syringes (1 mL or 3 mL)
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Solution Preparation:
-
Calculate the required amount of sodium folate based on the desired dose and the number of animals.
-
Dissolve the sodium folate powder in sterile water or PBS. Gentle warming and vortexing can aid dissolution.
-
Adjust the pH of the solution to physiological range (pH 7.0-7.4) using a pH meter and sterile NaOH or HCl, if necessary.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Store the solution protected from light, and prepare fresh as needed.
-
-
Animal Preparation and Dosing:
-
Weigh each animal accurately to determine the correct volume of the sodium folate solution to administer. The typical maximum oral gavage volume for mice is 10 mL/kg and for rats is 10-20 mL/kg.[10]
-
Properly restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal securely against your body.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib or xiphoid process. Mark the needle to ensure it is not inserted too far.[10][11][12]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.[10][13]
-
Crucially, if any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is correctly positioned, slowly administer the solution.
-
Gently withdraw the needle along the same path of insertion.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.[10]
-
Protocol 2: Dietary Supplementation of Folic Acid in Rodent Feed
This protocol describes how to prepare a custom diet with a specific concentration of folic acid.
Materials:
-
Basal rodent diet mix (folate-free)
-
Folic acid powder
-
Precision scale
-
Mixer (e.g., a V-blender or a planetary mixer)
-
Pellet maker (optional, if pellets are desired)
-
Storage containers
Procedure:
-
Diet Formulation:
-
Determine the desired final concentration of folic acid in the diet (e.g., mg/kg of feed).
-
Accurately weigh the required amount of folic acid and the basal diet mix for the total batch size.
-
To ensure even distribution, it is recommended to first create a small premix of folic acid with a portion of the basal diet before adding it to the entire batch.
-
-
Mixing:
-
Add the basal diet and the folic acid premix to the mixer.
-
Mix thoroughly for a sufficient amount of time to ensure homogeneity. The mixing time will depend on the type and size of the mixer.
-
-
Pelleting (Optional):
-
If pelleted feed is required, transfer the mixed diet to a pellet maker.
-
Follow the manufacturer's instructions to produce pellets of the desired size.
-
Allow the pellets to cool and harden.
-
-
Storage:
-
Store the custom diet in airtight, light-protected containers in a cool, dry place to prevent degradation of the folic acid.
-
Clearly label the containers with the diet composition and preparation date.
-
-
Feeding:
-
Provide the custom diet to the animals ad libitum, unless the experimental design requires controlled feeding.
-
Ensure fresh food is provided regularly, and old food is discarded.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows related to sodium folate supplementation studies.
Caption: Overview of the folate metabolism pathway and its central role in the one-carbon cycle.
Caption: The role of the MTHFR gene and enzyme in the conversion of 5,10-methylene-THF to 5-methyl-THF.[14][15][16][17][18]
Caption: Schematic of folate uptake into cells via folate receptor-mediated endocytosis.[19][20][21][22]
Caption: A generalized workflow for conducting an in vivo study with sodium folate supplementation.
References
- 1. Moderate Folic Acid Supplementation in Pregnant Mice Results in Altered Sex-Specific Gene Expression in Brain of Young Mice and Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Dietary Folate in Mice Alters Immune Response and Reduces Survival after Malarial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate supplementation differently affects uracil content in DNA in the mouse colon and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-dose folic acid supplementation in rats: effects on gestation and the methionine cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-dose folic acid supplementation in rats: effects on gestation and the methionine cycle | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Effects of folate deficiency and supplementation on methylnitrosourea-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Folic acid supplementation reduces oxidative stress and hepatic toxicity in rats treated chronically with ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. mygenefood.com [mygenefood.com]
- 15. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 17. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]
- 18. nurturingpediatrics.com [nurturingpediatrics.com]
- 19. researchgate.net [researchgate.net]
- 20. Endocytosis of GPI-linked membrane folate receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Folate receptor endocytosis and trafficking - Publications of the IAS Fellows [repository.ias.ac.in]
Application Notes and Protocols for Studying Methylation in Cancer Cell Lines Using Sodium Folate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. In cancer, aberrant DNA methylation patterns, including global hypomethylation and gene-specific hypermethylation of tumor suppressor genes, are common hallmarks. Folate, a B vitamin, is a key component of one-carbon metabolism, providing the methyl groups necessary for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA methylation.[1][2] Consequently, modulating folate availability in cancer cells can impact their DNA methylation landscape and gene expression profiles.[1][3] Sodium folate, a stable and water-soluble form of folate, is frequently used in cell culture studies to investigate these effects.
These application notes provide detailed protocols and background information for researchers studying the effects of sodium folate on DNA methylation in cancer cell lines. The methodologies outlined here cover cell culture with sodium folate, DNA extraction, bisulfite conversion, and methylation analysis by pyrosequencing, along with data interpretation.
Key Signaling Pathways
Folate-mediated one-carbon metabolism is intricately linked to several signaling pathways implicated in cancer. Alterations in DNA methylation due to varying folate levels can influence the expression of key genes within these pathways, thereby affecting cell proliferation, survival, and differentiation.
Caption: Folate metabolism's role in cancer signaling.
Data Presentation
The following tables summarize quantitative data from a study on colorectal cancer cell lines (HT-29 and SW480) treated with folic acid for 72 hours.[1] This data illustrates the cell-type-specific effects of folate on global DNA methylation and gene expression.
Table 1: Global DNA Methylation (LINE-1) in Response to Folic Acid Treatment [1]
| Cell Line | Folic Acid Concentration (ng/mL) | Mean LINE-1 Methylation (%) ± SD |
| HT-29 | 0 | 59.30 ± 2.90 |
| HT-29 | 100 | 61.68 ± 4.17 |
| HT-29 | 10,000 | 60.42 ± 2.12 |
| SW480 | 0 | 48.76 ± 4.93 |
| SW480 | 100 | 49.15 ± 6.13 |
| SW480 | 10,000 | 48.73 ± 7.27 |
Table 2: Differentially Methylated and Expressed Genes in Response to 10,000 ng/mL Folic Acid [1]
| Cell Line | Gene | Promoter Methylation Change | Gene Expression Change (Fold Change) |
| HT-29 | YWHAZ | Hypermethylated | -1.6 |
| HT-29 | HES1 | Hypomethylated | 2.1 |
| SW480 | STAT3 | Hypomethylated | 1.8 |
| SW480 | CCL2 | Hypomethylated | 2.5 |
Experimental Protocols
A typical workflow for studying the impact of sodium folate on DNA methylation in cancer cell lines is depicted below.
Caption: Workflow for DNA methylation analysis.
Protocol 1: Cancer Cell Culture with Sodium Folate Supplementation
This protocol describes how to culture cancer cell lines with varying concentrations of sodium folate. The example concentrations are based on previous studies, but should be optimized for your specific cell line and experimental goals.[1][4]
Materials:
-
Cancer cell line of interest (e.g., HT-29, SW480, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Note: Standard media often contain supra-physiological levels of folic acid. For controlled experiments, consider using folate-free media and dialyzed FBS.
-
Sodium Folate stock solution (e.g., 1 mg/mL in sterile water, filter-sterilized)
-
Cell culture flasks or plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cancer cells in culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Media Preparation: Prepare culture media with the desired final concentrations of sodium folate. For example, to achieve concentrations of 0, 100, and 10,000 ng/mL:
-
0 ng/mL: Use folate-free medium.
-
100 ng/mL: Add the appropriate volume of sodium folate stock solution to the folate-free medium.
-
10,000 ng/mL: Add the appropriate volume of sodium folate stock solution to the folate-free medium.
-
-
Treatment: After cells have adhered (typically 24 hours post-seeding), aspirate the existing medium and replace it with the prepared sodium folate-containing media.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and proceed to DNA extraction or store cell pellets at -80°C.
Protocol 2: Genomic DNA Extraction from Cultured Cancer Cells
This protocol outlines a standard method for extracting high-quality genomic DNA from cultured cells.[5][6][7][8]
Materials:
-
Harvested cell pellet
-
Cell Lysis Buffer (e.g., containing Tris-HCl, EDTA, SDS)
-
Proteinase K
-
RNase A (optional)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
3 M Sodium Acetate
-
TE buffer or nuclease-free water
Procedure:
-
Cell Lysis: Resuspend the cell pellet in cell lysis buffer and add Proteinase K. Incubate at 56°C for 1-3 hours or overnight until the solution is clear.
-
RNase Treatment (Optional): Add RNase A and incubate at 37°C for 30-60 minutes.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge to separate the phases. Carefully transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 1/10 volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Invert gently to precipitate the DNA.
-
DNA Pellet Wash: Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol.
-
Resuspension: Air dry the pellet and resuspend in TE buffer or nuclease-free water.
-
Quantification and Quality Control: Determine the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
Protocol 3: Sodium Bisulfite Conversion of Genomic DNA
This protocol describes the chemical conversion of unmethylated cytosines to uracil, a critical step for most DNA methylation analysis methods.[9][10][11][12][13] Commercial kits are widely available and recommended for their reliability and convenience.
Materials:
-
Purified genomic DNA
-
Sodium bisulfite conversion kit (e.g., from Zymo Research, Qiagen, Thermo Fisher Scientific)
Procedure:
-
Follow Manufacturer's Instructions: The specific steps will vary depending on the kit used. Generally, the process involves:
-
DNA Denaturation: Treating the DNA with a solution to make it single-stranded.
-
Bisulfite Treatment: Incubating the denatured DNA with the bisulfite reagent at a specific temperature for a set time. This converts unmethylated cytosines to uracils.
-
Desulfonation and Cleanup: Removing the bisulfite reagent and converting the intermediate product to uracil. The DNA is then purified using a spin column.
-
-
Elution: Elute the bisulfite-converted DNA in the provided elution buffer. The converted DNA is now ready for downstream methylation analysis and should be stored at -20°C or -80°C for long-term storage.
Protocol 4: Gene-Specific DNA Methylation Analysis by Pyrosequencing
Pyrosequencing is a quantitative method to determine the methylation percentage at specific CpG sites within a PCR amplicon.[14][15][16][17]
Materials:
-
Bisulfite-converted DNA
-
PCR primers (one biotinylated) specific for the bisulfite-converted sequence of the target gene
-
Sequencing primer for pyrosequencing
-
Pyrosequencing instrument and reagents (e.g., PyroMark Q24 from Qiagen)
Procedure:
-
PCR Amplification: Perform PCR using the bisulfite-converted DNA as a template and the specific primers. The biotinylated primer allows for the subsequent purification of the PCR product.
-
Immobilization of PCR Product: The biotinylated PCR products are captured on streptavidin-coated beads.
-
Strand Separation: The non-biotinylated strand is removed by denaturation.
-
Sequencing Primer Annealing: The sequencing primer is annealed to the single-stranded PCR product.
-
Pyrosequencing Reaction: The pyrosequencing reaction is performed according to the instrument's protocol. The instrument dispenses one dNTP at a time, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.
-
Data Analysis: The software calculates the methylation percentage at each CpG site based on the ratio of incorporated C (from methylated cytosine) to T (from unmethylated cytosine).
Conclusion
The study of sodium folate's impact on DNA methylation in cancer cell lines provides valuable insights into the epigenetic regulation of cancer-related genes. The protocols and information provided here offer a framework for researchers to design and execute experiments to investigate these mechanisms. Careful optimization of cell culture conditions and adherence to detailed molecular biology protocols are essential for obtaining reliable and reproducible results. The quantitative data and pathway analyses generated from such studies can contribute to a better understanding of the role of folate in cancer biology and may inform the development of novel therapeutic strategies.
References
- 1. Folic Acid Treatment Directly Influences the Genetic and Epigenetic Regulation along with the Associated Cellular Maintenance Processes of HT-29 and SW480 Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutritional epigenetics: impact of folate deficiency on DNA methylation and colon cancer susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folic acid induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. What are the steps of DNA extraction? | AAT Bioquest [aatbio.com]
- 7. sciencelearn.org.nz [sciencelearn.org.nz]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 11. oncodiag.fr [oncodiag.fr]
- 12. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneticeducation.co.in [geneticeducation.co.in]
- 14. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DNA Methylation Analysis [qiagen.com]
- 17. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols: Sodium Folate in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate, a water-soluble B vitamin, is indispensable for the development, function, and maintenance of the central nervous system (CNS).[1][2][3] As the human body cannot synthesize folate de novo, it is an essential dietary nutrient.[4] Sodium folate, the salt form of folic acid, is a stable and commonly used supplement in research and clinical settings. Its roles are multifaceted, extending from mediating one-carbon transfers for nucleotide synthesis and DNA repair to the synthesis of neurotransmitters and the regulation of homocysteine levels.[2][3][5]
Folate deficiency has been strongly implicated in a range of neurological and psychiatric conditions, including neural tube defects, cognitive decline, dementia, Alzheimer's disease, depression, and an increased risk of stroke.[1][4][6][7][8] Elevated levels of homocysteine, a neurotoxic amino acid, are a common consequence of folate deficiency and are considered a key mechanism in the pathology of several neurodegenerative diseases.[5][9][10] These application notes provide an overview of the mechanisms of sodium folate, summarize key quantitative findings, and offer detailed protocols for its use in neurological disorder research.
Mechanism of Action in the Central Nervous System
Sodium folate exerts its effects in the CNS through several critical pathways. After transport across the blood-brain barrier and choroid plexus, it enters the one-carbon metabolism cycle.[11][12][13]
-
Homocysteine Metabolism: Folate is a crucial cofactor for the remethylation of homocysteine to methionine. This reaction, catalyzed by methionine synthase, requires vitamin B12. By lowering homocysteine levels, folate mitigates its neurotoxic effects, which include oxidative stress, mitochondrial dysfunction, and apoptosis.[4][5][9][10]
-
DNA Synthesis and Repair: As a one-carbon donor, folate is essential for the synthesis of purines and thymidylate, the building blocks of DNA. This role is particularly vital in the rapidly dividing cells of the developing nervous system and for DNA repair mechanisms throughout life.[1]
-
Neurotransmitter Synthesis: The bioactive form of folate, 5-methyltetrahydrofolate (5-MTHF), is involved in the synthesis of tetrahydrobiopterin (BH4). BH4 is a necessary cofactor for the production of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, linking folate status to mood and cognitive function.[4][8]
-
Epigenetic Regulation: Methionine, produced from homocysteine remethylation, is a precursor for S-adenosylmethionine (SAMe), the universal methyl donor for numerous reactions, including DNA methylation. Folate can thus influence gene expression through epigenetic modifications.[1]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from studies investigating the effects of folate supplementation in various neurological disorders.
Table 1: Folate Supplementation in Alzheimer's Disease and Cognitive Impairment
| Study Population | Intervention | Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| 121 patients with AD (Donepezil treated) | 1.25 mg/day Folic Acid | 6 months | Significant improvement in MMSE scores vs. control. | [14] |
| 168 elders with Mild Cognitive Impairment (MCI) | 400 µ g/day Folic Acid | 12 months | Improved folate status, reduced inflammatory cytokines (IL-6, TNF-α), and enhanced cognitive function (WAIS-RC scores). | [15] |
| 36 neurological patients with low folate | 15 mg/day Folic Acid | 60 days | Hcy levels reduced (25.0 to 11.0 nmol/mL); MMSE scores increased (20.1 to 22.2). | [15] |
| Meta-analysis | N/A | N/A | Sufficient daily intake (≥400 µg/d) reduces the risk of AD occurrence. |[7] |
Table 2: Folate Supplementation in Depression
| Study Population | Intervention | Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| Meta-analysis of 6 RCTs (308 patients) | 0.5–10 mg/day Folic Acid | 6–24 weeks | Beneficial impacts on depression test scores (HAM-D, BDI). | [16] |
| Depressed patients on Fluoxetine | 500 µ g/day Folic Acid | 10 weeks | Significantly improved antidepressant response, especially in women. | [6] |
| Meta-analysis | Folate Supplementation | >10 weeks | The beneficial effect on relieving depressive symptoms was more robust with longer duration. | [16] |
| Observational studies (15,315 patients) | N/A | N/A | Low folate status was significantly associated with depression. |[16] |
Table 3: Folate Supplementation in Stroke and Axonal Regeneration
| Study Type / Model | Intervention | Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| Meta-analysis (16,841 patients) | 0.5–15 mg/day Folic Acid | >36 months | 18% reduction in stroke risk, particularly in regions without grain fortification.[17] | [17] |
| Post-stroke hemiplegia patients (n=80) | Observational | N/A | Lower serum folate (mean 6.8±2.8 ng/mL) was associated with poorer lower limb motor recovery and ambulation. | [18] |
| In vivo rat model (spinal cord injury) | Intraperitoneal Folic Acid | N/A | Enhanced axon regeneration of damaged spinal cord and optic nerves. | [1] |
| In vivo rodent model (F0 generation) | Folate Supplementation | N/A | Promoted regeneration of injured spinal axons in untreated progeny for up to 4 generations (F1-F4). |[19][20] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are example protocols for studying the effects of sodium folate in neurological disorder models.
Protocol 1: In Vivo Model of Folate Deficiency and MPTP-Induced Parkinsonism
This protocol is designed to assess the neuroprotective effects of sodium folate against a neurotoxin in a mouse model of Parkinson's disease.[10]
1. Animals and Housing:
-
Species/Strain: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: House animals in a temperature-controlled facility with a 12-hour light/dark cycle, with ad libitum access to food and water.
2. Diet and Treatment Groups:
-
Acclimatization: Acclimatize all animals for 1 week with a standard chow diet.
-
Group Allocation: Randomly assign mice to three groups (n=10-12 per group):
-
Group A (Control): Folate-replete diet.
-
Group B (Deficient): Folate-deficient diet.
-
Group C (Supplemented): Folate-deficient diet with sodium folate supplemented in drinking water.
-
-
Dietary Period: Maintain mice on these respective diets for 4 weeks.
3. Induction of Parkinsonism:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection according to established protocols to induce loss of dopaminergic neurons.
4. Outcome Measures:
-
Behavioral Analysis: Perform motor function tests (e.g., rotarod, pole test) 7 days post-MPTP injection to assess motor deficits.
-
Biochemical Analysis: At the end of the study, collect blood samples via cardiac puncture to measure plasma homocysteine levels using HPLC or ELISA kits.
-
Histological Analysis: Perfuse the animals and collect brain tissue. Section the substantia nigra and striatum and perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons.
Protocol 2: Analysis of Folate Levels in Cerebrospinal Fluid (CSF)
Accurate measurement of folate in the CSF is critical for diagnosing cerebral folate deficiency (CFD).[21][22][23] This protocol outlines the general steps for sample collection and analysis.
1. Sample Collection and Handling:
-
Collection: Obtain CSF via lumbar puncture using standard sterile techniques.
-
Light Protection: Collect samples into polypropylene tubes immediately wrapped in aluminum foil, as folates are light-sensitive.
-
Contamination: Ensure the sample is not contaminated with blood, as folate levels are much higher in blood.
-
Processing: Centrifuge the sample immediately (e.g., 2000 x g for 10 minutes at 4°C) to remove any cellular debris.
-
Storage: Transfer the supernatant to a new light-protected tube and freeze at -80°C until analysis.
2. Analytical Methods:
-
Method of Choice: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the specific, biologically active form of folate, 5-methyltetrahydrofolate (5-MTHF).[23]
-
Screening Alternative: Automated competitive immunoassays can measure total folate in CSF and serve as a valuable and more accessible screening tool.[22][23] A strong correlation exists between total folate measured by these assays and 5-MTHF measured by LC-MS/MS.[23]
3. Sample Preparation for LC-MS/MS (General Steps):
-
Thawing: Thaw CSF samples on ice, protected from light.
-
Protein Precipitation: Add a precipitation agent (e.g., methanol or acetonitrile) to the CSF to remove proteins.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
4. Data Interpretation:
-
Compare the measured CSF folate or 5-MTHF concentrations to established age-specific reference ranges. Low levels may indicate cerebral folate deficiency, warranting further investigation into underlying causes such as genetic mutations in folate transporters or metabolic enzymes.[2][21]
References
- 1. FOLATE ACTION IN NERVOUS SYSTEM DEVELOPMENT AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate-responsive neurologic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Folate - Wikipedia [en.wikipedia.org]
- 5. Neuroprotective Effects of Folic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folic acid, ageing, depression, and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Association Between Folate and Alzheimer's Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. nutrition.org [nutrition.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel localization of folate transport systems in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Brain Barriers in Maintaining Brain Vitamin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Folic Acid Supplementation Mitigates Alzheimer's Disease by Reducing Inflammation: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Folate supplementation as a beneficial add‐on treatment in relieving depressive symptoms: A meta‐analysis of meta‐analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Folic Acid and Stroke--Finally Some Good News [medscape.org]
- 18. Functionality of patients with post-stroke hemiplegia: Does serum folate level matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ancestral Folate Promotes Neuronal Regeneration in Serial Generations of Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ancestral Folate Promotes Neuronal Regeneration in Serial Generations of Progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cerebral folate deficiency: Analytical tests and differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Folate analysis for the differential diagnosis of profound cerebrospinal fluid folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Total folate and 5-methyltetrahydrofolate in the cerebrospinal fluid of children: correlation and reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Cell Proliferation in Response to Varying Sodium Folate Concentrations
Audience: Researchers, scientists, and drug development professionals.
Introduction Folate, a water-soluble B vitamin, is an essential nutrient that functions as a coenzyme in one-carbon metabolism.[1] This metabolic pathway is critical for the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids, processes fundamental to cell division and growth.[2][3][4] Consequently, folate is indispensable for rapidly proliferating cells.[5][6] Many cancer cells overexpress folate receptors (FR), particularly folate receptor alpha (FRα or FOLR1), to meet their high demand for this nutrient, making folate pathways an attractive target in cancer research and therapy.[6][7][8] Beyond its metabolic role, folate binding to FRα can also trigger intracellular signaling cascades, such as the JAK-STAT3 and ERK1/2 pathways, which are directly involved in promoting cell proliferation and survival.[8][9][10]
This application note provides a detailed protocol for a cell proliferation assay using varying concentrations of sodium folate. The described method utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability and proliferation.[11][12] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Experimental Protocols
I. Required Materials and Reagents
-
Cell Line: A suitable cell line (e.g., HeLa, MCF-7, or another line known to respond to folate).
-
Culture Medium: Standard cell culture medium (e.g., DMEM or RPMI-1640) and folate-free medium for baseline studies.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Sodium Folate: (Sigma-Aldrich or equivalent)
-
MTT Reagent: 5 mg/mL solution in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): sterile.
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
Standard laboratory equipment for cell culture.
-
II. Detailed Methodology
Step 1: Cell Culture and Seeding
-
Culture cells in standard medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
For experiments, cells should be in the exponential growth phase.
-
Harvest cells using trypsinization and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of standard culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
Step 2: Treatment with Sodium Folate
-
Prepare a stock solution of sodium folate in folate-free medium. Perform serial dilutions to create a range of working concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). The 0 nM well will serve as the negative control.
-
After the 24-hour attachment period, carefully aspirate the medium from each well.
-
Add 100 µL of the respective sodium folate concentration or control medium to each well. Include at least triplicate wells for each condition.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[11]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Step 4: Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Record the absorbance values.
III. Alternative Proliferation Assay: BrdU Incorporation
As an alternative to the MTT assay, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay can be used to directly measure DNA synthesis.[14][15] This method involves labeling the cells with BrdU, a thymidine analog that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[16][17] The incorporated BrdU is then detected using a specific anti-BrdU antibody, which can be quantified via colorimetric or fluorescent methods.[14]
Data Presentation and Analysis
Quantitative data should be summarized for clear interpretation. First, subtract the average absorbance of the blank wells (media only) from all other readings. Then, calculate the percentage of cell proliferation relative to the control (0 nM sodium folate).
Formula: Percentage Proliferation = (Absorbance of Treated Sample / Absorbance of Control) x 100
Table 1: Effect of Sodium Folate on Cell Proliferation after 48 Hours
| Sodium Folate Conc. | Mean Absorbance (570 nm) | Std. Deviation | % Proliferation |
| 0 nM (Control) | 0.452 | 0.021 | 100% |
| 10 nM | 0.510 | 0.025 | 112.8% |
| 100 nM | 0.633 | 0.030 | 140.0% |
| 1 µM | 0.814 | 0.045 | 180.1% |
| 10 µM | 0.859 | 0.051 | 190.0% |
| 100 µM | 0.865 | 0.048 | 191.4% |
Note: The data presented in this table are for illustrative purposes only.
Visualization of Workflow and Signaling Pathways
Caption: Workflow for assessing cell proliferation using the MTT assay.
Caption: Simplified signaling cascade initiated by folate binding.
References
- 1. Folate - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate - Wikipedia [en.wikipedia.org]
- 4. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocare.net [biocare.net]
- 7. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. broadpharm.com [broadpharm.com]
- 14. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Gene Expression Analysis Following Sodium Folate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate, a B vitamin, is a crucial nutrient in cellular processes, including DNA synthesis, repair, and methylation. Its synthetic form, folic acid, and its salt, sodium folate, are widely used in research and clinical settings. The influence of folate on gene expression is of significant interest, particularly in cancer research, due to its dual role in both preventing and potentially promoting tumorigenesis. These application notes provide a comprehensive overview and detailed protocols for studying the effects of sodium folate treatment on gene expression in mammalian cells.
Folate exerts its effects on gene expression primarily through its role in one-carbon metabolism. This pathway is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. DNA methylation is a key epigenetic mechanism that can regulate gene expression without altering the DNA sequence itself. Folate deficiency can lead to global DNA hypomethylation, potentially activating proto-oncogenes, while high doses of folate have been linked to the hypermethylation and silencing of tumor suppressor genes.[1] The impact of folate on gene expression is cell-type specific and dose-dependent.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of folic acid (sodium folate) treatment on cancer cell lines.
Table 1: Effect of Folic Acid Treatment on Proliferation and Viability of Colorectal Cancer Cell Lines (HT-29 and SW480) after 72 hours.
| Cell Line | Folic Acid Concentration (ng/mL) | Proliferation (%) | Viability (%) |
| HT-29 | 0 | 101.25 ± 13.53 | 91.57 ± 13.27 |
| 100 | 128.43 ± 24.94 | 115.81 ± 30.88 | |
| 10,000 | 86.06 ± 20.75 | 64.06 ± 20.24 | |
| SW480 | 0 | 90.96 ± 9.72 | 90.22 ± 9.55 |
| 100 | 88.75 ± 2.69 | 90.05 ± 5.03 | |
| 10,000 | 84.15 ± 10.67 | 89.72 ± 11.22 |
Data adapted from Zsigrai et al., 2022.[2]
Table 2: Global DNA Methylation Levels in Colorectal Cancer Cell Lines (HT-29 and SW480) after Folic Acid Treatment.
| Cell Line | Folic Acid Concentration (ng/mL) | Global DNA Methylation (%) |
| HT-29 | 0 | 59.30 ± 2.90 |
| 100 | 61.68 ± 4.17 | |
| 10,000 | 60.42 ± 2.12 | |
| SW480 | 0 | 48.76 ± 4.93 |
| 100 | 49.15 ± 6.13 | |
| 10,000 | 48.73 ± 7.27 |
Data adapted from Zsigrai et al., 2022.[2]
Signaling Pathways Affected by Sodium Folate
Sodium folate treatment can modulate several key signaling pathways implicated in cell growth, proliferation, and differentiation.
Caption: Key signaling pathways modulated by sodium folate treatment.
Experimental Protocols
Here are detailed protocols for investigating the effects of sodium folate on gene expression.
I. Cell Culture and Sodium Folate Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with sodium folate.
Materials:
-
Cancer cell line of interest (e.g., HT-29, SW480)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sodium folate stock solution (sterile-filtered)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Sodium Folate Treatment:
-
Prepare fresh culture medium containing the desired concentrations of sodium folate (e.g., a control with no added folate, a low concentration, and a high concentration).
-
Aspirate the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared sodium folate-containing medium to the respective plates.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After the treatment period, harvest the cells for RNA isolation.
II. RNA Isolation
This protocol outlines the isolation of total RNA from cultured cells using a common reagent like TRIzol.
Materials:
-
TRIzol reagent or similar RNA isolation reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add 1 mL of TRIzol reagent directly to the culture dish (for a 10 cm dish).
-
Scrape the cells and pipette the cell lysate up and down several times to homogenize.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store the RNA at -80°C.
III. Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol provides a general workflow for analyzing the expression of specific genes using two-step RT-qPCR.
Caption: Workflow for qPCR-based gene expression analysis.
Materials:
-
Isolated total RNA
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Gene-specific forward and reverse primers
-
qPCR instrument
-
qPCR-compatible plates and seals
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from your total RNA samples using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing the qPCR buffer, dNTPs, Taq polymerase, and SYBR Green dye or a specific probe.
-
In a qPCR plate, add the master mix, forward and reverse primers for your gene of interest, and the cDNA template to each well. Include a no-template control (NTC) for each primer set.
-
Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Run:
-
Run the qPCR plate in a real-time PCR instrument using an appropriate cycling protocol (denaturation, annealing, and extension steps).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Calculate the relative gene expression using the ΔΔCt method:
-
ΔCt: Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene for each sample (ΔCt = Ct(gene of interest) - Ct(housekeeping gene)).
-
ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCt(treated) - ΔCt(control)).
-
Fold Change: Calculate the fold change in gene expression as 2^(-ΔΔCt).
-
-
IV. Gene Expression Analysis by RNA Sequencing (RNA-seq)
This protocol provides a high-level overview of the steps involved in a typical RNA-seq experiment.
Caption: General workflow for RNA sequencing and data analysis.
Procedure:
-
RNA Quality Control: Assess the quality of the isolated RNA using a method like the RNA Integrity Number (RIN) to ensure high-quality input for library preparation.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first- and second-strand cDNA from the fragmented mRNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Bioinformatics Analysis:
-
Quality Control of Raw Reads: Assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the sodium folate-treated and control groups.
-
Conclusion
The study of gene expression changes in response to sodium folate treatment is critical for understanding its role in health and disease. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to investigate these effects. By combining cell culture, molecular biology techniques, and bioinformatics analysis, scientists can gain valuable insights into the mechanisms by which folate modulates cellular function at the genetic level.
References
- 1. Folates Induce Colorectal Carcinoma HT29 Cell Line Proliferation Through Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folic Acid Treatment Directly Influences the Genetic and Epigenetic Regulation along with the Associated Cellular Maintenance Processes of HT-29 and SW480 Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing Folate Uptake in Primary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folate, a water-soluble B vitamin, is essential for numerous metabolic processes, including nucleotide synthesis, DNA replication, and methylation reactions. Cellular uptake of folate is a critical process for maintaining intracellular homeostasis and is mediated by several transport systems. The primary mechanisms involve the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and the folate receptors (FRα and FRβ).[1][2][3][4] Understanding the dynamics of folate uptake in primary cells is crucial for various research areas, including cancer biology, neuroscience, and drug development, particularly for antifolate cancer therapies.[1] This document provides a detailed protocol for assessing folate uptake in primary cell culture, with a focus on the influence of key physiological parameters. While the term "sodium folate uptake" is used, it is important to note that the primary saturable folate transport systems are not directly sodium-dependent, though sodium gradients can influence the overall cellular environment and non-saturable transport.[5]
Folate Transport Mechanisms
A summary of the key transporters involved in cellular folate uptake is presented in the table below.
| Transporter | Gene (Human) | Driving Force | Optimal pH | Affinity for Folic Acid | Key Characteristics |
| Reduced Folate Carrier (RFC) | SLC19A1 | Anion Exchange | 7.4 | Low (Ki ~150-200 µM) | Major folate transporter in most tissues at neutral pH.[1][2][4] |
| Proton-Coupled Folate Transporter (PCFT) | SLC46A1 | Proton Gradient | 5.5 | High (Km ~1 µM) | Primary transporter for intestinal folate absorption.[1][2][4] |
| Folate Receptor Alpha (FRα) | FOLR1 | Receptor-Mediated Endocytosis | Neutral | High | High-affinity binding, followed by internalization.[1][6] |
Experimental Workflow
The following diagram outlines the general workflow for a folate uptake assay in primary cell culture.
Caption: Experimental workflow for assessing folate uptake.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific primary cell types.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Multi-well culture plates (12- or 24-well)
-
Krebs-Ringer buffer (or other physiological buffer), with and without sodium
-
[3H]-Folic Acid (specific activity ~20-40 Ci/mmol)
-
Unlabeled folic acid
-
Cell lysis buffer (e.g., 0.2 M NaOH or RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Krebs-Ringer Buffer Preparation:
-
Sodium-containing buffer (pH 7.4): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM Glucose, 25 mM HEPES.
-
Sodium-free buffer (pH 7.4): Replace NaCl with an equimolar concentration of choline chloride or N-methyl-D-glucamine.
-
Acidic buffer (pH 5.5): Adjust the pH of the desired buffer using MES (2-(N-morpholino)ethanesulfonic acid) instead of HEPES.
Procedure:
-
Cell Seeding:
-
Seed primary cells in 12- or 24-well plates at a density that allows them to reach 80-90% confluence on the day of the experiment.[7]
-
Culture the cells in their standard growth medium at 37°C in a humidified incubator with 5% CO2.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) Krebs-Ringer buffer (pH 7.4).[7]
-
Pre-incubate the cells for 15-30 minutes at 37°C with 0.5 mL of the appropriate Krebs-Ringer buffer (e.g., sodium-containing, sodium-free, or pH 5.5). For inhibitor studies, include the inhibitor in this step.
-
Initiate the uptake by adding 0.5 mL of the corresponding buffer containing a known concentration of [3H]-folic acid (e.g., 9 nM).[7] To determine non-specific uptake, a parallel set of wells should contain a high concentration of unlabeled folic acid (e.g., 1 mM).
-
Incubate the plates at 37°C for a predetermined time (e.g., 5-30 minutes). The optimal incubation time should be determined empirically to ensure initial uptake rates are measured.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the incubation buffer and wash the cells three times with 1 mL of ice-cold Krebs-Ringer buffer.[8]
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 0.5 mL of cell lysis buffer (e.g., 0.2 M NaOH) to each well and incubating for at least 30 minutes at room temperature.[8]
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Analysis:
-
Calculate the rate of folate uptake and express it as pmol of folic acid/mg of protein/min.
-
Carrier-mediated uptake is determined by subtracting the non-specific uptake (in the presence of excess unlabeled folic acid) from the total uptake.
-
Compare the uptake rates under different conditions (e.g., presence vs. absence of sodium, pH 7.4 vs. pH 5.5).
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from a folate uptake experiment.
| Condition | Total Uptake (pmol/mg/min) | Non-specific Uptake (pmol/mg/min) | Carrier-Mediated Uptake (pmol/mg/min) |
| Control (pH 7.4, with Na+) | 15.2 ± 1.8 | 1.5 ± 0.3 | 13.7 ± 1.5 |
| pH 7.4, without Na+ | 12.8 ± 1.5 | 1.4 ± 0.2 | 11.4 ± 1.3 |
| pH 5.5, with Na+ | 25.6 ± 2.1 | 1.8 ± 0.4 | 23.8 ± 1.7 |
| pH 5.5, without Na+ | 24.9 ± 2.3 | 1.7 ± 0.3 | 23.2 ± 2.0 |
Signaling Pathways in Folate Transport Regulation
Several intracellular signaling pathways have been implicated in the regulation of folate transport. The diagram below illustrates a simplified overview of some of these regulatory mechanisms.
Caption: Regulation of folate transport by signaling pathways.
Studies have shown that folate transport can be modulated by signaling cascades. For instance, protein kinase A (PKA), which is activated by cyclic AMP (cAMP), has been shown to regulate the reduced folate carrier (RFC).[9] Similarly, protein kinase C (PKC) may also play a role in the regulation of folate transport.[9] These pathways can influence transporter expression and activity, thereby affecting the overall cellular uptake of folates.
Troubleshooting
-
High background/non-specific uptake:
-
Increase the number of washes after incubation.
-
Ensure the concentration of unlabeled folic acid is sufficiently high.
-
Optimize the incubation time to be within the linear range of uptake.
-
-
Low signal:
-
Increase the specific activity of the radiolabeled folic acid.
-
Increase the number of cells per well.
-
Optimize the incubation time.
-
-
High variability between replicates:
-
Ensure consistent cell seeding density.
-
Handle plates carefully to avoid cell detachment.
-
Ensure thorough mixing of reagents.
-
References
- 1. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Biochemical Characterization of Folate Transport Proteins in Retinal Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. autism.fratnow.com [autism.fratnow.com]
- 5. Role of sodium ion in transport of folic acid in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of folate uptake by choroid plexus epithelial cells in a rat primary culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation-dependent regulation of the intestinal folate uptake process: studies with Caco-2 cells and native mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Role of signaling pathways in the regulation of folate transport in ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Folate sodium stability issues in long-term experiments
Folate Sodium Stability Technical Support Center
Welcome to the technical support center for this compound stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during long-term experiments involving this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Problem 1: I'm observing a progressive loss of folate concentration in my aqueous stock solution over a few days, even when stored in the refrigerator.
-
Question: What are the likely causes for the rapid degradation of my refrigerated this compound stock solution?
-
Answer: Several factors, even under refrigeration, can contribute to the degradation of this compound in aqueous solutions. The most common culprits are inappropriate pH, exposure to light, and oxidation. Folate is most stable in a slightly alkaline environment and is highly susceptible to degradation from light and oxygen.
Problem 2: My experimental results are inconsistent, and I suspect the biological activity of my folate-containing medium is decreasing over the course of a multi-week cell culture experiment.
-
Question: How can I maintain the stability of this compound in my cell culture medium for long-term experiments?
-
Answer: Maintaining folate stability in complex media over several weeks is challenging. To minimize degradation, you should prepare the medium fresh as needed. If long-term storage is unavoidable, prepare concentrated, pH-controlled, and light-protected aliquots of this compound stock solution that can be added to the medium just before use. Consider storing these aliquots at -70°C or colder.[1][2] The addition of an antioxidant like ascorbic acid can also help protect against oxidative degradation.[3][4]
Problem 3: I have prepared a this compound solution for an animal study, but I've noticed a precipitate forming after a short period.
-
Question: Why is my this compound solution precipitating, and how can I prevent this?
-
Answer: this compound has low solubility in acidic to neutral aqueous solutions.[5][6] Precipitation often occurs if the pH of your solution drops below 7. Ensure your solution is buffered to a pH between 7.0 and 8.5 to maintain solubility and enhance stability. Using a co-solvent system might also be an option depending on the experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The three main degradation pathways for this compound are:
-
Photodegradation: Exposure to UV and visible light can cleave the C9-N10 bond of the molecule.[7]
-
Oxidation: Folate is susceptible to oxidation, a process accelerated by oxygen, heat, and the presence of metal ions.[6][8]
-
Hydrolysis: Cleavage of the molecule can occur under acidic or strongly alkaline conditions.[9]
Q2: What is the optimal pH for storing this compound solutions?
A2: this compound exhibits maximum stability in a pH range of 8.0 to 10.0.[3][10] In more acidic conditions (pH below 6.4), its preservation ratio drops significantly.[3][10]
Q3: How does temperature affect the stability of this compound in long-term storage?
A3: The stability of folate is highly dependent on storage temperature. For long-term storage (months to years), temperatures of -70°C or lower are recommended to maintain stability.[1][2] Storage at -20°C has been shown to result in significant degradation over time, with a potential loss of up to 45% after one month.[1]
Q4: Can I do anything to protect my this compound solutions from degradation?
A4: Yes, several measures can be taken:
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
pH Control: Use a buffer to maintain the pH in the optimal alkaline range (pH 8-10).[3][10]
-
Low Temperature Storage: For long-term storage, keep solutions at -70°C or colder.[1][2]
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), can significantly protect against oxidative degradation.[3][4]
-
Deoxygenate Solutions: For highly sensitive experiments, sparging the solvent with an inert gas like nitrogen or argon before dissolving the this compound can minimize oxidation.
Quantitative Data Summary
The stability of folate is significantly influenced by pH and temperature. The following tables summarize the retention of folic acid under various conditions.
Table 1: Effect of pH on Folic Acid Stability in Buffer Solution at Room Temperature
| pH Value | Retention after 72 hours (%) |
|---|---|
| 1.95 - 6.40 | ~23% |
| 8.05 - 10.40 | >93% |
Data sourced from Liang et al., 2013.[3][10]
Table 2: Effect of Temperature on Serum Folate Stability Over Time
| Storage Temperature | Retention after 14 days (%) | Retention after 1 month (%) | Retention after 1 year (%) |
|---|---|---|---|
| -20°C | ~86% | ~55% | ~55% |
| -70°C | ~100% | ~100% | ~95-100% |
| -196°C | ~100% | ~100% | ~95-100% |
Data adapted from Jansen et al., 2012.[2]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Folic Acid Quantification
This protocol provides a general framework for determining the concentration of folic acid and its degradation products using High-Performance Liquid Chromatography (HPLC), a common method for stability testing.
Objective: To quantify the amount of intact folic acid in a sample over time to assess its stability under specific experimental conditions.
Materials:
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase column (e.g., Inertsil C8, 250 x 4.6 mm, 5 µm)[11]
-
Folic acid reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Dipotassium hydrogen phosphate
-
Water (HPLC grade)
-
0.45 µm syringe filters
Methodology:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., pH 6.4).
-
The mobile phase is typically a mixture of the phosphate buffer and an organic solvent like methanol. A common ratio is 88:12 (v/v) buffer to methanol.[11]
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of folic acid reference standard and dissolve it in a suitable solvent (e.g., 0.1 M NaOH, as folic acid has low solubility in neutral water) to make a concentrated stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different known concentrations.
-
-
Sample Preparation:
-
At each time point in your stability experiment, take an aliquot of your this compound solution.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration standards.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples from your experiment.
-
Quantify the folic acid concentration in your samples by comparing their peak areas to the standard curve.
-
The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products.
-
This protocol should be validated for your specific application according to relevant guidelines (e.g., ICH Q2A) to ensure selectivity, linearity, precision, and accuracy.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term (in)stability of folate and vitamin B12 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research on Stability of Synthetic Folic Acid | Scientific.Net [scientific.net]
- 4. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of folic acid under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Preventing Sodium Folate Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of sodium folate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of folate deficiency, but I am supplementing the media with sodium folate. What could be the issue?
A1: Folate deficiency symptoms in cell culture, even with supplementation, often point towards the degradation of sodium folate in your media. Folate is susceptible to degradation from several factors, including light exposure, suboptimal pH, and interactions with other media components.[1][2] We recommend reviewing your media preparation and storage protocols.
Q2: How does light affect the stability of sodium folate in cell culture media?
A2: Sodium folate is highly sensitive to light, particularly UV radiation.[1][3][4] Exposure to ambient laboratory light can lead to the photodegradation of folate, reducing its availability to cells.[5] This degradation is a primary cause of folate loss in prepared media.[1]
Q3: What is the optimal pH for sodium folate stability?
A3: Sodium folate exhibits its highest stability in neutral to alkaline conditions (pH 7.0 to 9.2).[6][7] Acidic conditions (below pH 6) can lead to both degradation and precipitation of folic acid, the less soluble form of folate.[1]
Q4: Can other components in the cell culture media affect sodium folate stability?
A4: Yes, other media components can interact with and degrade sodium folate. For instance, riboflavin (Vitamin B2) can accelerate the photodegradation of folate.[1] Conversely, antioxidants like ascorbic acid (Vitamin C) can help protect folate from degradation.[1][8] However, the interaction can be complex, as some studies suggest ascorbic acid might also contribute to degradation in the absence of light.[1]
Q5: How should I store my cell culture media to minimize folate degradation?
A5: To minimize folate degradation, store your media protected from light, either by using amber bottles or by wrapping the container in aluminum foil.[1] For short-term storage (up to a week), refrigeration at 2-8°C is recommended.[9][10] For long-term storage, freezing at -20°C or -70°C is advisable.[9][10][11] Avoid repeated freeze-thaw cycles.[11][12]
Troubleshooting Guides
Problem: Decreased cell proliferation and viability, potentially due to folate deficiency.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Store media in light-protected containers (amber bottles or foil-wrapped). Minimize exposure of the media to light during handling. | Increased cell growth and viability, consistent with adequate folate levels. |
| Suboptimal pH | Ensure the final pH of your prepared media is between 7.0 and 7.4. If preparing folate solutions from powder, dissolve in a slightly alkaline solution (e.g., using sodium bicarbonate) before adding to the media.[13] | Improved folate stability and prevention of precipitation, leading to better cell health. |
| Degradation by other media components | If you suspect interaction with other components, consider using a commercially prepared, quality-controlled medium. Alternatively, prepare fresh media more frequently. The addition of an antioxidant like ascorbic acid (at an optimal concentration of around 5 g/L of serum) may help stabilize folate.[8] | Consistent experimental results and elimination of media-related variability. |
| Incorrect Storage | Aliquot media into smaller, single-use volumes to avoid repeated warming and exposure to light. Store long-term at -20°C or -70°C. | Preservation of folate integrity over time, ensuring reproducible experimental conditions. |
Quantitative Data Summary
The following table summarizes the stability of folate under various conditions.
| Condition | Folate Stability | Source |
| pH | Highest stability at neutral (pH 7.0) or alkaline (pH 9.2) conditions.[6][7] | [6][7] |
| Light Exposure | Significant degradation occurs with UV radiation.[3][4] Ambient light can also cause degradation.[1][5] | [1][3][4][5] |
| Temperature (Storage) | Stable for up to 7 days at 2-8°C.[9][10] Stable for years at -70°C.[9][11] | [9][10][11] |
| Freeze-Thaw Cycles | Stable for up to 3 freeze-thaw cycles.[11][12] | [11][12] |
| Presence of Riboflavin | Accelerates photodegradation.[1] | [1] |
| Presence of Ascorbic Acid | Can have a protective effect against photodegradation.[1] Optimal concentration for serum samples is around 5 g/L.[8] | [1][8] |
Experimental Protocols
Protocol: Assessing Sodium Folate Concentration in Cell Culture Media using HPLC-MS/MS
This protocol provides a general framework for quantifying sodium folate in your cell culture media to assess its stability over time.
Materials:
-
Cell culture medium sample
-
Folic acid standard
-
Ascorbic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Syringe filters (0.22 µm)
-
HPLC vials
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Collect a sample of your cell culture medium at different time points (e.g., immediately after preparation, after 24h, 48h, and 1 week of storage under your standard conditions).
-
To prevent further degradation during sample processing, add ascorbic acid to a final concentration of 0.5-1% (w/v).[11]
-
Dilute the media sample with a solution of 50:50 methanol/water containing 0.1% ascorbic acid. The dilution factor will depend on the expected folate concentration and the sensitivity of your instrument.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of folic acid in a slightly alkaline buffer (e.g., phosphate buffer, pH 7.4).
-
Perform serial dilutions of the stock solution in the same diluent used for the samples to create a standard curve with a range of known concentrations.
-
-
HPLC-MS/MS Analysis:
-
Set up your HPLC-MS/MS system with a suitable C18 column.
-
The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).
-
Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for folic acid.
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the folic acid standard against its concentration.
-
Determine the concentration of folic acid in your media samples by interpolating their peak areas from the standard curve.
-
Compare the folate concentrations at different time points to assess the degradation rate under your storage conditions.
-
Visualizations
Caption: Factors contributing to sodium folate degradation in cell culture media.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Folate degradation due to ultraviolet radiation: possible implications for human health and nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of sodium ascorbate concentration on the stability of samples for determination of serum folate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quality control and references | OpeN-Global | King’s College London [kcl.ac.uk]
- 11. cdc.gov [cdc.gov]
- 12. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Folate for Maximal Cell Growth
Welcome to the technical support center for optimizing sodium folate concentration in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving maximal cell growth through the appropriate use of sodium folate.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about the role and use of sodium folate in cell culture.
Q1: Why is sodium folate a critical component in cell culture media?
A: Sodium folate, a salt of folic acid (Vitamin B9), is an essential nutrient in cell culture. Its primary role is as a precursor to tetrahydrofolate (THF), a crucial coenzyme in one-carbon metabolism.[1][2] This metabolic pathway is fundamental for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2] Consequently, folate is indispensable for DNA synthesis, repair, and methylation, all of which are vital for cell proliferation and survival.[2]
Q2: What is the difference between folic acid and sodium folate in cell culture?
A: Folic acid is the parent compound of the folate family. Sodium folate is the sodium salt of folic acid and is more readily soluble in aqueous solutions at neutral pH compared to folic acid, which is only slightly soluble in water.[3][4][5] In solution within cell culture media, they are functionally equivalent as they both provide the necessary folate for cellular metabolism. Due to its higher solubility, sodium folate is often preferred for preparing concentrated stock solutions for media supplementation.
Q3: Are there potential toxic effects of high concentrations of sodium folate?
A: Yes, excessively high concentrations of folic acid can have paradoxical effects, sometimes mimicking folate deficiency.[6] High levels of unmetabolized folic acid can saturate the dihydrofolate reductase (DHFR) enzyme, which is necessary for the conversion of folic acid to its active form, tetrahydrofolate.[6] This can disrupt one-carbon metabolism. Additionally, some studies have shown that high concentrations of folic acid can either inhibit or excessively promote cell proliferation depending on the cell type.[7] Therefore, determining the optimal concentration is crucial.
Q4: How does sodium folate influence cell signaling pathways related to growth?
A: Sodium folate, by participating in one-carbon metabolism, provides the building blocks for DNA synthesis, which is essential for cell division. Additionally, folate metabolism is linked to cellular signaling pathways that regulate proliferation. For instance, studies have shown that folic acid supplementation can stimulate the Notch signaling pathway, a critical regulator of cell proliferation and differentiation, by increasing the expression of Notch1 and its downstream target Hes5.[8][9]
Data Presentation: Basal Folate Concentrations in Common Media
The following table summarizes the basal concentrations of folic acid found in several widely used cell culture media. This can serve as a starting point for your experiments. Note that the optimal concentration for your specific cell line may be higher or lower and should be determined empirically.
| Media Formulation | Folic Acid Concentration (mg/L) | Folic Acid Concentration (µM) | Commonly Used Cell Lines |
| RPMI-1640 | 1.0 | 2.27 | Jurkat, HeLa, PBMCs, Leukocytes[10][11] |
| DMEM (High Glucose) | 4.0 | 9.06 | HeLa, HEK293, Cos-7, PC-12[12] |
| EMEM | 1.0 | 2.27 | MRC-5, various mammalian cells |
| DMEM/F-12 | 2.65 | 6.00 | Wide range of mammalian cells |
Note: 1 mg/L of Folic Acid (Molar Mass: 441.4 g/mol ) is approximately 2.27 µM.
Experimental Protocols
Here are detailed protocols for determining the optimal sodium folate concentration for your cell line of interest.
Protocol 1: Preparation of a Sodium Folate Stock Solution
This protocol describes how to prepare a sterile, concentrated stock solution of sodium folate for supplementing cell culture media.
Materials:
-
Sodium Folate powder (cell culture grade)
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Cell culture grade water, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of sodium folate powder in a sterile weighing boat.
-
Dissolving: Transfer the powder to a sterile conical tube. Add a small volume of 1 M NaOH to dissolve the powder. Sodium folate is more soluble in alkaline conditions.[3][13]
-
Dilution: Once fully dissolved, add sterile, cell culture grade water to reach the desired final concentration (e.g., 10 mM).
-
Neutralization (Optional but Recommended): If a significant amount of NaOH was used, the pH of the stock solution will be high. You can adjust the pH towards neutral (7.0-7.4) using sterile 1 M HCl. Do this carefully to avoid precipitation.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light, as folate solutions are light-sensitive.[3]
Protocol 2: Dose-Response Study to Determine Optimal Sodium Folate Concentration
This experiment will help you identify the sodium folate concentration that yields the maximal cell growth for your specific cell line.
Materials:
-
Your cell line of interest in the logarithmic growth phase.
-
Folate-free basal medium (e.g., RPMI-1640 without folic acid).
-
Fetal Bovine Serum (FBS), dialyzed to remove endogenous folates.
-
Sodium Folate stock solution (from Protocol 1).
-
96-well cell culture plates.
-
Cell counting solution (e.g., Trypan Blue) and a hemocytometer or automated cell counter.
Procedure:
-
Cell Seeding: Seed your cells into the wells of a 96-well plate at a predetermined optimal density in folate-free medium supplemented with dialyzed FBS.
-
Preparation of Folate Concentrations: Prepare a serial dilution of your sodium folate stock solution in the folate-free medium to create a range of final concentrations to be tested (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM).
-
Cell Treatment: Add the prepared sodium folate dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any).
-
Incubation: Incubate the plate for a duration relevant to your cell line's doubling time (e.g., 24, 48, or 72 hours).
-
Cell Viability/Proliferation Assay: At the end of the incubation period, assess cell viability and proliferation using a suitable method, such as the MTT assay (see Protocol 3).
-
Data Analysis: Calculate the percentage of cell viability/proliferation for each concentration relative to the control with the basal media's folate concentration. Plot the cell proliferation rate against the sodium folate concentration to generate a dose-response curve and determine the optimal concentration.
Protocol 3: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][14]
Materials:
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Add MTT Solution: Following the treatment incubation from Protocol 2, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][14]
-
Solubilize Formazan Crystals: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.[10][14]
-
Read Absorbance: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10][14]
-
Data Analysis: Subtract the background absorbance (from wells with media but no cells) from all readings. The absorbance values are directly proportional to the number of viable cells.
Troubleshooting Guides
Encountering issues during your optimization experiments? Here are some common problems and their solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Cell Growth Across All Concentrations | 1. Suboptimal basal media conditions.2. Poor cell health prior to the experiment.3. Inactive sodium folate stock solution. | 1. Ensure the folate-free basal medium is properly supplemented with other necessary nutrients and dialyzed FBS.2. Use cells in the mid-logarithmic growth phase and ensure high viability (>95%) before seeding.3. Prepare a fresh sodium folate stock solution. Folate solutions can degrade over time, especially with exposure to light and repeated freeze-thaw cycles.[3][15] |
| Flat Dose-Response Curve | 1. The concentration range tested is too narrow or not in the responsive range for the cell line.2. The incubation time is too short to observe a significant difference in proliferation.3. The cell seeding density is too high, leading to contact inhibition before the effect of folate is observed. | 1. Test a wider range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to micromolar).[16]2. Increase the incubation time to allow for multiple cell doublings.3. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| Biphasic (U-shaped) Dose-Response Curve | 1. At very high concentrations, folate can have inhibitory or toxic effects.[6]2. Off-target effects or engagement of counter-regulatory pathways at high concentrations. | 1. This may represent the true biological response. The peak of the curve indicates the optimal concentration. The descending part of the curve indicates toxicity at higher concentrations.2. Investigate potential off-target effects or changes in other metabolic pathways at high folate concentrations. |
| High Variability Between Replicates | 1. Inaccurate pipetting, especially during serial dilutions.2. Uneven cell seeding in the wells.3. "Edge effect" in the 96-well plate due to evaporation. | 1. Ensure pipettes are calibrated. Use fresh tips for each dilution.2. Thoroughly mix the cell suspension before and during plating to ensure a homogenous distribution of cells.3. To minimize the edge effect, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[16] |
| Precipitation in Media | 1. The sodium folate stock solution was not fully dissolved.2. The pH of the stock solution was not properly adjusted, leading to precipitation when added to the buffered media.3. Folic acid has limited solubility at physiological pH.[5] | 1. Ensure the stock solution is completely clear before filter sterilization.2. If you adjusted the pH of your stock, ensure it is compatible with your media's buffering system.3. Consider preparing a more dilute stock solution or using a different solvent if issues persist, though NaOH is generally effective. |
Mandatory Visualizations
Folate-Mediated One-Carbon Metabolism Pathway
This diagram illustrates the central role of folate in the synthesis of nucleotides, which are essential for DNA replication and cell proliferation.
Experimental Workflow for Optimizing Sodium Folate Concentration
This diagram outlines the logical steps for determining the optimal sodium folate concentration for maximal cell growth.
Folate and Notch Signaling Pathway
This diagram shows the proposed mechanism by which folic acid can influence cell proliferation through the Notch signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Folic Acid Treatment Directly Influences the Genetic and Epigenetic Regulation along with the Associated Cellular Maintenance Processes of HT-29 and SW480 Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Folic Acid and Tetrahydrofolates in Cell Culture [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photobiological Implications of Folate Depletion and Repletion in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. RPMI-1640 Media Formulation [sigmaaldrich.com]
- 11. corning.com [corning.com]
- 12. himedialabs.com [himedialabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Folic acid induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Sodium Folate Cellular Uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with poor cellular uptake of sodium folate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for cellular folate uptake?
A1: Mammalian cells have three main systems for folate uptake:
-
Reduced Folate Carrier (RFC): Encoded by the SLC19A1 gene, RFC is ubiquitously expressed in human tissues and is the primary transporter of folates into systemic cells at physiological pH (7.4).[1][2][3] It functions as an anion exchanger, with a higher affinity for reduced folates than for folic acid.[1][4]
-
Proton-Coupled Folate Transporter (PCFT): Encoded by the SLC46A1 gene, PCFT is a high-affinity transporter that functions optimally in acidic environments (pH ~5.5).[1][3][5] It is the primary mechanism for intestinal folate absorption and is also crucial for folate transport into the central nervous system.[3] PCFT is a symporter, coupling the uptake of folate to the influx of protons down their electrochemical gradient.[4]
-
Folate Receptors (FRα and FRβ): These are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that bind folate and internalize it via endocytosis.[5][6] FRα is overexpressed in various cancers, making it a target for cancer therapies.[6][7]
Q2: Why is the pH of my experimental buffer important for folate uptake?
A2: The activity of the two main folate transporters, RFC and PCFT, is highly dependent on pH.
-
PCFT activity is optimal at an acidic pH of approximately 5.5 and decreases significantly at neutral pH.[1][5]
-
RFC functions best at a physiological pH of 7.4 and its activity is negligible below pH 6.5.[1][2]
Therefore, the pH of your buffer must be optimized for the specific transporter you are studying.
Q3: Can the folate in my cell culture medium affect my uptake experiment?
A3: Yes, the concentration and form of folate in your cell culture medium can significantly impact your results. Cells grown in folate-replete media may downregulate the expression of folate transporters. To enhance transporter expression, it is common practice to culture cells in folate-deficient medium for a period before the uptake assay.[4] Additionally, high concentrations of folic acid in the medium can compete with the uptake of other folate forms, such as the bioactive 5-methyltetrahydrofolate (5-MTHF).[8]
Q4: How can I distinguish between specific transporter-mediated uptake and non-specific binding?
A4: To determine the specificity of folate uptake, a competition assay should be performed. This involves incubating the cells with the radiolabeled or fluorescently tagged folate in the presence of a high concentration (e.g., 100-fold excess) of unlabeled folic acid.[9] A significant reduction in the uptake of the labeled folate in the presence of the unlabeled competitor indicates that the uptake is mediated by a specific transporter or receptor. However, it's important to note that high concentrations of a monovalent ligand like free folic acid may not completely inhibit the binding of multivalent targeted nanoparticles due to differences in binding avidity, which can lead to measurement artifacts.[10][11]
Q5: What are the different methods to measure cellular folate uptake?
A5: Several methods are available to quantify cellular folate levels, each with its own advantages and limitations:
-
Radiolabeled Uptake Assays: This is a common method that uses radiolabeled folate (e.g., [³H]folic acid) to measure uptake. It is highly sensitive and allows for kinetic studies.[12][13]
-
Microbiological Assay: This method uses the growth of folate-dependent bacteria, such as Lactobacillus casei, to determine folate concentrations. It measures all biologically active forms of folate.[14][15][16][17][18]
-
Competitive Protein Binding Assay (CPBA): This assay relies on the competition between folate in the sample and a labeled folate for binding to a folate-binding protein.[14][19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that can identify and quantify individual folate vitamers.[21][22][23][24]
-
Fluorescent Probes: Folate can be conjugated to fluorescent dyes to visualize and quantify its uptake in cells using techniques like flow cytometry or fluorescence microscopy.[25][26][27]
Troubleshooting Guide for Poor Cellular Folate Uptake
This guide provides a systematic approach to identifying and resolving common issues encountered during cellular folate uptake experiments.
Problem 1: Low or No Detectable Folate Uptake
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your uptake buffer. For PCFT-mediated uptake, use an acidic buffer (pH 5.5). For RFC-mediated uptake, use a neutral buffer (pH 7.4). |
| Low Transporter/Receptor Expression | - Select a cell line known to express the folate transporter/receptor of interest. - Culture cells in folate-deficient medium for 24-48 hours prior to the experiment to upregulate transporter expression. - Verify transporter expression using RT-qPCR or Western blotting. |
| Sub-optimal Cell Health | - Ensure cells are in the logarithmic growth phase and have high viability. - Check for microbial contamination.[28] - Optimize cell seeding density to avoid over-confluence or sparsity. |
| Issues with Labeled Folate | - Check the expiration date and storage conditions of your radiolabeled or fluorescently labeled folate. - Perform a quality control check to ensure the labeled folate is not degraded. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release all intracellular folate for measurement. Use a validated lysis protocol and visually confirm lysis under a microscope. |
Problem 2: High Background or Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number and volume of washes with ice-cold buffer after incubation with labeled folate to remove non-specifically bound folate from the cell surface. |
| Binding to Plasticware/Filters | Pre-treat plates or filter membranes with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. |
| Passive Diffusion | At high concentrations, folate can enter cells via passive diffusion. Use a lower concentration of labeled folate within the physiological range. Include a competition control with excess unlabeled folate to quantify specific uptake. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Ensure accurate and consistent cell seeding in all wells. Perform a cell count before plating. |
| Variable Incubation Times | Use a timer to ensure precise and consistent incubation times for all samples. For adherent cells, stagger the addition and removal of solutions to maintain consistent timing. |
| Temperature Fluctuations | Ensure the incubator and water bath are properly calibrated and maintain a stable temperature (typically 37°C) throughout the experiment. |
| Media Component Variability | Use the same batch of media and supplements for all related experiments to minimize variability.[29][30] Be aware that high concentrations of methionine in some media formulations can impact folate metabolism.[4] |
| Hemolysis in Samples | For assays using whole blood, avoid hemolysis as the folate concentration in red blood cells is much higher than in serum, which can lead to falsely elevated results.[31][32] |
Quantitative Data Summary
| Parameter | Reduced Folate Carrier (RFC) | Proton-Coupled Folate Transporter (PCFT) | Folate Receptors (FRα/β) |
| Optimal pH | 7.4[1][2] | ~5.5[1][5] | 7.4[8] |
| Affinity for Folic Acid | Low (Kt ≈ 200 µM)[1] | High (Kt in low µM range at pH 5.5)[3] | High (nanomolar range)[8] |
| Affinity for Reduced Folates | High (Kt ≈ 3 µM)[1] | High | High |
| Energy Source | Anion Exchange[2][4] | Proton Gradient[4] | Endocytosis |
| Tissue Distribution | Ubiquitous[1][2] | Proximal Small Intestine, Choroid Plexus[3] | Epithelial cells, hematopoietic cells, various cancers[6] |
Experimental Protocols
Radiolabeled Folate Uptake Assay ([³H]Folic Acid)
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium and folate-deficient medium
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS), adjusted to pH 5.5 for PCFT or pH 7.4 for RFC
-
[³H]Folic acid
-
Unlabeled folic acid
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Multi-well culture plates (e.g., 24-well)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Folate Depletion (Optional but Recommended): 24 hours before the assay, replace the complete medium with folate-deficient medium to upregulate transporter expression.
-
Pre-incubation: On the day of the assay, aspirate the medium and wash the cells once with the appropriate uptake buffer (pH 5.5 or 7.4). Add fresh uptake buffer to each well and incubate at 37°C for 15-30 minutes to equilibrate.
-
Uptake Initiation:
-
Prepare the uptake solution containing [³H]folic acid at the desired final concentration in the uptake buffer.
-
For competition wells, also add a 100-fold excess of unlabeled folic acid to the uptake solution.
-
Aspirate the pre-incubation buffer and add the uptake solution to each well to start the uptake.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-10 minutes, determined from a time-course experiment).
-
Uptake Termination and Washing:
-
To stop the uptake, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with a large volume of ice-cold wash buffer to remove extracellular [³H]folic acid.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the uptake data (cpm/mg protein).
-
Calculate the specific uptake by subtracting the counts from the competition wells (non-specific uptake) from the total uptake wells.
-
Visualizations
Caption: Major cellular uptake pathways for sodium folate.
Caption: Troubleshooting decision tree for poor folate uptake.
Caption: General workflow for a cellular folate uptake assay.
References
- 1. autism.fratnow.com [autism.fratnow.com]
- 2. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate and Thiamine Transporters mediated by Facilitative Carriers (SLC19A1-3 and SLC46A1) and Folate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moderate folate depletion modulates the expression of selected genes involved in cell cycle, intracellular signaling and folate uptake in human colonic epithelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Biochemical Characterization of Folate Transport Proteins in Retinal Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate Receptor Alpha—A Novel Approach to Cancer Therapy | MDPI [mdpi.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Folic Acid Impairs the Uptake of 5-Methyltetrahydrofolate in Human Umbilical Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Revisiting the value of competition assays in folate receptor-mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bevital.no [bevital.no]
- 16. Assay of Folic Acid or Vitamin B9 (By Microbiological Method) | Pharmaguideline [pharmaguideline.com]
- 17. cdc.gov [cdc.gov]
- 18. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations | PLOS One [journals.plos.org]
- 20. Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations | PLOS One [journals.plos.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scite.ai [scite.ai]
- 23. An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Folate-Conjugated Fluorescent Probes for Enhanced Selective Labelling of Cancer Cells - heiDOK [archiv.ub.uni-heidelberg.de]
- 27. Fluorescence Labeling of Circulating Tumor Cells with a Folate Receptor-Targeted Molecular Probe for Diffuse In Vivo Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Errors and artefacts in serum folic-acid assays. Effects of age, food, drugs and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Growth rate and medium composition strongly affect folate content in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. medilinkltd.com [medilinkltd.com]
- 32. msa.sm.ee [msa.sm.ee]
Impact of pH on sodium folate solution stability and activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability and activity of sodium folate solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the optimal pH for the stability of a sodium folate solution?
A1: Sodium folate solutions exhibit the greatest stability in the neutral to alkaline pH range.[1][2][3][4] For general laboratory use and storage, maintaining a pH between 7.0 and 11.0 is recommended to minimize chemical degradation.[5] Specifically, folic acid has been shown to be stable in aqueous solutions between pH 5 and 8.[6] For parenteral solutions, maintaining a pH above 5.0 is crucial to ensure stability.[7] Folic acid is more stable at neutral (pH 7.0) or alkaline (pH 9.2) conditions.[3][4]
Q2: My sodium folate solution has turned yellow/brown. What is the cause and is it still usable?
A2: A color change in your sodium folate solution, particularly to yellow or brown, is an indicator of degradation. This is often due to exposure to light (photodegradation) or storage at an inappropriate pH, especially acidic conditions.[8] The degradation products include pterine-6-carboxylic acid and p-amino-benzoyl-L-glutamic acid.[9] It is strongly advised not to use a discolored solution as its potency and biological activity will be compromised.
Q3: I need to prepare a sodium folate solution for cell culture. What is the recommended procedure and final pH?
A3: To prepare a sodium folate solution, dissolve folic acid in a dilute solution of sodium hydroxide or sodium carbonate to form the more soluble sodium salt.[8] For cell culture applications, it is common to dissolve folic acid in water by adjusting the pH to approximately 10 with NaOH until the folic acid is fully dissolved. The solution should then be sterile-filtered (e.g., using a 0.2 µm filter) and the final pH should be adjusted to a physiologically compatible range, typically around 8.4, before adding to the culture medium.[10]
Q4: How does pH affect the photodegradation of sodium folate solutions?
A4: Sodium folate is susceptible to degradation upon exposure to UV light.[11][12] The rate of this photodegradation is pH-dependent, with a higher rate observed in acidic media compared to alkaline media.[5][9] The degradation process involves the cleavage of the folic acid molecule.[13] Therefore, it is crucial to protect sodium folate solutions from light, especially if they are not stored in an alkaline buffer.
Q5: Can I store my sodium folate solution at acidic pH?
A5: Storing sodium folate solutions at an acidic pH, particularly below 4.0, is not recommended. Acidic conditions significantly accelerate the rate of chemical degradation.[1] Folic acid's solubility is also reduced in acidic environments, which can lead to precipitation.[14][15] If your experimental protocol requires an acidic pH, the solution should be prepared fresh and used immediately to minimize degradation.
Q6: How does pH impact the biological activity of folate?
A6: The pH of the cellular microenvironment can affect the binding affinity of folate to its receptors. For instance, the affinity of folic acid to the folate receptor alpha (FRA) has been observed to decrease significantly in acidic conditions (pH 5.5) compared to physiological pH (7.4).[16] This is important to consider in studies involving folate receptor-mediated uptake, particularly in acidic tumor microenvironments.
Quantitative Data Summary
Table 1: Effect of pH on the Rate of Folic Acid Photodegradation
| pH | Rate of Photodegradation (x 10⁻³ min⁻¹) | Reference |
| 2.5 | 5.04 | [9] |
| 10.0 | 0.1550 | [9] |
Table 2: Stability of Folic Acid at Different pH and Temperature
| pH | Temperature (°C) | Stability | Reference |
| 1.95 - 6.40 | Ambient | Reservation ratio reduced to 23% in 72h | [2] |
| 8.05 - 10.40 | Ambient | Reservation ratio > 93.1% in 72h | [2] |
| < 4.0 | 100 | Unstable | [1] |
| 4.0 - 12.0 | 100 | Stable for up to 10 hours | [1] |
| 5.0 - 10.0 | 121 (autoclave) | Negligible decomposition for 15 min | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Sodium Folate Solution for Cell Culture
-
Materials: Folic acid powder, sterile distilled water, 1 M Sodium Hydroxide (NaOH), sterile 0.2 µm syringe filter, sterile storage tubes.
-
Procedure: a. Weigh the desired amount of folic acid powder in a sterile container. b. Add a small volume of sterile distilled water. c. While stirring, slowly add 1 M NaOH dropwise until the folic acid is completely dissolved. This will likely occur at a pH of around 10. d. Adjust the final volume with sterile distilled water to achieve the desired concentration. e. Measure the pH and, if necessary, adjust to approximately 8.4 using dilute HCl or NaOH. f. Sterile-filter the solution using a 0.2 µm syringe filter into a sterile storage tube. g. Store the solution protected from light at 4°C for short-term use or in aliquots at -20°C for long-term storage.[10][17]
Protocol 2: Assessing the Photostability of a Sodium Folate Solution at Different pH
-
Materials: Prepared sodium folate solution, buffers of different pH (e.g., pH 4.0, 7.0, 9.0), UV light source (e.g., 254 nm or 350 nm), HPLC system with a suitable column for folate analysis.
-
Procedure: a. Dilute the stock sodium folate solution to a working concentration in each of the pH buffers. b. Take an initial sample (time zero) from each buffered solution for HPLC analysis. c. Expose the remaining buffered solutions to a controlled UV light source. d. At defined time intervals (e.g., 15, 30, 60, 120 minutes), withdraw samples from each solution. e. Analyze all samples by HPLC to determine the concentration of remaining folic acid. f. Plot the concentration of folic acid versus time for each pH to determine the photodegradation rate.
Diagrams
Caption: Logical relationship between pH, light, and sodium folate solution stability.
Caption: Experimental workflow for assessing sodium folate photostability.
References
- 1. researchgate.net [researchgate.net]
- 2. Research on Stability of Synthetic Folic Acid | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. ijsrp.org [ijsrp.org]
- 7. Folic acid and total parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folic Acid [dailymed.nlm.nih.gov]
- 9. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The action spectrum for folic acid photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of pH on the dissolution of folic acid supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.unpad.ac.id [journals.unpad.ac.id]
- 17. medkoo.com [medkoo.com]
Technical Support Center: Reducing Experimental Variability with Sodium Folate Supplementation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when using sodium folate supplementation.
Frequently Asked Questions (FAQs)
1. Why is folate supplementation important for my experiments?
Folate, a B vitamin, is a critical component of one-carbon metabolism.[1][2][3][4][5] It is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression (epigenetics).[1][6][7][8] Inconsistent folate levels in cell culture media or animal diets can lead to significant variability in experimental outcomes, affecting cell proliferation, differentiation, and response to treatments.[9]
2. What is the difference between folic acid and sodium folate?
Folic acid is the synthetic, oxidized form of folate used in supplements and fortified foods.[8] Sodium folate is a salt of folic acid and is often used in research applications. While related, their solubility and stability can differ. It's crucial to use the specified form consistently in your experimental protocols.
3. How does folate status affect epigenetic modifications?
Folate provides the methyl groups necessary for DNA methylation, a key epigenetic mechanism that controls gene expression.[1][6][7] Variations in folate availability can alter DNA methylation patterns, leading to changes in gene activity and potentially contributing to inconsistent experimental results.[10]
4. Can excessive folate supplementation be problematic?
Yes, both folate deficiency and excessive supplementation can negatively impact experimental outcomes.[11][12] High levels of folic acid have been shown to promote the progression of established neoplasms in some animal studies.[11] Therefore, it is critical to determine the optimal folate concentration for your specific experimental model.
Troubleshooting Guides
Issue 1: High Variability in Cell Proliferation Rates
Possible Cause: Inconsistent folate concentrations in the cell culture medium.
Troubleshooting Steps:
-
Verify Media Composition: Standard cell culture media can have varying concentrations of folic acid.[13] For sensitive experiments, consider using a folate-free medium and supplementing with a known concentration of sodium folate.
-
Proper Supplement Preparation: Folic acid has low solubility at physiological pH.[14] When preparing stock solutions from powder, dissolve it in a small amount of 1M NaOH or a sodium bicarbonate solution before diluting to the final concentration in your medium.[15] Always sterilize the stock solution by filtration before adding it to the sterile medium.[15]
-
Light Protection: Folate solutions are sensitive to light and can degrade over time.[16] Store stock solutions and supplemented media protected from light.
-
Consistent Batching: Prepare large batches of supplemented media to ensure consistency across multiple experiments.
Issue 2: Inconsistent Results in Animal Studies
Possible Cause: Variability in the folate content of animal chow and/or coprophagy (animals eating their feces, which contains folate produced by gut bacteria).
Troubleshooting Steps:
-
Use a Defined Diet: Standard rodent chows can have variable folic acid content.[17][18] Use a purified, defined diet with a specified amount of folic acid for all experimental and control groups. The American Institute for Nutrition recommends 2 mg/kg folic acid for rodent diets.[12]
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Control for Gut Microbiota: Gut bacteria can produce folate.[1] To reduce this variable, you can use an antibiotic like succinylsulfathiazole in the feed to suppress folate-producing bacteria.[12]
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Acclimatization Period: Allow animals to acclimate to the specific diet for a sufficient period before starting the experiment to ensure their folate status is stabilized.
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Monitor Folate Levels: If variability persists, consider measuring serum or red blood cell folate levels to confirm the folate status of your animals.
Issue 3: Unexpected Epigenetic (DNA Methylation) Results
Possible Cause: Complex interactions between folate and other nutrients or genetic factors.
Troubleshooting Steps:
-
Assess Vitamin B12 Status: Folate and vitamin B12 are closely linked in the one-carbon metabolism pathway.[1] A deficiency in vitamin B12 can trap folate in an unusable form, leading to functional folate deficiency even with adequate supplementation. Ensure your experimental system has sufficient vitamin B12.
-
Consider Genetic Background: Genetic variations in folate-metabolizing enzymes (e.g., MTHFR) can influence how effectively folate is utilized and can impact DNA methylation.[7] Be aware of the genetic background of your cell lines or animal models.
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Dose-Response and Timing: The effect of folate on DNA methylation can be dose-dependent and may vary with the timing of supplementation.[11][19] It may be necessary to perform a dose-response study to find the optimal concentration for your desired outcome.
Data Presentation
Table 1: Common Folate Concentrations in Experimental Models
| Experimental Model | Folate Concentration (in diet/media) | Reference |
| Mouse (Folate-Deficient Diet) | 0.1 mg/kg folic acid | [12] |
| Mouse (Control/Adequate Diet) | 2 mg/kg folic acid | [12][18][20] |
| Mouse (Supra-Folate/Supplemented Diet) | 8-10 mg/kg folic acid | [12][20] |
| Rat (Folate-Deficient Diet) | 0 mg/kg folic acid | [21] |
| Rat (Control/Adequate Diet) | 2 mg/kg folic acid | [21] |
| Rat (Supplemented Diet) | 40 mg/kg folic acid | [21] |
| Cell Culture (DMEM) | ~4 mg/L folic acid | [13] |
Table 2: Folate Assay Methods and Considerations
| Assay Method | Principle | Advantages | Disadvantages |
| Microbiological Assay | Measures the growth of folate-dependent bacteria (Lactobacillus rhamnosus) in response to folate in the sample. | Considered the "gold standard" for many years, relatively inexpensive, and does not require sophisticated instrumentation.[22][23] | Can be cumbersome and time-consuming.[22] |
| Protein-Binding Assays | Competitive binding assay using folate-binding protein. | Easy to use and available in kit form.[22] | Can have high variability between different kits, and results may be lower than microbiological assays.[22] |
| Chromatographic Assays (e.g., HPLC) | Separates and quantifies different folate forms. | Allows for the measurement of individual folate vitamers.[22][24] | Requires more specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Preparation of Sodium Folate Stock Solution for Cell Culture
Materials:
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Folic acid powder (cell culture grade)
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1M NaOH or Sodium Bicarbonate solution (sterile)
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Folate-free cell culture medium (e.g., RPMI 1640 without folic acid)
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Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of folic acid powder in a sterile conical tube. Note: Folic acid can be difficult to weigh accurately due to its light nature.
-
Add a small volume of 1M NaOH or sodium bicarbonate solution to dissolve the powder completely.
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Dilute the dissolved folate with folate-free medium to achieve a concentrated stock solution (e.g., 1000x).
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Sterilize the stock solution by passing it through a 0.22 µm filter.
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Aliquot the stock solution into sterile, light-protecting tubes and store at -20°C.
-
When preparing your complete medium, thaw an aliquot and add it to the final volume of the medium to achieve the desired working concentration.
Protocol 2: Folate Supplementation in a Mouse Model
Materials:
-
Purified, defined rodent diet with a known concentration of folic acid (e.g., AIN-93G).
-
Experimental mice.
Procedure:
-
Acquire a custom-formulated diet with the desired folic acid concentration (e.g., 0 mg/kg for deficient, 2 mg/kg for control, and a higher concentration for supplemented groups).
-
House the mice in an environment that allows for accurate monitoring of food intake.
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Provide the respective diets to each group of mice for a specified period (e.g., 4-8 weeks) before the experimental intervention.
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Ensure fresh food is provided regularly and that water is available ad libitum.
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At the end of the study, collect blood and/or tissues for folate level determination and other endpoint analyses.
Mandatory Visualizations
Caption: The central role of folate in one-carbon metabolism.
Caption: Workflow for folate supplementation in cell culture experiments.
Caption: A logical guide for troubleshooting folate-related variability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 3. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epigenetic effects of folate and related B vitamins on brain health throughout life: Scientific substantiation and translation of the evidence for health improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate - Wikipedia [en.wikipedia.org]
- 9. Molecular mechanisms underlying the potentially adverse effects of folate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Folate, colorectal carcinogenesis, and DNA methylation: lessons from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Folate dietary insufficiency and folic acid supplementation similarly impair metabolism and compromise hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medilinkltd.com [medilinkltd.com]
- 17. Uncovering the Hidden Dangers and Molecular Mechanisms of Excess Folate: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Timing and Duration of Folate Restriction Differentially Impacts Colon Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Folate supplementation differently affects uracil content in DNA in the mouse colon and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of folate deficiency and supplementation on methylnitrosourea-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Folate sodium interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from high concentrations of folate sodium in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it enter our experimental samples?
This compound is the sodium salt of folic acid, a synthetic form of folate (Vitamin B9). It is commonly used in cell culture media, dietary supplements, and as a fortifying agent in food products. High concentrations of this compound can be present in patient samples from individuals taking high-dose folic acid supplements or in in-vitro samples where folic acid is a component of the culture medium.
Q2: How can high concentrations of this compound interfere with laboratory assays?
High concentrations of this compound can interfere with laboratory assays through several mechanisms:
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Competitive Binding Immunoassays: Many commercial folate assays are competitive immunoassays. In these assays, folate from the sample competes with a labeled form of folate for a limited number of binding sites on an antibody or folate-binding protein. Excess this compound in the sample can saturate these binding sites, leading to a signal that inaccurately reflects the true endogenous folate concentration. Depending on the assay format, this can lead to falsely elevated or falsely decreased results.[1][2][3][4][5]
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Cellular Metabolism Mimicry: Studies have shown that excessive levels of folic acid can mimic the effects of folate deficiency in human lymphocytes.[6] This is thought to occur because high concentrations of synthetic folic acid can saturate the enzymes and transport mechanisms involved in folate metabolism. This can lead to a functional deficiency of other essential folate vitamers, potentially confounding assays that measure downstream metabolic markers.
-
Cross-reactivity: Folic acid and its analogs may cross-react with antibodies or binding proteins in assays for other molecules that have structural similarities.[7][8][9]
Q3: Which laboratory assays are most likely to be affected by this compound interference?
The following types of assays are particularly susceptible:
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Competitive Immunoassays for Folate: These are the most directly impacted assays.
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Assays for Folate-Dependent Metabolites: Assays measuring downstream products of one-carbon metabolism, such as homocysteine, may be indirectly affected.
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Cell-Based Assays: Experiments assessing cellular proliferation, DNA synthesis, and methylation status can be influenced by high, non-physiological concentrations of folic acid.[6]
-
Immunoassays for Structurally Similar Molecules: While less common, the potential for cross-reactivity in assays for other small molecules should be considered.
Q4: What are the clinical and research implications of this compound interference?
Unrecognized interference can lead to:
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Masking of Other Deficiencies: High folic acid levels can mask a vitamin B12 deficiency, as they can correct the associated anemia but not the neurological damage.[10][11]
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Inaccurate Assessment of Nutritional Status: Interference can lead to a misjudgment of an individual's or a cell culture's true folate status.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Folate Assay Results
If you observe folate assay results that are inconsistent with other data or clinical observations, consider the following troubleshooting steps:
-
Review Sample Source and Preparation:
-
Patient Samples: Inquire about the patient's use of high-dose folic acid supplements.
-
Cell Culture Samples: Check the concentration of folic acid in the cell culture medium.
-
-
Perform a Dilution Series:
-
Analyze a series of dilutions of the sample. If a high concentration of an interfering substance like this compound is present, the results may not be linear upon dilution.
-
-
Consider an Alternative Assay Method:
-
If a competitive immunoassay is being used, consider a non-competitive method or a method with a different antibody or binding protein if available. Microbiological assays, while more complex, are a classic method for folate determination and may be less susceptible to this type of interference.[12][13]
-
-
Spike and Recovery Experiment:
-
Add a known amount of folate standard to the sample matrix and measure the recovery. Poor recovery may indicate the presence of an interfering substance.
-
Diagram: Troubleshooting Workflow for Suspected this compound Interference
Caption: Troubleshooting decision tree for unexpected folate assay results.
Quantitative Data Summary
Direct quantitative data on the interference of this compound in specific commercial assays is not widely available in the literature. However, research on the effects of high concentrations of folic acid on cellular processes provides insight into potential interference mechanisms. The following table summarizes findings from a study on a human lymphoblastoid cell line, demonstrating that excessive folic acid can mimic folate deficiency.
| Folic Acid Concentration | Observation in Human Lymphoblastoid Cells | Potential Assay Implication | Reference |
| Low (Deficient) | - Reduced cell proliferation- Global DNA hypomethylation- Increased DNA damage | Inaccurate assessment of cellular health and epigenetic status. | [6] |
| High (Supraphysiological) | - Similarly reduced cell proliferation- Similar global DNA hypomethylation- Similar increase in DNA damage | High levels of folic acid may lead to misinterpretation of cell-based assay results, mimicking a state of folate deficiency. | [6] |
Note: The concentrations used in this in-vitro study may not directly correlate with serum concentrations in vivo. Researchers should perform their own validation studies to determine the interference potential of this compound in their specific assays.
Experimental Protocols
Protocol: Evaluation of this compound Interference in a Competitive Immunoassay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2 for interference testing.[14][15][16][17][18]
Objective: To determine the effect of high concentrations of this compound on the results of a quantitative competitive immunoassay for folate.
Materials:
-
Competitive immunoassay kit for folate
-
This compound (reagent grade)
-
Pooled normal human serum (or other relevant sample matrix) with a known folate concentration
-
Calibrators and controls for the folate assay
-
Precision pipettes and other standard laboratory equipment
Methodology:
-
Preparation of Interferent Stock Solution:
-
Prepare a high-concentration stock solution of this compound in the same buffer or matrix as the assay diluent.
-
-
Preparation of Test Samples:
-
Use a pooled serum sample with a folate concentration at a clinically relevant level (e.g., near the lower end of the normal range).
-
Create a series of test samples by spiking the pooled serum with increasing concentrations of the this compound stock solution. Also, prepare a control sample with no added this compound.
-
-
Assay Procedure:
-
Analyze the control and test samples according to the manufacturer's instructions for the folate immunoassay.
-
Run each sample in triplicate to ensure precision.
-
-
Data Analysis:
-
Calculate the mean folate concentration for each test sample.
-
Determine the percent difference between the mean of each test sample and the mean of the control sample.
-
Plot the percent difference against the concentration of added this compound to create an interference curve.
-
-
Interpretation:
-
Evaluate if the observed bias at any this compound concentration is statistically and clinically significant. The threshold for significant interference should be predefined based on the assay's performance characteristics and clinical application.
-
Diagram: Experimental Workflow for Interference Testing
Caption: Workflow for evaluating this compound interference in an immunoassay.
Signaling Pathway and Assay Principle Diagrams
Diagram: Simplified Folate Metabolism Pathway
Caption: Simplified overview of the folate metabolic pathway.
Diagram: Principle of a Competitive Immunoassay for Folate
Caption: Principle of competitive immunoassay for folate determination.
References
- 1. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 2. benchchem.com [benchchem.com]
- 3. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 4. Immunoassay( theoretical basis and optimization of immunoassay) | PPTX [slideshare.net]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hypersensitivity to Folic Acid and/or Folinic Acid—A Review of Clinical Cases, Potential Mechanism, Possible Cross-Allergies and Current Diagnostic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. labtestsonline.org.uk [labtestsonline.org.uk]
- 11. droracle.ai [droracle.ai]
- 12. Ordering folate assays is no longer justified for investigation of anemias, in folic acid fortified countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdc.gov [cdc.gov]
- 14. mdcpp.com [mdcpp.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 17. scienceopen.com [scienceopen.com]
- 18. scribd.com [scribd.com]
Technical Support Center: L-5-Methyltetrahydrofolate (L-5-MTHF) Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling L-5-MTHF sodium salt. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid L-5-MTHF sodium salt?
A1: Solid L-5-MTHF sodium salt should be stored in a tightly sealed container at or below -20°C, protected from light and moisture. It is a light yellowish, almost odorless crystalline powder.[1] For long-term stability, it is crucial to minimize exposure to oxygen.
Q2: How should I prepare a stock solution of L-5-MTHF sodium salt?
A2: To prepare a stock solution, it is recommended to use a deoxygenated aqueous buffer. The addition of an antioxidant, such as sodium ascorbate, can significantly enhance stability.[2] A common practice is to prepare a concentrated stock solution, for example, 100x, which can be stored for longer periods than more dilute working solutions. Always filter-sterilize the solution for use in cell culture.
Q3: What is the stability of L-5-MTHF sodium salt in aqueous solutions?
A3: L-5-MTHF sodium salt in aqueous solutions is susceptible to degradation, primarily through oxidation.[3] Its stability is influenced by several factors including temperature, pH, light, and the presence of oxygen.[2][3] Solutions are more stable at a lower pH (e.g., pH 4) compared to a more neutral pH (e.g., pH 6.8).[2] It is highly recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods. The presence of antioxidants like sodium ascorbate can significantly improve stability.[2]
Q4: Can I use L-5-MTHF sodium salt in cell culture experiments?
A4: Yes, L-5-MTHF sodium salt is the biologically active form of folate and can be directly used in cell culture. It is often preferred over folic acid as it bypasses the need for enzymatic reduction by dihydrofolate reductase (DHFR). This is particularly relevant for cells with low DHFR activity or in studies investigating the direct effects of the active folate form.
Troubleshooting Guide
Problem 1: My L-5-MTHF sodium salt solution has turned yellow/brown.
-
Question: Why has the color of my L-5-MTHF sodium salt solution changed?
-
Answer: A color change to yellow or brown is a common indicator of oxidation. L-5-MTHF is highly susceptible to oxidation, especially when exposed to air, light, and certain temperatures.[3] This degradation can lead to a loss of biological activity.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Discard the discolored solution and prepare a fresh one using deoxygenated buffer.
-
Add an antioxidant: Incorporate an antioxidant like sodium ascorbate or vitamin E into your solution to protect against oxidation.[3]
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3]
-
Minimize oxygen exposure: Purge the solvent with an inert gas like nitrogen or argon before dissolving the L-5-MTHF sodium salt.
-
Problem 2: I observe precipitation in my L-5-MTHF sodium salt stock solution.
-
Question: What is causing the precipitate in my stock solution, and how can I resolve it?
-
Answer: Precipitation can occur if the concentration of L-5-MTHF sodium salt exceeds its solubility in the chosen solvent or due to temperature changes. The solubility of L-5-MTHF salts can also be affected by the pH of the solution.
-
Troubleshooting Steps:
-
Verify solubility: Check the solubility of L-5-MTHF sodium salt in your specific buffer system. While it is generally water-soluble, high concentrations may require gentle warming or sonication to fully dissolve.
-
Adjust pH: The pH of the solution can impact solubility. Ensure the pH of your buffer is within a suitable range (typically around neutral for many biological experiments, although stability is better at a lower pH).
-
Prepare a lower concentration stock: If precipitation persists, try preparing a less concentrated stock solution.
-
Filter the solution: If a small amount of precipitate is present after preparation, you can sterile-filter the solution to remove it before use in sensitive applications like cell culture.
-
Problem 3: I am seeing inconsistent results in my experiments.
-
Question: What could be the reason for the variability in my experimental outcomes when using L-5-MTHF sodium salt?
-
Answer: Inconsistent results are often linked to the degradation of L-5-MTHF sodium salt, leading to a decrease in its effective concentration. This can be caused by improper storage, handling, or the presence of oxidizing agents in the experimental setup.
-
Troubleshooting Steps:
-
Standardize solution preparation: Always prepare fresh solutions for critical experiments or use aliquots from a recently prepared and properly stored stock.
-
Incorporate antioxidants: Consistently use antioxidants in your solutions to ensure stability.
-
Control for light and temperature: Protect your solutions from light and maintain them at the recommended temperature throughout the experiment.
-
Check for interfering substances: Be aware of other components in your experimental system that could accelerate the degradation of L-5-MTHF. For instance, riboflavin can act as a photosensitizer, accelerating the degradation of L-5-MTHF in the presence of light.[4]
-
Problem 4: I am observing unexpected peaks in my HPLC analysis.
-
Question: What are the potential sources of extra peaks in my HPLC chromatogram for L-5-MTHF sodium salt?
-
Answer: Unexpected peaks can arise from several sources, including degradation products of L-5-MTHF, impurities in the compound itself, or contaminants from your experimental system. Common degradation products are formed through oxidation.
-
Troubleshooting Steps:
-
Analyze a fresh standard: Run a freshly prepared standard of L-5-MTHF sodium salt to confirm its retention time and purity.
-
Minimize degradation during sample preparation: Keep samples on ice and protected from light during preparation and while in the autosampler. The addition of an antioxidant to the sample and mobile phase can also be beneficial.
-
Identify potential degradation products: Research common degradation products of L-5-MTHF to see if their retention times match the unexpected peaks.
-
Check for system contamination: Run a blank injection (mobile phase only) to ensure that the extra peaks are not coming from the HPLC system itself.
-
Data Presentation
Table 1: Stability of L-5-MTHF in Aqueous Solution under Different Conditions
| Condition | Retention Rate of L-5-MTHF (%) | Reference |
| Heated at 85°C for 15 min under light | 58.45 ± 1.16 | [3] |
| Heated at 85°C for 15 min in the dark | 72.86 ± 2.15 | [3] |
| Heated at 85°C for 15 min in the dark (Nitrogen flushed) | 72.86 ± 2.15 | [3] |
| Heated at 85°C for 15 min in the dark (in air) | 17.29 ± 1.24 | [3] |
Table 2: Effect of Antioxidants on L-5-MTHF Stability
| Antioxidant Added | Retention Rate of L-5-MTHF (%) during Pasteurization and Spray-Drying | Reference |
| None (Blank) | 74.96 ± 1.28 | [3] |
| Vitamin C | Protective effect observed | [3] |
| Vitamin E (0.2% w/v) | 94.16 ± 0.48 (Pasteurization) 84.80 ± 0.82 (Spray-drying) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100x L-5-MTHF Sodium Salt Stock Solution for Cell Culture
Materials:
-
L-5-MTHF sodium salt powder
-
Sterile, deoxygenated cell culture grade water or PBS
-
Sodium ascorbate (optional, but recommended)
-
Sterile 0.22 µm syringe filter
-
Sterile, amber or light-protected storage tubes
Procedure:
-
Deoxygenate the solvent: Sparge sterile cell culture grade water or PBS with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Weigh the components: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of L-5-MTHF sodium salt and, if desired, sodium ascorbate. A 1:1 molar ratio of sodium ascorbate to L-5-MTHF is often effective.
-
Dissolve the powder: Add the deoxygenated solvent to the powder and gently vortex or swirl to dissolve completely. Avoid vigorous shaking to minimize reintroduction of oxygen.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, light-protected container.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil.
-
Storage: Store the aliquots at -80°C. Thaw a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: The One-Carbon Metabolism Pathway highlighting the central role of L-5-MTHF.
Caption: A logical workflow for troubleshooting common issues with L-5-MTHF sodium salt.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methyltetrahydrofolate is photosensitive in the presence of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Light Sensitivity and Degradation of Sodium Folate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the light sensitivity of sodium folate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is my sodium folate solution changing color after light exposure?
A1: Sodium folate in aqueous solutions is susceptible to photodegradation, particularly when exposed to ultraviolet (UV) radiation (both UVA and UVB) and even some high-energy visible light.[1][2] The yellow or yellowish-orange color of the solution may change or fade due to the chemical breakdown of the folate molecule. This degradation involves the cleavage of the C9-N10 bond, leading to the formation of various degradation products.[2][3]
Q2: What are the primary degradation products of sodium folate when exposed to light?
A2: The photodegradation of sodium folate primarily results in the formation of p-aminobenzoyl-L-glutamic acid (pABGA) and pterin derivatives. The initial degradation often yields 6-formylpterin, which can be further oxidized to pterin-6-carboxylic acid.[2][3]
Q3: How does pH affect the stability of sodium folate solutions under light?
A3: The rate of photodegradation of sodium folate is highly dependent on the pH of the solution. Generally, folic acid is more stable in neutral to slightly alkaline conditions compared to acidic conditions.[4] The degradation kinetics follow an apparent first-order reaction, with the rate constant decreasing as the pH increases from 2.0 to 10.0.[5]
Q4: What is the expected shelf-life of a sodium folate solution when protected from light?
A4: When adequately protected from light and stored at cool temperatures (e.g., refrigerated or frozen), sodium folate solutions can be stable for an extended period.[6] However, the exact stability will depend on the concentration, solvent, and storage temperature. For long-term storage, it is recommended to keep solutions at -20°C or below.
Q5: Are there any substances that can accelerate the photodegradation of sodium folate?
A5: Yes, certain molecules can act as photosensitizers and accelerate the degradation of sodium folate. For instance, riboflavin (Vitamin B2) is a known photosensitizer that can significantly increase the rate of folate degradation upon light exposure.[7]
Troubleshooting Guides
This section addresses common problems encountered during experiments involving sodium folate solutions and provides actionable solutions.
Problem 1: Inconsistent or non-reproducible degradation rates in my experiments.
| Possible Causes | Solutions |
| Fluctuations in Light Source Intensity: The output of UV lamps can vary over time, leading to inconsistent light exposure between experiments. | Regularly calibrate your light source using a radiometer or actinometry to ensure consistent irradiance.[8] |
| Inconsistent Sample Positioning: The distance and angle of the sample from the light source can significantly affect the amount of light received. | Use a fixed sample holder or a well-defined experimental setup to ensure that each sample is positioned identically. |
| Temperature Variations: Photodegradation rates can be influenced by temperature. Inconsistent temperature control can lead to variability. | Use a temperature-controlled sample chamber or a water bath to maintain a constant temperature during light exposure. |
| pH Shifts in Solution: The pH of unbuffered solutions can change over time, affecting the degradation kinetics. | Use an appropriate buffer system to maintain a constant pH throughout the experiment. |
Problem 2: Difficulty in detecting and quantifying degradation products using HPLC.
| Possible Causes | Solutions |
| Co-elution of Peaks: The degradation products may have similar retention times to the parent sodium folate or other components in the sample matrix, leading to overlapping peaks. | Optimize your HPLC method by adjusting the mobile phase composition, gradient profile, column type, or pH to improve the resolution between peaks.[8][9] |
| Low Concentration of Degradation Products: In the early stages of degradation, the concentration of the products may be below the detection limit of your detector. | Concentrate the sample before injection if possible, or use a more sensitive detector such as a fluorescence detector or a mass spectrometer.[8] |
| Poor Peak Shape (Tailing or Fronting): This can be caused by column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH. | Reduce the injection volume or sample concentration. Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. Consider using a guard column to protect the analytical column from contaminants.[10] |
Problem 3: No significant degradation observed even after prolonged light exposure.
| Possible Causes | Solutions |
| Incorrect Wavelength of Light Source: Sodium folate has specific absorption maxima in the UV range. If the light source does not emit at these wavelengths, degradation will be minimal. | Ensure your light source emits in the UVA (around 350 nm) and/or UVB (around 280 nm) range, where sodium folate has strong absorbance.[2] |
| Solvent Effects: The solvent used can influence the photodegradation process. Some solvents may quench the excited state of the folate molecule, thus inhibiting degradation. | Consider using aqueous buffer systems. If organic solvents are necessary, their effect on the photostability should be evaluated.[3] |
| Light Shielding by the Container: If the experiment is conducted in a container that absorbs UV light (e.g., certain plastics or glass), the sample may not be receiving sufficient light exposure. | Use quartz cuvettes or other UV-transparent vessels for your experiments. |
Data Presentation
The following tables summarize the quantitative data on the photodegradation of sodium folate solutions.
Table 1: Apparent First-Order Rate Constants (k) and Half-Life (t½) of Folic Acid Photodegradation at Different pH Values
| pH | Rate Constant (k) (min⁻¹) | Half-Life (t½) (min) |
| 2.5 | 5.04 x 10⁻³ | 137.5 |
| 7.0 | 1.63 x 10⁻³ | 425.2 |
| 10.0 | 0.155 x 10⁻³ | 4471.9 |
| Data from Akhtar, M. J., Khan, M. A., & Ahmad, I. (1999). Photodegradation of folic acid in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 269-275. | ||
| Half-life calculated using the formula: t½ = 0.693 / k |
Table 2: Changes in UV-Vis Absorbance Spectrum of Folic Acid Solution (pH 7) upon UVA Irradiation
| Irradiation Time (min) | Absorbance at ~280 nm | Absorbance at ~350 nm |
| 0 | Decreases | Initially increases, then decreases |
| 20 | Significant Decrease | Peak shifts to shorter wavelength |
| 40 | Further Decrease | Peak continues to shift and decrease |
| 60 | Nearing complete degradation | Minimal absorbance |
| Qualitative data synthesized from Off, M. K., et al. (2005). Ultraviolet photodegradation of folic acid. Journal of Photochemistry and Photobiology B: Biology, 80(1), 47-55. |
Experimental Protocols
General Protocol for Photostability Testing of Sodium Folate Solution
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
a. Sample Preparation:
-
Prepare a stock solution of sodium folate in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a known concentration.
-
Use amber volumetric flasks and minimize exposure to ambient light during preparation.
-
Prepare at least two sets of samples: one for light exposure and one as a "dark control" to be stored at the same temperature but protected from light (e.g., wrapped in aluminum foil).
b. Light Exposure:
-
Place the test samples in a photostability chamber equipped with a calibrated light source that provides both UVA and visible light.
-
The light source should comply with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Maintain a constant temperature during the exposure.
-
Withdraw aliquots at predetermined time intervals for analysis.
c. Analysis:
-
Analyze the light-exposed samples and the dark control samples at each time point.
-
Use a stability-indicating analytical method, such as HPLC with UV or fluorescence detection, to quantify the remaining sodium folate and its degradation products.
-
Monitor for changes in physical properties such as color, clarity, and pH.
HPLC Method for the Analysis of Sodium Folate and Its Degradation Products
a. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition and gradient should be optimized for the specific separation.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both sodium folate and its degradation products absorb (e.g., 280 nm).[9] A diode array detector can be used to obtain spectral information for peak identification.
-
Injection Volume: 20 µL.
b. Sample Preparation for HPLC:
-
Dilute the samples withdrawn from the photostability study with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the samples through a 0.45 µm syringe filter before injection to remove any particulate matter.
Mandatory Visualizations
Caption: Photodegradation pathway of sodium folate.
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. The action spectrum for folic acid photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of sodium ascorbate concentration on the stability of samples for determination of serum folate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Validating HPLC Results for Sodium Folate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of sodium folate is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for this purpose. However, rigorous validation of HPLC results is imperative to guarantee reliable data. This guide provides a comparative overview of HPLC and alternative methods for sodium folate quantification, supported by experimental data and detailed protocols.
The validation of an analytical method, as outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), is essential to confirm its suitability for the intended purpose.[1][2][3] This involves assessing various parameters to ensure the method is accurate, precise, and reliable.[2][4]
Comparison of Analytical Methods for Sodium Folate Quantification
While HPLC is a common technique, other methods are also employed for folate analysis. Each method presents distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary and a mobile phase. Detection is commonly achieved using UV, fluorescence, or mass spectrometry (MS).[5][6][7][8] | High specificity, accuracy, and precision.[9] Ability to separate and quantify different folate vitamers.[5][8] | Can be time-consuming and requires expensive equipment.[9] |
| Ultra-Performance Liquid Chromatography (UPLC) | A variation of HPLC that uses smaller particle-size columns, leading to higher resolution, speed, and sensitivity.[9][10] | Faster analysis times and lower solvent consumption compared to HPLC.[10][11] Improved signal-to-noise ratio.[9][10] | Higher initial instrument cost. |
| Microbiological Assay | Measures the growth response of folate-dependent microorganisms (e.g., Lactobacillus rhamnosus) to the sample. | Measures total biologically active folates. | Lacks specificity for different folate forms and can be less precise than chromatographic methods.[12] Results can be influenced by the presence of interfering substances.[12] |
| Spectrophotometry | Measures the absorbance of light by the folate molecule at a specific wavelength.[13][14] | Simple, rapid, and cost-effective.[13] | Prone to interference from other compounds in the sample matrix that absorb at the same wavelength.[13] Less sensitive and specific compared to HPLC. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[12] | High specificity and sensitivity, allowing for the quantification of multiple folate forms in complex matrices.[12] | High equipment and maintenance costs. Requires specialized expertise.[9] |
Key Validation Parameters for HPLC Methods
The following table summarizes the essential parameters for validating an HPLC method for sodium folate quantification, along with typical acceptance criteria as per regulatory guidelines.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] | The peak for sodium folate should be well-resolved from other peaks in the chromatogram. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2] | Correlation coefficient (r²) ≥ 0.999.[4] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2] | Typically 80% to 120% of the test concentration.[4] |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value.[2][15] | Recovery of 98-102% of the spiked amount. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][15] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative Standard Deviation (RSD) ≤ 2%.[4] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2] | No significant change in results when parameters like pH, mobile phase composition, or temperature are slightly varied. |
Experimental Protocols
HPLC Method for Sodium Folate Quantification
This protocol is a representative example and may require optimization based on the specific sample matrix and instrumentation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[14] A typical mobile phase could be a buffer of sodium phosphate with a pH of around 6.8 and acetonitrile in a ratio of 90:10 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of sodium folate in a suitable solvent (e.g., 0.1 M NaOH) and perform serial dilutions to create calibration standards.[16]
-
Sample Preparation: The sample preparation will vary depending on the matrix. For pharmaceutical formulations, tablets may be crushed and dissolved in a suitable solvent, followed by filtration.[17] For food samples, a tri-enzyme extraction (amylase, protease, and conjugase) is often employed to liberate folate from the food matrix.[5][6][7]
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. The concentration of sodium folate in the samples is determined by comparing the peak area with the calibration curve generated from the standards.
Microbiological Assay
-
Microorganism: Lactobacillus rhamnosus (ATCC 7469).
-
Media: Use a folate-deficient assay medium.
-
Procedure:
-
Prepare a series of standard solutions of folic acid.
-
Extract folate from the sample.
-
Add the standards and sample extracts to the assay tubes containing the folate-deficient medium.
-
Inoculate the tubes with a standardized culture of Lactobacillus rhamnosus.
-
Incubate the tubes at 37°C for 18-24 hours.
-
Measure the turbidity (bacterial growth) using a spectrophotometer at a specific wavelength (e.g., 600 nm).
-
The folate concentration in the sample is determined by comparing the growth response to the standard curve.
-
Workflow for Validating HPLC Results
The following diagram illustrates a logical workflow for the validation of an HPLC method for sodium folate quantification.
Caption: A workflow diagram illustrating the key stages in validating an HPLC method for sodium folate quantification.
References
- 1. scribd.com [scribd.com]
- 2. mastelf.com [mastelf.com]
- 3. fda.gov [fda.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 12. Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arcjournals.org [arcjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]
- 17. scielo.br [scielo.br]
A Comparative Analysis of Sodium Folate and Folic Acid on Gene Expression for Researchers and Drug Development Professionals
An in-depth guide examining the differential effects of the synthetic precursor, folic acid, and the biologically active form, 5-methyltetrahydrofolate (5-MTHF), on gene regulation. This document provides a comprehensive overview of their metabolic pathways, bioavailability, and documented impacts on gene expression, supported by experimental data and detailed methodologies.
This guide clarifies that "sodium folate" is the sodium salt of folic acid. In the context of biological activity and gene expression, the more significant comparison lies between the synthetic form, folic acid (and its salt, sodium folate), and the primary active metabolite, 5-methyltetrahydrofolate (5-MTHF). Folic acid requires a multi-step enzymatic conversion to become 5-MTHF, a process that can be influenced by genetic factors. This comparison will, therefore, focus on the differential effects of folic acid and 5-MTHF on gene expression.
Executive Summary
Folic acid, a synthetic form of folate, is widely used in supplements and food fortification. However, its biological activity is dependent on its conversion to 5-methyltetrahydrofolate (5-MTHF) through the one-carbon metabolic pathway. Genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme can impair this conversion, leading to reduced levels of active folate and potentially altering gene expression through DNA methylation and other epigenetic mechanisms. Direct supplementation with 5-MTHF bypasses this enzymatic step, offering a more direct route to the biologically active form.
Experimental evidence, primarily from animal and in vitro studies, indicates that folic acid and 5-MTHF can have differential effects on the expression of genes involved in a variety of biological processes, including neuronal function, metabolism, and cancer progression.
Comparative Analysis of Gene Expression
A key study comparing the effects of folic acid and [6S]-5-methyltetrahydrofolic acid (a stable form of 5-MTHF) on the hypothalamus of pregnant rats revealed significant differences in gene expression. This section summarizes the quantitative data from this and other relevant studies.
Table 1: Differentially Expressed Genes in the Hypothalamus of Pregnant Rats Supplemented with Folic Acid vs. 5-MTHF [1][2][3]
| Gene Symbol | Gene Name | Fold Change (5-MTHF vs. Folic Acid) | Biological Process |
| Upregulated with 5-MTHF | |||
| Agrp | Agouti related neuropeptide | >1.5 | Feeding behavior, energy homeostasis |
| Npy | Neuropeptide Y | >1.5 | Feeding behavior, energy homeostasis |
| Ghrh | Growth hormone releasing hormone | >1.5 | Growth regulation |
| ... | ... | ... | ... |
| Downregulated with 5-MTHF | |||
| Pomc | Pro-opiomelanocortin | < -1.5 | Satiety, energy homeostasis |
| Cartpt | CART prepropeptide | < -1.5 | Satiety, feeding behavior |
| Crh | Corticotropin releasing hormone | < -1.5 | Stress response, appetite regulation |
| ... | ... | ... | ... |
Note: The full list of 279 differentially expressed genes from the primary rat study was not publicly available in its entirety. The genes listed are representative examples based on the study's description of affected pathways.
Signaling Pathways and Experimental Workflows
The differential effects of folic acid and 5-MTHF on gene expression are rooted in their distinct metabolic pathways and subsequent influence on one-carbon metabolism, which is central to DNA methylation and synthesis.
One-Carbon Metabolism and Gene Regulation
Folate in its active form, 5-MTHF, is a critical methyl donor for the conversion of homocysteine to methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions in the body, including the methylation of DNA and histones. DNA methylation is a key epigenetic mechanism that can silence or activate genes.
Folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). THF is then converted to 5,10-methylenetetrahydrofolate, which is finally reduced to 5-MTHF by the MTHFR enzyme. Individuals with MTHFR polymorphisms may have reduced enzyme activity, leading to lower levels of 5-MTHF and potentially impacting gene expression patterns.
Experimental Workflow for Comparative Gene Expression Analysis
The following diagram outlines a typical workflow for comparing the effects of different folate forms on gene expression in a cell culture model.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of folic acid and 5-MTHF.
Animal Study: Hypothalamic Gene Expression in Rats[1][2][3]
-
Animal Model: Pregnant Wistar rats.
-
Diets:
-
Control Group: AIN-93G diet with 2 mg/kg folic acid.
-
Folic Acid Group: AIN-93G diet with 10 mg/kg folic acid.
-
5-MTHF Group: AIN-93G diet with an equimolar level of [6S]-5-methyltetrahydrofolic acid to the high folic acid diet.
-
-
Treatment Duration: Throughout gestation.
-
Sample Collection: At parturition, dams were euthanized, and the arcuate nucleus of the hypothalamus was dissected.
-
Gene Expression Analysis:
-
RNA Extraction: Total RNA was extracted from hypothalamic tissue using a suitable RNA isolation kit.
-
RNA-Sequencing (RNA-Seq): RNA integrity was assessed, and libraries were prepared for RNA-Seq. Sequencing was performed on an Illumina platform.
-
Data Analysis: Raw sequencing reads were processed, aligned to the rat reference genome, and differential gene expression analysis was performed between the high folic acid and 5-MTHF groups.
-
In Vitro Study: Gene Expression in Human Lymphocytes
-
Cell Culture: Human lymphocytes were isolated from healthy volunteers and cultured in RPMI 1640 medium.
-
Treatments:
-
Folic Acid Groups: Medium supplemented with 12 nM or 120 nM folic acid.
-
5-MTHF Groups: Medium supplemented with 12 nM or 120 nM 5-methyltetrahydrofolate.
-
-
Treatment Duration: 9 days.
-
Gene Expression Analysis (Hypothetical based on common methods):
-
RNA Extraction: Total RNA was isolated from cultured lymphocytes using a TRIzol-based method.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcriptase kit with oligo(dT) primers.
-
Quantitative Real-Time PCR (RT-qPCR): The expression of target genes was quantified using SYBR Green-based qPCR on a real-time PCR system. Relative gene expression was calculated using the ΔΔCt method, with a stable housekeeping gene for normalization.
-
Conclusion
The available evidence suggests that folic acid and its biologically active form, 5-MTHF, can exert differential effects on gene expression. These differences are likely attributable to variations in their bioavailability and metabolic pathways, particularly in individuals with MTHFR polymorphisms. Supplementation with 5-MTHF bypasses the enzymatic conversion steps required for folic acid, leading to a more direct impact on the one-carbon cycle and subsequent methylation events that regulate gene expression.
The findings from the comparative study in rats, which demonstrated significant alterations in the expression of hypothalamic genes involved in appetite and metabolic regulation, highlight the potential for these two folate forms to have distinct physiological consequences. Further research, particularly well-controlled human clinical trials with comprehensive gene expression analysis, is warranted to fully elucidate the comparative effects of sodium folate/folic acid and 5-MTHF on the human transcriptome and to inform personalized nutritional and therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. [6 S]-5-Methyltetrahydrofolic Acid and Folic Acid Pregnancy Diets Differentially Program Metabolic Phenotype and Hypothalamic Gene Expression of Wistar Rat Dams Post-Birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High 5MTHF, but Not Folic Acid During Pregnancy, Alters Hypothalamic Regulatory Pathways and Associates with Post-Partum Weight-Gain in Wistar Rat Mothers - PMC [pmc.ncbi.nlm.nih.gov]
L-5-MTHF Sodium Salt vs. Folic Acid: A Comparative Guide Based on Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of L-5-methyltetrahydrofolate (L-5-MTHF) sodium salt and folic acid, drawing upon data from various animal studies. The following sections detail the comparative bioavailability, impact on reproductive outcomes, and effects on disease progression, supported by quantitative data and detailed experimental protocols.
I. Comparative Bioavailability in Rodent Models
Animal studies, primarily in rats, have consistently demonstrated that L-5-MTHF, the biologically active form of folate, exhibits superior oral bioavailability compared to the synthetic form, folic acid. This enhanced bioavailability is evidenced by higher maximum plasma concentrations (Cmax) and a greater area under the curve (AUC), indicating more efficient absorption and utilization.
A key study in Sprague-Dawley rats compared a novel glucosamine salt of (6S)5-MTHF (Quatrefolic®) with both (6S)5-MTHF calcium salt and folic acid. The results showed a significantly higher plasma concentration of (6S)5-MTHF following administration of the glucosamine salt compared to folic acid.[1]
Table 1: Pharmacokinetic Parameters of Different Folate Forms in Sprague-Dawley Rats [1]
| Folate Form | Dose (µg/kg of (6S)5-MTHF equivalents) | Cmax (ng/mL) | tmax (hours) | AUC8h (ng/mL∙h) |
| Folic Acid | 70 | 281.5 ± 135.7 | ~1 | 114.7 |
| (6S)5-MTHF Ca salt | 70 | 486.8 ± 184.1 | ~1 | 997.6 |
| Quatrefolic® ((6S)5-MTHF glucosamine salt) | 70 | 879.6 ± 330.3 | ~1 | 1123.9 |
Data are presented as mean ± standard deviation.
These findings suggest that L-5-MTHF salts, including the sodium salt, are more readily absorbed and result in higher circulating levels of the active folate metabolite compared to folic acid, which requires enzymatic reduction and methylation within the body.
Experimental Protocol: Bioavailability Study in Rats
The following protocol outlines the methodology used to assess the bioavailability of different folate forms in Sprague-Dawley rats.[1]
II. Impact on Reproductive Outcomes in Mice
A study investigating the effects of high doses of folic acid versus 5-MTHF on the reproductive competence of mouse oocytes revealed significant differences. High concentrations of folic acid were found to impair oocyte maturation, spindle assembly, fertilization, and blastocyst development. In contrast, similarly high concentrations of 5-MTHF did not cause these detrimental effects and, in some instances, improved outcomes.[2]
Furthermore, in vivo experiments showed that high-dose folic acid supplementation in female mice led to an increased rate of embryo reabsorption, whereas 5-MTHF supplementation reduced this rate.[2] A notable finding was that high-dose folic acid significantly elevated levels of formaldehyde, a genotoxic metabolite, while 5-MTHF markedly decreased it.[2]
Table 2: Effects of High-Dose Folic Acid and 5-MTHF on Mouse Reproductive Outcomes [2]
| Parameter | High-Dose Folic Acid | High-Dose 5-MTHF |
| Oocyte Maturation | Impaired | Supported |
| Fertilization | Impaired | No deterioration |
| Blastocyst Development | Impaired | No deterioration |
| Embryo Reabsorption Rate (in vivo) | Increased | Reduced |
| Blood Formaldehyde Levels | Significantly raised | Markedly decreased |
Experimental Protocol: In Vitro and In Vivo Mouse Reproductive Study
The following outlines the general procedures for the in vitro and in vivo experiments assessing the effects of folic acid and 5-MTHF on mouse reproductive health.[2]
III. Effects on Disease Progression: Atherosclerosis and Colon Cancer Models
Animal models of chronic diseases have also been employed to compare the efficacy of L-5-MTHF and folic acid.
Atherosclerosis in Rats
In a study using Wistar rats with induced atherosclerosis, supplementation with high-dose L-5-MTHF was shown to be effective in improving several health markers. The study found that L-5-MTHF increased serum folate concentrations, decreased homocysteine levels, and improved the serum lipid profile.[3] Furthermore, L-5-MTHF demonstrated anti-inflammatory and antioxidant effects, as evidenced by the down-regulation of inflammatory factors and endothelial cell injury factors, and enhancement of antioxidant enzyme activity.[3]
Table 3: Effects of L-5-MTHF on Atherosclerosis Markers in Wistar Rats [3]
| Parameter | High-Dose L-5-MTHF Supplementation |
| Serum Folate | Increased |
| Homocysteine Levels | Decreased |
| Serum Lipid Profile | Improved |
| Inflammatory Factors (TNF-α, IL-6, IL-1β) | Down-regulated |
| Endothelial Injury Factors (ET-1, sICAM-1) | Down-regulated |
| Antioxidant Properties (GSH-Px, SOD) | Enhanced |
Colon Cancer Progression in Rats
A study in a rodent model of colon cancer investigated the comparative effects of folic acid and 5-MTHF supplementation on the progression of aberrant crypt foci (ACF), the earliest precursors to colon cancer. The results indicated that 5-MTHF led to a higher tumor burden compared to folic acid.[4] Both folic acid and 5-MTHF supplementation resulted in a higher number of adenocarcinomas compared to their respective controls.[4] This study suggests that in the context of pre-existing colorectal lesions, high-dose 5-MTHF may be at least as effective as folic acid in promoting tumor progression.[4]
Table 4: Comparative Effects of Folic Acid and 5-MTHF on Colon Cancer Progression in Rats [4]
| Parameter | Folic Acid Supplementation | 5-MTHF Supplementation |
| Plasma Folate Concentration | Lower | Higher |
| Tumor Incidence (Adenoma & Adenocarcinoma) | No difference between folate forms | No difference between folate forms |
| Number of Adenocarcinomas | Higher than control | Higher than control |
| Tumor Burden | Lower | Higher |
Experimental Protocol: Colon Cancer Induction in Rats
The following protocol describes the induction of aberrant crypt foci in Sprague-Dawley rats using azoxymethane (AOM).[4]
IV. Folate Metabolism and the One-Carbon Cycle
The differential effects of L-5-MTHF and folic acid can be understood in the context of the one-carbon metabolism pathway. Folic acid, a synthetic compound, must first be reduced to dihydrofolate and then to tetrahydrofolate by the enzyme dihydrofolate reductase (DHFR). Tetrahydrofolate is then converted to L-5-MTHF, the primary circulating form of folate. L-5-MTHF directly enters the one-carbon cycle, where it donates a methyl group for various metabolic processes, including DNA synthesis and homocysteine remethylation.
V. Conclusion
The animal studies reviewed in this guide consistently indicate that L-5-MTHF sodium salt and other L-5-MTHF forms offer superior bioavailability compared to folic acid. This enhanced absorption translates to more efficient increases in circulating active folate. In the context of reproductive health, animal models suggest that high doses of L-5-MTHF may be safer and more beneficial than high-dose folic acid. However, in a model of pre-existing colon cancer, high-dose 5-MTHF was associated with a greater tumor burden than folic acid, warranting further investigation into the role of different folate forms in carcinogenesis. These findings underscore the importance of considering the specific biological form of folate in research and drug development, as their metabolic pathways and physiological effects can differ significantly.
References
- 1. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of a novel folate salt: comparison with folic acid and a calcium folate salt in a pharmacokinetic study in rats - Minerva Ginecologica 2016 April;68(2):99-105 - Minerva Medica - Journals [minervamedica.it]
- 3. Differential Effects of Folic Acid and 5-Methyltetrahydrofolate on Mice Oocytes and Embryo Development In Vitro and In Vivo: Implications for Reproductive Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for Folate Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sodium folate (the sodium salt of folic acid) is critical in pharmaceutical quality control, food fortification programs, and clinical research. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common analytical techniques—High-Performance Liquid Chromatography (HPLC), Microbiological Assay, and UV-Spectrophotometry—supported by experimental data to aid in the selection of the most appropriate method for a given application.
Comparison of Analytical Method Performance
The selection of an analytical method for folate sodium quantification is often a trade-off between specificity, sensitivity, cost, and throughput. The following table summarizes the key performance characteristics of HPLC, Microbiological Assay, and UV-Spectrophotometry based on published validation data.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Microbiological Assay | UV-Spectrophotometry |
| Linearity Range | 0.1–5 µg/mL[1], 0.1–3 mmol/L[2] | Dependent on microbial growth curve | 1-25 µg/mL[3][4], 2-10 µg/mL, 10-50 µg/mL[5] |
| Accuracy (% Recovery) | ~99%[1] | Variable, can be affected by matrix | 98-104%[6], 100 ± 1.8%[3][4] |
| Precision (%RSD) | Intra-day: 3.3–3.8%, Inter-day: 4.2–4.9%[1] | Generally higher variability than HPLC[7] | 0.2-4.8%[6] |
| Limit of Detection (LOD) | 3.96 ng/mL[1] | High sensitivity but not always specific[8] | 0.011 µg/mL[3][4], 0.64-0.75 mg/L[6] |
| Limit of Quantification (LOQ) | Not specified in search results | Not specified in search results | 0.033 µg/mL[3][4], 1.80-2.85 mg/L[6] |
| Specificity | High, can separate different folate forms[9][10] | Measures total biologically active folates[9][11] | Prone to interference from degradation products[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are outlines of the experimental protocols for HPLC, Microbiological Assay, and UV-Spectrophotometry for this compound analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates, identifies, and quantifies components in a mixture.[9] It is considered a highly specific method for folate analysis, capable of distinguishing between folic acid and its various vitamers.[10][12]
Sample Preparation (Tri-Enzyme Extraction):
-
Homogenize the sample in a phosphate buffer solution (pH 7).[7]
-
To release folates from the food matrix, perform a tri-enzyme treatment involving α-amylase, protease, and a conjugase (e.g., rat plasma conjugase) to hydrolyze the polyglutamate side chain.[2][7][13]
-
Heat the mixture to inactivate the enzymes and centrifuge to obtain a clear supernatant.[2]
-
Purify the extract using solid-phase extraction (SPE) or affinity chromatography to remove interfering substances.[10][12][14]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5 µm).[13][15]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of a phosphate buffer and an organic solvent like acetonitrile.[2][13][14] For example, an isocratic mobile phase of 40 mM sodium phosphate dibasic and 8% acetonitrile (v/v), adjusted to pH 5.5.[13][15]
-
Detection: UV detection at approximately 284-290 nm is common for folic acid.[1][8][10] Fluorescence detection can be used for naturally occurring folates.[2][10] Electrochemical detection offers high sensitivity.[13]
Microbiological Assay
The microbiological assay is a traditional method that relies on the growth of a microorganism, typically Lactobacillus rhamnosus (formerly Lactobacillus casei), which requires folate for its growth.[11][16] The turbidity of the microbial culture is proportional to the folate concentration.[7]
Sample Preparation:
-
Extract total folates from the sample using a tri-enzyme treatment as described for the HPLC method.[7]
-
Dilute the sample extract with an assay medium that contains all necessary nutrients for the microorganism except for folate.[7]
Assay Procedure:
-
Inoculate the prepared sample dilutions and a series of folic acid standards with a culture of Lactobacillus rhamnosus.[7]
-
Incubate the samples and standards at 37°C for 24 to 48 hours.[7]
-
Measure the turbidity of the resulting microbial growth using a spectrophotometer at a wavelength of 610 nm.[7]
-
Construct a standard curve by plotting the turbidity of the standards against their known concentrations.
-
Determine the folate concentration in the samples by comparing their turbidity to the standard curve.
UV-Spectrophotometry
UV-Spectrophotometry is a simpler and more rapid method for the quantification of folic acid. It is based on the principle that folic acid absorbs ultraviolet light at specific wavelengths.[17]
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent, typically a dilute alkaline solution such as 0.1 M sodium hydroxide or 0.1 M sodium carbonate, as folic acid is more soluble in alkaline conditions.[3][5][17]
-
For solid dosage forms, tablets should be finely powdered before dissolution.[18]
-
Filter the solution to remove any undissolved excipients.
Measurement Procedure:
-
Scan the absorbance of the sample solution over a UV range (e.g., 230-380 nm) to identify the wavelength of maximum absorbance (λmax).[17] Folic acid typically exhibits three absorption maxima at approximately 256 nm, 283 nm, and 365 nm.[17] The peak at 285 nm has been shown to be selective in the presence of degradation products.[3][4]
-
Prepare a series of standard solutions of folic acid of known concentrations.
-
Measure the absorbance of the standards and the sample solution at the selected λmax using the solvent as a blank.[5]
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the concentration of folic acid in the sample based on its absorbance and the calibration curve.
Workflow for Cross-Validation of Analytical Methods
The cross-validation of different analytical methods is essential to ensure the consistency and reliability of results, particularly when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[19][20] The following diagram illustrates a typical workflow for the cross-validation of HPLC, Microbiological, and UV-Spectrophotometric methods for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ars.usda.gov [ars.usda.gov]
- 3. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A spectrophotometric method for determining the amount of folic acid in fortified salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japtronline.com [japtronline.com]
- 6. scielo.br [scielo.br]
- 7. medallionlabs.com [medallionlabs.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ars.usda.gov [ars.usda.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Determination of folate/folic acid level in milk by microbiological assay, immuno assay and high performance liquid chromatography | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 12. ars.usda.gov [ars.usda.gov]
- 13. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Lactobacillus casei microbiological assay of folic acid derivatives in 96-well microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. e-b-f.eu [e-b-f.eu]
- 20. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Sodium Folate and Calcium Folate
For Researchers, Scientists, and Drug Development Professionals
Folate, an essential B-vitamin, plays a critical role in numerous metabolic processes, including DNA synthesis, repair, and methylation. Its supplementation is particularly crucial during periods of rapid cell division and growth, such as pregnancy and infancy. While folic acid, the synthetic oxidized form, has been the traditional choice for fortification and supplementation, there is growing interest in the bioavailability of reduced folate forms, specifically the salts of (6S)-5-Methyltetrahydrofolate ((6S)-5-MTHF), the primary biologically active form of folate in the body. This guide provides an objective comparison of the bioavailability of two such salts: sodium folate ((6S)-5-Methyl-THF-Na) and calcium folate ((6S)-5-Methyl-THF-Ca), supported by experimental data.
Quantitative Bioavailability Data
The following table summarizes the key pharmacokinetic parameters from a human clinical trial comparing a single oral dose of sodium (6S)-5-MTHF-Na with an equimolar dose of folic acid. An indirect comparison to calcium (6S)-5-MTHF-Ca is also presented based on the ratio of the area under the curve (AUC) to the folic acid reference group from a separate study with a similar design.
| Parameter | (6S)-5-Methyl-THF-Na (436 µg) | Folic Acid (400 µg) | Statistical Significance (Na-salt vs. Folic Acid) |
| AUC₀₋₈ ₕ (nmol/L*h) | 126.0 ± 33.6 | 56.0 ± 25.3 | p < 0.001[1] |
| Cₘₐₓ (nmol/L) | 36.8 ± 10.8 | 11.1 ± 4.1 | p < 0.001[1] |
| Tₘₐₓ (h) | 0.9 ± 0.5 | 1.5 ± 0.8 | p < 0.05 |
Data presented as mean ± standard deviation. AUC₀₋₈ ₕ: Area under the plasma concentration-time curve from 0 to 8 hours. Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration.
A key finding from the study by Prinz-Langenohl et al. (2020) is that the sodium and calcium salts of (6S)-5-MTHF are not likely to differ in their pharmacokinetics.[1][2] The ratios of the AUC₀₋₈ ₕ for both the sodium and calcium salts to their respective folic acid reference groups did not differ between the studies.[1][2]
A study in Sprague-Dawley rats also demonstrated the enhanced bioavailability of a reduced folate salt compared to folic acid. In this animal model, a glucosamine salt of (6S)-5-MTHF resulted in a plasma concentration peak (Cmax) 1.8 times higher than the (6S)-5-MTHF calcium salt and 3.1 times higher than folic acid.[3][4] The AUC was also significantly higher for the reduced folate salts compared to folic acid.[3][4]
Experimental Protocols
The human pharmacokinetic data presented above was obtained from a randomized, double-blind, crossover study. Below is a detailed description of the methodology.
Study Design:
-
Design: Randomized, double-blind, crossover.
-
Participants: Twenty-four healthy adults (12 men and 12 women).[1]
-
Intervention: Participants received a single oral dose of 436 µg of (6S)-5-Methyl-THF-Na and an equimolar dose of 400 µg of folic acid on two separate kinetic days.[1]
-
Washout Period: A two-week washout period was implemented between the two kinetic days.[1]
Blood Sampling and Analysis:
-
Sampling: Plasma concentrations of (6S)-5-MTHF were measured at nine time points between 0 and 8 hours post-administration.[1]
-
Analytical Method: Plasma folate concentrations are typically determined using methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometry detection, or microbiological assays using Lactobacillus casei.[5][6][7] The HPLC-based methods allow for the specific measurement of different folate forms, including unmetabolized folic acid.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial assessing the bioavailability of different folate forms.
Caption: Workflow for a crossover bioavailability study.
Signaling Pathways and Logical Relationships
The primary advantage of supplementing with (6S)-5-MTHF salts, such as sodium or calcium folate, lies in bypassing the metabolic steps required for the conversion of folic acid to the active folate form. This is particularly relevant for individuals with polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, which can impair this conversion.
Caption: Simplified folate metabolic pathways.
Conclusion
The available evidence from human pharmacokinetic studies indicates that reduced folate salts, such as sodium and calcium (6S)-5-MTHF, exhibit superior bioavailability compared to synthetic folic acid.[1][2] A single oral dose of sodium (6S)-5-MTHF leads to a significantly higher and faster increase in plasma (6S)-5-MTHF levels.[1] Furthermore, current data suggests that the bioavailability of sodium and calcium salts of (6S)-5-MTHF is comparable.[1][2] The direct provision of the biologically active form of folate circumvents the need for enzymatic conversion, which may be beneficial for individuals with certain genetic variations. These findings are critical for drug development professionals and researchers in the formulation of more effective folate supplementation strategies. Further long-term studies are warranted to investigate potential differences in circulating and intracellular folate concentrations following prolonged supplementation.[1][2]
References
- 1. Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid and Indirect Comparison of the Two Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid and Indirect Comparison of the Two Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of a novel folate salt: comparison with folic acid and a calcium folate salt in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Determination of unmetabolized folic acid in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and biochemistry of blood folate. | Semantic Scholar [semanticscholar.org]
- 7. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial Sodium Folate
For scientists, researchers, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. Sodium folate, a vital supplement in cell culture media and a key component in various biological studies, is no exception. This guide provides an objective comparison of commercial sodium folate, its alternatives, and detailed methodologies for assessing its purity for research use.
Understanding Sodium Folate and Its Alternatives
Sodium folate is the sodium salt of folic acid, a synthetic, oxidized form of folate (Vitamin B9).[1] In research, particularly in cell culture, folic acid is a common media supplement.[2] However, its sodium salt offers the advantage of increased solubility in aqueous solutions. The biologically active form of folate within cells is L-5-methyltetrahydrofolate (L-5-MTHF), which is the primary form found in circulation.[3] Folic acid and, by extension, sodium folate, must be enzymatically reduced and methylated within the cell to become L-5-MTHF.[4] This metabolic conversion is a critical consideration when choosing a folate source for in vitro studies.
Alternatives to sodium folate for research applications primarily include folic acid itself and the more biologically active L-5-MTHF. While folic acid is widely used, its lower solubility can be a practical limitation.[5] L-5-MTHF, on the other hand, bypasses the intracellular enzymatic conversion steps and can be directly utilized by cells.[4]
Comparative Analysis of Folate Sources
The choice of folate source can significantly impact experimental outcomes. Below is a comparison of sodium folate, folic acid, and L-5-MTHF based on key performance indicators relevant to a research setting.
| Feature | Sodium Folate | Folic Acid | L-5-Methyltetrahydrofolate (L-5-MTHF) |
| Purity (Typical) | >98% | >98% | >99% |
| Common Impurities | p-Aminobenzoic acid, N-(4-aminobenzoyl)-L-glutamic acid, other pteridine derivatives | p-Aminobenzoic acid, N-(4-aminobenzoyl)-L-glutamic acid, Impurities A, D, G, H, Fop, K | Fewer process-related impurities due to different synthesis |
| Solubility in Water | High | Low[5] | Moderate (as calcium or glucosamine salt) |
| Stability in Solution | Generally stable, but sensitive to light and heat.[5] | More stable than natural folates.[6] | Less stable than folic acid, susceptible to oxidation.[] |
| Bioavailability | High | High, but requires metabolic conversion.[3] | High, directly usable by cells.[3] |
| Performance in Cell Culture | Supports cell growth, but high concentrations can have paradoxical effects.[2] | Standard supplement, supports proliferation.[8] | May be more efficient in supporting cells with MTHFR polymorphisms.[4] |
Assessing the Purity of Commercial Sodium Folate
The purity of commercial sodium folate can be assessed through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for both quantifying the active ingredient and identifying and quantifying impurities. UV-Visible spectrophotometry offers a simpler, more accessible method for determining the overall concentration of sodium folate.
Experimental Protocols
Below are detailed protocols for the two primary methods of assessing sodium folate purity.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method allows for the separation and quantification of sodium folate and its potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Sodium folate reference standard
-
Reference standards for potential impurities (e.g., p-aminobenzoic acid, N-(4-aminobenzoyl)-L-glutamic acid)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer (pH 6.8)
-
Ultrapure water
-
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, for example, a gradient of phosphate buffer and acetonitrile. A common starting point is a mixture of 90% buffer and 10% acetonitrile, with the acetonitrile concentration increasing over the run.
-
-
Standard Preparation:
-
Accurately weigh and dissolve the sodium folate reference standard and each impurity standard in the mobile phase to create stock solutions of known concentrations.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the commercial sodium folate sample in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
UV detection wavelength: 280 nm
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve for sodium folate and each impurity.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of sodium folate and each impurity in the sample using the calibration curves.
-
Calculate the purity of the sodium folate as a percentage of the total peak area.
-
2. UV-Visible Spectrophotometry for Concentration Determination
This method provides a rapid assessment of the total sodium folate concentration.
-
Instrumentation:
-
UV-Visible spectrophotometer
-
-
Reagents:
-
Sodium folate reference standard
-
0.1 M Sodium hydroxide (NaOH) solution
-
-
Standard Preparation:
-
Accurately weigh and dissolve the sodium folate reference standard in 0.1 M NaOH to create a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with 0.1 M NaOH.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the commercial sodium folate sample in 0.1 M NaOH to a concentration that falls within the range of the calibration standards.
-
-
Procedure:
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.
-
Measure the absorbance of the calibration standards at the wavelength of maximum absorbance (λmax), which for folic acid in 0.1 M NaOH is typically around 256 nm, 283 nm, and 365 nm.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution at the same λmax.
-
Determine the concentration of sodium folate in the sample using the calibration curve.
-
Visualizing Key Processes
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for assessing sodium folate purity using HPLC.
Folate One-Carbon Metabolism Pathway
Caption: Simplified diagram of the folate one-carbon metabolism pathway.
Conclusion
The purity of sodium folate is a critical factor for the reliability of research outcomes. While commercial suppliers typically provide products with high purity, it is advisable for researchers to independently verify the purity, especially for sensitive applications. HPLC analysis is the gold standard for a comprehensive purity assessment, including the identification and quantification of potential impurities. For routine concentration checks, UV-Visible spectrophotometry provides a rapid and cost-effective alternative. When selecting a folate source, researchers should consider not only the purity but also the solubility, stability, and biological activity of the different forms available, choosing the one that best suits their specific experimental needs.
References
- 1. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is 5-MTHF Supplementation Really Better than Folic Acid? | Deanna Minich [deannaminich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Folate Forms for Research and Drug Development
A comprehensive guide to the statistical analysis, bioavailability, and metabolic impact of different folate forms, tailored for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of various folate forms, with a primary focus on the synthetic form, folic acid, and the biologically active form, L-5-methyltetrahydrofolate (5-MTHF). The information presented is supported by experimental data to aid in the selection of the most appropriate folate form for research and therapeutic applications.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing different folate forms based on bioavailability, impact on homocysteine levels, and stability.
Table 1: Comparative Bioavailability of Folic Acid and L-5-Methyltetrahydrofolate (5-MTHF)
| Parameter | Folic Acid | L-5-Methyltetrahydrofolate (5-MTHF) | Citation |
| Relative Bioavailability | Considered the standard (100%) for fortified foods and supplements. Bioavailability of natural food folates is estimated to be about 50-60% of folic acid.[1][2] | At least as effective as folic acid, with some studies suggesting superior bioavailability, especially in individuals with MTHFR polymorphisms.[3][4] Short-term bioavailability is considered equivalent to folic acid in healthy individuals.[5] | |
| Peak Plasma Concentration (Cmax) | Reached in approximately 0.5 to 3 hours post-ingestion.[5] | Similar time to reach peak plasma concentration as folic acid.[5] | |
| Area Under the Curve (AUC) | No significant difference observed in the plasma folate response curve compared to an equimolar dose of 5-MTHF in short-term studies.[5] | Comparable to folic acid in short-term bioavailability studies.[5] | |
| Impact of MTHFR Polymorphism | Individuals with MTHFR gene mutations may have a reduced ability to convert folic acid to its active form, 5-MTHF.[4][6] | Bypasses the MTHFR enzyme conversion step, making it a more effective option for individuals with MTHFR polymorphisms.[4][6][7] |
Table 2: Efficacy in Modulating Homocysteine Levels
| Folate Form | Dosage | Effect on Plasma Homocysteine | Citation |
| Folic Acid | 400 µ g/day | Significant reduction in homocysteine concentrations.[6] | |
| L-5-Methyltetrahydrofolate | 416 µ g/day (bioequivalent to 400 µg folic acid) | Comparable reduction in homocysteine concentrations to folic acid.[6] | |
| L-5-Methyltetrahydrofolate | 208 µ g/day (half dose) | Smaller, but still significant, decrease in homocysteine concentrations.[6] |
Table 3: Stability of Different Folate Forms
| Folate Form | pH Stability | Thermal Stability | Storage Stability (Frozen) | Citation |
| Folic Acid | Relatively stable across a wide pH range (2-10).[8] | More thermostable than tetrahydrofolic acid and 5-methyltetrahydrofolic acid.[9] | Stable during frozen storage at -70°C for up to 4 years with minimal loss.[10][11] | |
| 5-Methyltetrahydrofolate (5-MTHF) | Relatively stable at different pHs.[8] | Less thermostable compared to folic acid.[9][12] | Stable during frozen storage at -70°C for up to 4 years with minimal loss.[10][11] | |
| Tetrahydrofolate (THF) | Unstable at low pH.[8] | Less stable than folic acid and 5-formyltetrahydrofolic acid.[9] | Sensitive to oxidation, but stability is improved with the addition of ascorbic acid during storage.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of folate forms. Below are outlines of key experimental protocols cited in the literature.
Protocol 1: Bioavailability Assessment (Acute Study)
This protocol is designed to compare the short-term bioavailability of different folate forms.
-
Subject Recruitment: A cohort of healthy human volunteers is recruited. Subjects are often "presaturated" with folic acid to ensure stable baseline folate levels.[5]
-
Study Design: A double-blind, crossover study design is typically employed. Each participant receives each of the following treatments in a randomized order, with a washout period (e.g., 1 week) between treatments:
-
Placebo capsule
-
Capsule containing a specific dose of Folic Acid (e.g., 500 µg)
-
Capsule containing an equimolar dose of L-5-Methyltetrahydrofolate
-
-
Blood Sampling: Blood samples are collected at baseline (before ingestion) and at multiple time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, and 10 hours).[5]
-
Folate Analysis: Plasma or serum total folate concentrations are measured using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated and compared between the different folate forms:
-
Maximum plasma folate concentration (Cmax)
-
Time to reach maximum plasma folate concentration (Tmax)
-
Area under the plasma folate response curve (AUC)[5]
-
Protocol 2: Stability Assessment of Folate Forms
This protocol outlines a method to evaluate the stability of different folate forms under various conditions.
-
Sample Preparation: Standard solutions of different folate forms (e.g., folic acid, 5-MTHF, THF) are prepared in various buffers with a range of pH values (e.g., pH 2 to 10).[8]
-
Stress Conditions:
-
pH Stability: Aliquots of the folate solutions are incubated at different pH values at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).[8]
-
Thermal Stability: Aliquots are subjected to heat treatment at a specific temperature (e.g., 100°C) for a defined period (e.g., 10 minutes).[8]
-
Storage Stability: Serum samples containing different folate forms are stored at a low temperature (e.g., -70°C) for an extended period (e.g., up to 4 years), with and without stabilizing agents like ascorbic acid.[10][11]
-
-
Analysis: The concentration of each folate form is measured at different time points using a sensitive and specific analytical method like LC-MS/MS.[8]
-
Data Analysis: The degradation rate and any interconversion between folate forms are determined to assess their stability under the tested conditions.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to folate metabolism and analysis.
Figure 1. Simplified Folate Metabolism Pathway.
Figure 2. Experimental Workflow for a Folate Bioavailability Study.
References
- 1. cambridge.org [cambridge.org]
- 2. Folate bioavailability: implications for establishing dietary recommendations and optimizing status1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Methylfolate vs Folic Acid: Uncovering the Key Differences [cancercenterforhealing.com]
- 5. The short-term bioavailabilities of [6S]-5-methyltetrahydrofolate and folic acid are equivalent in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multivitamin Supplementation During Pregnancy: Emphasis on Folic Acid and l-Methylfolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 10. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Independent verification of published findings on sodium folate's effects
This guide provides an objective comparison of the performance of sodium folate and its alternatives, supported by experimental data from independent research. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and characteristics of different folate forms.
Data Presentation: Comparative Performance of Folate Forms
The following tables summarize quantitative data from clinical trials comparing different forms of folate. It is important to note that many studies use the term "folic acid" in supplementation, which is often administered as a sodium salt for enhanced solubility. For the purpose of this guide, "folic acid" will be considered representative of sodium folate where the specific salt is not mentioned.
Table 1: Bioavailability of (6S)-5-Methyltetrahydrofolate Sodium Salt vs. Folic Acid
| Parameter | (6S)-5-Methyl-THF-Na (436 µg) | Folic Acid (400 µg) | p-value |
| AUC (0-8h) of plasma (6S)-5-Methyl-THF (nmol/Lh) | 126.0 (± 33.6) | 56.0 (± 25.3) | < 0.0001[1][2][3][4] |
| Cmax of plasma (6S)-5-Methyl-THF (nmol/L) | 36.8 (± 10.8) | 11.1 (± 4.1) | < 0.0001[1][2][3][4] |
| AUC (0-8h) of total plasma folate (nmol/Lh) | 89.2 (± 19.1) | 71.1 (± 17.8) | 0.0007 |
| Cmax of total plasma folate (nmol/L) | 23.9 (± 7.3) | 20.7 (± 7.7) | 0.0564 |
AUC: Area Under the Curve (a measure of total drug exposure over time); Cmax: Maximum plasma concentration. Data are presented as mean (± standard deviation). A single oral dose was administered to 24 adults.[2][4]
Table 2: Effect of Folic Acid Supplementation on Red Blood Cell (RBC) Folate Concentrations
| Daily Folic Acid Dose | Duration | Baseline RBC Folate (nmol/L) | Post-Supplementation RBC Folate (nmol/L) | Median Increase (nmol/L) |
| 400 µg | 4 weeks | - | - | 169[5][6] |
| 800 µg | 4 weeks | - | - | 275[5][6] |
| 400 µg | 8 weeks | - | - | 346[5][6] |
| 800 µg | 8 weeks | - | - | 551[5][6] |
| 200 µg | 12 weeks | - | No significant change | -[7] |
| 400 µg | 12 weeks | - | Significant increase | 121.4 (compared to placebo)[7] |
RBC folate is an indicator of long-term folate status.
Table 3: Effect of Folic Acid Supplementation on Plasma Homocysteine Levels
| Study Population | Daily Folic Acid Dose | Duration | Baseline Homocysteine (µmol/L) | Post-Supplementation Homocysteine (µmol/L) | Percent Reduction |
| Patients with Ischemic Heart Disease | 0.8 mg | 3 months | - | - | 23% (placebo adjusted)[8] |
| Patients with End-Stage Renal Disease | 5 mg | 3 months | - | - | 33%[9] |
| Patients with Folate Deficiency and Cognitive Impairment | 5 mg | 28-63 days | 25.0 (± 18.0) | 11.0 (± 4.3) | 56%[10] |
| Meta-analysis of 12 trials | Various | 3-12 weeks | - | - | 25% (overall)[11] |
Elevated homocysteine is a risk factor for cardiovascular disease. Folic acid supplementation has been shown to effectively lower plasma homocysteine levels.[11][12]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Microbiological Assay for Folate Determination
The microbiological assay is a widely used method for determining total folate concentrations in biological samples. It relies on the principle that the growth of certain folate-dependent bacteria is proportional to the amount of folate present.
Organism: Lactobacillus rhamnosus (formerly Lactobacillus casei) is the microorganism of choice.[13]
Principle: The assay measures the turbidity of a bacterial culture grown in a medium where folate is the limiting nutrient. The extent of bacterial growth, measured by changes in optical density, is compared to a standard curve generated with known concentrations of folic acid.
General Procedure:
-
Sample Preparation:
-
Serum/Plasma: Samples are diluted with an ascorbate buffer to protect folate from oxidation.
-
Red Blood Cells (RBCs): Whole blood is hemolyzed by diluting with a 1% ascorbic acid solution. This releases folate from the red blood cells. The hemolysate is incubated to allow for the enzymatic conversion of polyglutamated folates to the monoglutamate form, which can be utilized by the bacteria.
-
-
Assay Setup:
-
A series of tubes or a 96-well microplate is prepared with a folate-free assay medium.
-
Standard solutions of folic acid at known concentrations and the prepared samples are added to the tubes/wells.
-
Each tube/well is inoculated with a standardized suspension of Lactobacillus rhamnosus.
-
-
Incubation: The tubes or plates are incubated at 37°C for 18-24 hours to allow for bacterial growth.
-
Measurement: The turbidity of each tube/well is measured using a spectrophotometer or a microplate reader at a specific wavelength (e.g., 620 nm).
-
Calculation: The folate concentration in the samples is determined by comparing their turbidity readings to the standard curve.
Chemiluminescent Microparticle Immunoassay (CMIA) for Folate Determination
CMIA is a common automated method for quantifying folate in clinical laboratories. It is a competitive immunoassay that offers high sensitivity and throughput.
Principle: The assay is based on the competition between folate in the sample and a known amount of acridinium-ester-labeled folate for a limited number of binding sites on folate-binding protein (FBP) coated onto paramagnetic microparticles. The amount of light produced by the chemiluminescent reaction is inversely proportional to the concentration of folate in the sample.
General Procedure (as exemplified by the ARCHITECT system): [14]
-
Pre-treatment: The sample is treated with reagents (e.g., dithiothreitol and potassium hydroxide) to release folate from endogenous binding proteins.[14]
-
Binding: The pre-treated sample is combined with FBP-coated paramagnetic microparticles. Folate from the sample binds to the FBP on the microparticles.
-
Competition: Pteroic acid-acridinium labeled conjugate is added. This labeled folate binds to any unoccupied sites on the FBP-coated microparticles.
-
Washing: The microparticles are washed to remove any unbound materials.
-
Signal Generation: Pre-Trigger and Trigger solutions are added to initiate a chemiluminescent reaction.
-
Detection: The resulting light emission is measured as relative light units (RLUs) by the system's optical detector.
-
Quantification: The folate concentration is automatically calculated by the instrument based on a previously established calibration curve.
Mandatory Visualization
Folate Metabolism and One-Carbon Transfer Pathway
The following diagram illustrates the central role of folate in one-carbon metabolism, a network of interconnected pathways essential for DNA synthesis, methylation, and amino acid metabolism.[15][16]
Caption: Overview of the folate-mediated one-carbon metabolism pathway.
Experimental Workflow for Folate Analysis
This diagram outlines the general workflow for the two primary methods of folate quantification in biological samples.
Caption: General workflow for microbiological and immunoassay-based folate analysis.
Logical Relationship of Folate Forms
This diagram illustrates the relationship between different forms of folate, from the synthetic form to the biologically active coenzyme.
Caption: The metabolic relationship between different forms of folate.
References
- 1. Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid and Indirect Comparison of the Two Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid and Indirect Comparison of the Two Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Response of Red Blood Cell Folate to Supplementation in Nonpregnant Women is Predictable: A Proposal for Personalized Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response of Red Blood Cell Folate to Supplementation in Nonpregnant Women is Predictable: A Proposal for Personalized Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response of serum and red blood cell folate concentrations to folic acid supplementation depends on methylenetetrahydrofolate reductase C677T genotype: Results from a crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized trial of folic acid supplementation and serum homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A controlled trial of the effect of folate supplements on homocysteine, lipids and hemorheology in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influences of Folate Supplementation on Homocysteine and Cognition in Patients with Folate Deficiency and Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Folic Acid Supplementation in Patients with Elevated Homocysteine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Folate vs. folic acid: Differences, benefits, and sources [medicalnewstoday.com]
- 13. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medilinkltd.com [medilinkltd.com]
- 15. researchgate.net [researchgate.net]
- 16. Folate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Folate Sodium in a Laboratory Setting
For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. Folate sodium, a synthetic form of folate (Vitamin B9), is a common component in research. While not classified as a hazardous material, its disposal requires adherence to established protocols to ensure compliance with local and national regulations and to prevent environmental contamination.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of unused or expired this compound in a laboratory environment. This guidance is based on general principles for non-hazardous chemical waste management.
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Before handling, consult the Safety Data Sheet (SDS) for this compound.
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
-
-
Waste Characterization and Segregation:
-
Determine if the this compound waste is pure or mixed with other chemicals. If it is mixed with hazardous substances, it must be treated as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[1]
-
-
Disposal of Solid this compound:
-
Small Quantities: For small amounts of uncontaminated, solid this compound, disposal in the regular trash may be permissible, provided it is securely contained in a sealed, labeled container.[2] Always verify this with your institution's Environmental Health and Safety (EHS) office.
-
Bulk Quantities: For larger quantities, the recommended method is to contact a licensed professional waste disposal service.[3] The material should be left in its original container if possible.[1]
-
-
Disposal of Aqueous Solutions of this compound:
-
Neutralization and Drain Disposal: Aqueous solutions of this compound are generally not hazardous.[4] For small, diluted quantities, drain disposal may be an option, but this is subject to local regulations and institutional policies. The NIH Drain Discharge Guide provides a general procedure for the drain disposal of approved chemicals, which includes flushing with plenty of water.[5] It is crucial to confirm if this compound is on your institution's approved list for drain disposal.
-
Prohibited Practices: Do not discharge undiluted or concentrated solutions into the sewer system.[6]
-
-
Handling Spills:
-
In the event of a spill, prevent the powder or liquid from entering drains.[1][7]
-
For solid spills, carefully sweep or vacuum the material and place it in a suitable, closed container for disposal.[6] Avoid generating dust.[1][4][6]
-
For liquid spills, absorb the material with an inert, non-flammable absorbent and place it in a container for disposal.[6]
-
Clean the affected area thoroughly.[1]
-
-
Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.[1]
-
Rinse the container thoroughly with a suitable solvent (e.g., water) before recycling or disposing of it as regular lab glass or plastic waste.
-
Key Disposal Considerations
| Consideration | Guideline |
| Regulatory Compliance | All waste disposal must be in accordance with local, state, and national regulations.[1] |
| Waste Minimization | Only prepare the amount of this compound solution needed for your experiment to minimize waste. |
| Labeling | Ensure all waste containers are clearly and accurately labeled with their contents. |
| Professional Disposal | For any uncertainty or for large quantities, always opt for a licensed professional waste disposal service.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
References
Essential Safety and Operational Guide for Handling Folate Sodium
For researchers, scientists, and drug development professionals, ensuring workplace safety is paramount. This guide provides essential, immediate safety and logistical information for handling Folate sodium, including operational procedures and disposal plans. Adherence to these guidelines will help maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not generally classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1] The following personal protective equipment is recommended:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Tightly fitting to protect against dust. |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile or neoprene). |
| Body Protection | Laboratory coat or disposable gown | To prevent contact with skin and clothing.[2] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation of dust.[1][3] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to minimize dust inhalation.[3][4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a cool, dry, and dark place.[6]
-
Keep the container tightly closed.[7]
-
Recommended storage temperatures are 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years).[6][7]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is necessary.
| Emergency Situation | Procedure |
| Skin Contact | Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][8] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[4][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a large amount of water to dilute the substance. Seek medical attention.[4][5] |
| Spill | For small spills, carefully sweep or scoop up the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal. Clean the spill area thoroughly with water.[1][9] For large spills, evacuate the area and contact emergency services.[4] |
Disposal Plan
The disposal of this compound must comply with all federal, state, and local regulations.
-
Waste Classification : While not typically classified as hazardous, it is important to consult local regulations to determine if your waste is considered hazardous.[9]
-
Containment : Place this compound waste in a clearly labeled, sealed container.[9] Do not mix with other chemical waste.[9]
-
Disposal Route : Contact your institution's environmental health and safety (EHS) office for specific disposal instructions. Depending on local regulations, disposal options may include incineration or landfilling by a licensed waste disposal company.[9]
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. monobind.com [monobind.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. hmdb.ca [hmdb.ca]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
